molecular formula C9H10ClNO2 B1600862 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride CAS No. 96016-96-5

2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride

Cat. No.: B1600862
CAS No.: 96016-96-5
M. Wt: 199.63 g/mol
InChI Key: KPMLOVZNYPOQII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3-dihydro-1H-isoindole-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c11-9(12)8-7-4-2-1-3-6(7)5-10-8;/h1-4,8,10H,5H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMLOVZNYPOQII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(N1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90538862
Record name 2,3-Dihydro-1H-isoindole-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96016-96-5
Record name 2,3-Dihydro-1H-isoindole-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutic agents. Heterocyclic compounds, in particular, form the cornerstone of a vast number of approved drugs due to their ability to present functional groups in well-defined three-dimensional space, enabling precise interactions with biological targets. Among these, the 2,3-dihydro-1H-isoindole (isoindoline) framework has emerged as a privileged structure, featured in a range of biologically active molecules.

This technical guide provides a comprehensive overview of 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride (CAS: 96016-96-5), a key intermediate and building block derived from this important scaffold. As the hydrochloride salt, the compound offers enhanced stability and solubility in aqueous media, making it amenable to a variety of synthetic transformations and biological screening protocols. This document will delve into its fundamental properties, synthesis, reactivity, and its application as a precursor to more complex molecules of therapeutic interest, providing researchers with the foundational knowledge required to effectively incorporate this compound into their discovery programs.

Core Physicochemical & Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in research and development. This compound is a chiral, non-proteinogenic amino acid analogue whose structure combines the rigid isoindoline core with a key carboxylic acid functional group.

Chemical Structure

The molecule consists of a bicyclic system where a benzene ring is fused to a pyrrolidine ring. The carboxylic acid is attached at the 1-position of the isoindoline ring system.

Caption: 2D Structure of this compound

Summary of Physicochemical Data

The key properties of this compound are summarized in the table below for quick reference. These values are critical for experimental design, including reaction setup, purification, and formulation.

PropertyValueReference(s)
CAS Number 96016-96-5[1]
Molecular Formula C₉H₁₀ClNO₂[1]
Molecular Weight 199.63 g/mol [1]
Melting Point 214-280.66 °C[2]
Storage Temperature Room Temperature, under inert atmosphere, sealed in dry container[2][3]
Hydrogen Bond Donors 3[1]
Hydrogen Bond Acceptors 3[1]
Topological Polar Surface Area 49.3 Ų[1]
InChI Key KPMLOVZNYPOQII-UHFFFAOYSA-N[2]

Synthesis and Manufacturing Pathways

The availability of robust and scalable synthetic routes is a critical consideration for the utility of any chemical building block. This compound can be reliably synthesized through established organic chemistry methodologies, most commonly involving the deprotection of a protected precursor.

Primary Synthesis Route: N-Boc Deprotection

A prevalent and efficient method for preparing the title compound involves the acid-catalyzed removal of a tert-butyloxycarbonyl (Boc) protecting group from the corresponding N-Boc protected precursor. The Boc group provides stability during prior synthetic steps and can be cleanly removed to yield the hydrochloride salt directly.

Experimental Protocol:

  • Dissolution: N-Boc-2,3-dihydro-1H-isoindole-1-carboxylic acid is dissolved in a suitable organic solvent, such as ethyl acetate (EtOAc).

  • Acidification: Anhydrous hydrogen chloride (HCl) gas is bubbled through the solution for a brief period. Alternatively, a solution of HCl in a solvent like dioxane or diethyl ether can be used.

  • Reaction: The reaction mixture is stirred at room temperature. The progress of the deprotection is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 10-30 minutes.

  • Isolation: Upon completion, the solvent is removed under reduced pressure (in vacuo). The resulting solid is the crude this compound.[4]

  • Purification: The product is often of sufficient purity for subsequent steps. If required, it can be triturated with a non-polar solvent like diethyl ether or recrystallized to afford the purified product.[4]

The causality behind this experimental choice lies in its efficiency and purity. The byproducts of the reaction, isobutylene and carbon dioxide, are volatile gases, which simplifies purification and typically leads to high yields of the desired hydrochloride salt.

SynthesisWorkflow start N-Boc-2,3-dihydro-1H- isoindole-1-carboxylic acid dissolve Dissolve in Ethyl Acetate start->dissolve react Bubble HCl gas through solution (Stir at Room Temperature) dissolve->react monitor Monitor reaction by TLC/LC-MS react->monitor Check Completion concentrate Concentrate in vacuo monitor->concentrate product 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride (Crude) concentrate->product purify Optional: Triturate with Ether or Recrystallize product->purify final_product Pure Product purify->final_product

Caption: Workflow for the synthesis via N-Boc deprotection.

Referenced Synthesis of Related Esters

A synthesis for the corresponding methyl ester hydrochloride has been reported in the literature, citing a procedure from Gazzetta Chimica Italiana.[5] This suggests that esterification of the carboxylic acid followed by similar synthetic strategies is a viable pathway for producing derivatives of the title compound. Accessing this specific literature may provide further insights into alternative synthetic approaches.[6][7]

Analytical Characterization Profile

Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and quality of any research chemical. While publicly available spectra for this specific compound are scarce, this section outlines the expected analytical profile based on its structure.

Self-Validating System for Quality Control:

A combination of spectroscopic and chromatographic techniques should be employed to confirm the structure and purity. Each technique provides orthogonal information, creating a self-validating system.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the 7-8 ppm region), the diastereotopic protons of the CH₂ group adjacent to the nitrogen, the chiral proton at the C1 position, and a broad signal for the amine and carboxylic acid protons which may exchange with deuterium in solvents like D₂O.

    • ¹³C NMR: The carbon NMR spectrum should reveal signals for the aromatic carbons, the aliphatic carbons of the pyrrolidine ring, and a characteristic downfield signal for the carbonyl carbon of the carboxylic acid (typically >170 ppm).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at approximately m/z 164.1.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1730 cm⁻¹), N-H stretches from the protonated amine (around 2400-2800 cm⁻¹), and C-H stretches of the aromatic ring.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis, particularly with a chiral column, can be used to determine the purity and, if applicable, the enantiomeric excess of the compound.

AnalyticalWorkflow substance Test Sample: 2,3-Dihydro-1H-isoindole- 1-carboxylic acid HCl nmr NMR (1H, 13C) Confirms Connectivity substance->nmr ms Mass Spectrometry Confirms Molecular Weight substance->ms ir IR Spectroscopy Confirms Functional Groups substance->ir hplc HPLC Assesses Purity substance->hplc pass Identity & Purity Confirmed nmr->pass ms->pass ir->pass hplc->pass

Caption: A typical analytical workflow for structure and purity validation.

Applications in Medicinal Chemistry & Drug Discovery

While this compound is not typically an active pharmaceutical ingredient itself, it serves as a high-value chiral building block for the synthesis of more complex and potent molecules. Its rigid bicyclic structure is ideal for positioning substituents in precise orientations for optimal target binding.

The isoindoline and isoindolinone cores are present in compounds investigated for a wide range of therapeutic areas:

  • Neurodegenerative Diseases: Derivatives of 1H-isoindole-1,3(2H)-dione have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to the pathology of Alzheimer's disease.[8]

  • Oncology: Certain 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives have been identified as potent inhibitors of heparanase, an enzyme implicated in tumor metastasis and angiogenesis.[9]

  • Immunomodulation: The core structure is related to immunomodulatory drugs (IMiDs), such as Lenalidomide, which features a substituted 1-oxo-1,3-dihydro-isoindole moiety.[9]

  • Anti-inflammatory Activity: Various N-substituted 1H-isoindole-1,3(2H)-dione derivatives have demonstrated anti-inflammatory properties through the modulation of inflammatory factors like COX-2 and various interleukins.[10]

The title compound provides a key entry point for synthesizing libraries of such derivatives by leveraging the reactivity of its two functional groups: the secondary amine and the carboxylic acid.

Applications cluster_derivatives Synthetic Elaboration cluster_targets Therapeutic Areas of Resulting Derivatives core 2,3-Dihydro-1H-isoindole- 1-carboxylic acid HCl (Chiral Building Block) amine_mod N-Alkylation / N-Arylation (Amine Reactivity) core->amine_mod acid_mod Amide Coupling / Esterification (Acid Reactivity) core->acid_mod neuro Neurodegenerative (e.g., AChE Inhibitors) amine_mod->neuro onco Oncology (e.g., Heparanase Inhibitors) amine_mod->onco inflam Anti-inflammatory Agents amine_mod->inflam acid_mod->neuro acid_mod->onco acid_mod->inflam

Caption: Elaboration of the core scaffold into therapeutic candidates.

Safe Handling, Storage, and Disposal

Hazard Identification (based on free acid)
  • H302: Harmful if swallowed.[11]

  • H315: Causes skin irritation.[11]

  • H319: Causes serious eye irritation.[11]

  • H335: May cause respiratory irritation.[11]

Recommended Handling Protocol

All work with this compound should be performed by qualified personnel trained in handling potentially hazardous chemicals.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile).

    • Body Protection: Wear a standard laboratory coat.

  • Hygiene Measures: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures
  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[11]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[11]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[11]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store under an inert atmosphere for long-term stability.[3]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter drains or water courses.

SafetyWorkflow start Prepare to Handle Compound ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood handling Weigh and Dispense Compound (Avoid creating dust) fume_hood->handling cleanup Clean Work Area and Wash Hands Thoroughly handling->cleanup storage Store in Tightly Sealed Container Under Inert Atmosphere cleanup->storage end Procedure Complete storage->end

Caption: A standard workflow for the safe handling of the compound.

References

An In-Depth Technical Guide to 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoindoline Framework

The isoindoline moiety, a bicyclic heterocyclic system, is a cornerstone in the design of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, yet three-dimensional, structure provides an excellent scaffold for presenting functional groups in a defined spatial orientation, making it a "privileged structure" in medicinal chemistry.[3] This guide focuses on a key derivative, 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride (CAS Number: 96016-96-5 ), a versatile building block for the synthesis of novel therapeutics. We will delve into its synthesis, physicochemical properties, and its strategic application in drug discovery, providing a technical resource for researchers in the field. The isoindoline core is present in drugs indicated for a wide range of conditions, including cancer, inflammation, and neurological disorders, highlighting the broad therapeutic potential of its derivatives.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The following table summarizes the key properties of this compound.

PropertyValueSource(s)
CAS Number 96016-96-5[4]
Molecular Formula C₉H₁₀ClNO₂[4]
Molecular Weight 199.63 g/mol [4]
Predicted pKa 1.80 ± 0.20[5]
Storage Temperature Room Temperature, Sealed in dry, Keep in dark place[5]
Solubility While specific data for the hydrochloride salt is limited, parent isoindoline compounds are generally soluble in organic solvents like ethanol and sparingly soluble in water.[1][4] The hydrochloride salt form is expected to exhibit increased aqueous solubility.

Synthesis Protocol: A Validated Approach

The synthesis of this compound is most commonly achieved through the deprotection of its N-Boc protected precursor. This method is efficient and yields the desired product in high purity.

Experimental Protocol: Deprotection of N-BOC-1,3-dihydro-2H-isoindole-1-carboxylic acid

This protocol is adapted from a procedure cited in US Patent US2002/193399 A1.[6]

Materials:

  • N-BOC-1,3-dihydro-2H-isoindole-1-carboxylic acid

  • Ethyl acetate (EtOAc), anhydrous

  • Hydrogen chloride (HCl) gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas dispersion tube

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve N-BOC-1,3-dihydro-2H-isoindole-1-carboxylic acid (e.g., 0.5 g, 1.9 mmol) in anhydrous ethyl acetate in a round-bottom flask equipped with a magnetic stir bar.

  • HCl Gas Introduction: While stirring the solution at room temperature, bubble hydrogen chloride gas through the solution for a few seconds using a gas dispersion tube. Caution: This step should be performed in a well-ventilated fume hood.

  • Reaction Monitoring: The reaction is typically rapid. Stir the reaction mixture at room temperature for 10 minutes. The precipitation of the hydrochloride salt may be observed.

  • Work-up: Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the solvent and excess HCl.

  • Isolation: The resulting solid is this compound. The reported yield for this procedure is quantitative (100%).[6] The product can be used in the subsequent reaction without further purification.

Causality Behind Experimental Choices:

  • Ethyl Acetate as Solvent: Ethyl acetate is a good solvent for the starting material and is relatively non-polar, which facilitates the precipitation of the polar hydrochloride salt product. Its volatility allows for easy removal during work-up.

  • HCl Gas for Deprotection: Gaseous HCl in an anhydrous organic solvent provides a strong acidic environment necessary to cleave the tert-butyloxycarbonyl (Boc) protecting group, which is labile under acidic conditions. This method avoids the introduction of water, which can be detrimental to subsequent reactions.

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Product start N-BOC-1,3-dihydro-2H- isoindole-1-carboxylic acid conditions Anhydrous Ethyl Acetate HCl gas (bubbled) Room Temperature, 10 min start->conditions Dissolve & React product 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride conditions->product Deprotection & Precipitation G cluster_core Core Scaffold cluster_applications Therapeutic Targets & Drug Classes core 2,3-Dihydro-1H-isoindole- 1-carboxylic acid hydrochloride hsp90 Hsp90 Inhibitors (Oncology) core->hsp90 Synthetic Intermediate For ppar PPARδ Agonists (Metabolic Diseases) core->ppar Synthetic Intermediate For rorc2 RORC2 Inverse Agonists (Autoimmune Diseases) core->rorc2 Synthetic Intermediate For other Other Bioactive Molecules core->other Versatile Building Block

References

"2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride" molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride

Introduction: The Isoindoline Scaffold in Modern Drug Discovery

The isoindoline heterocyclic core is a privileged scaffold in medicinal chemistry, forming the structural foundation for numerous commercial drugs and bioactive molecules.[1][2] Derivatives of this versatile structure are known to exhibit a wide array of pharmacological activities, leading to treatments for conditions ranging from multiple myeloma and inflammation to hypertension and neurological disorders.[1] The significance of the isoindoline moiety lies in its rigid, bicyclic structure which allows for the precise spatial orientation of functional groups, facilitating optimal binding to biological targets.[2] This guide focuses on a specific, valuable derivative: this compound. As a chiral amino acid analogue, it serves as a critical building block for synthesizing more complex molecules, particularly in the development of novel therapeutic agents.[3][4] The hydrochloride salt form enhances both the stability and aqueous solubility of the compound, making it highly suitable for use in pharmaceutical research and formulation.[3]

Molecular Structure and Physicochemical Properties

This compound (CAS Number: 96016-96-5) is the hydrochloride salt of isoindoline-1-carboxylic acid.[5] The core structure consists of a benzene ring fused to a five-membered pyrrolidine ring. The carboxylic acid group is attached at the 1-position, which is a chiral center, meaning the compound can exist as (R) and (S) enantiomers. The protonated secondary amine in the isoindoline ring forms a salt with the chloride ion, which significantly influences its physical properties.

Key Physicochemical Data

The following table summarizes the essential quantitative data for the compound.

PropertyValueSource
CAS Number 96016-96-5[5]
Molecular Formula C₉H₁₀ClNO₂[5][6]
Molecular Weight 199.63 g/mol [5]
Boiling Point (Predicted) 347.2 ± 42.0 °C[7]
Density (Predicted) 1.286 ± 0.06 g/cm³[7]
pKa (Predicted) 1.80 ± 0.20[7]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most efficiently achieved via the deprotection of a suitable N-protected precursor. The use of a tert-butyloxycarbonyl (BOC) protecting group is common, as its removal under acidic conditions directly yields the desired hydrochloride salt in a clean and high-yielding manner.[8]

Workflow for Synthesis via BOC Deprotection

Synthesis_Workflow Start N-BOC-1,3-dihydro-2H- isoindole-1-carboxylic acid Reagent HCl gas in Ethyl Acetate (EtOAc) Start->Reagent Dissolve Reaction Stir at Room Temperature (10 minutes) Reagent->Reaction Bubble through solution Workup Concentration in vacuo Reaction->Workup Proceed to Product 2,3-Dihydro-1H-isoindole-1- carboxylic acid hydrochloride Workup->Product Yields

Caption: Synthesis of the target compound via acid-catalyzed deprotection.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the deprotection of N-BOC protected amino acids.[8]

  • Preparation : In a fume hood, dissolve N-BOC-1,3-dihydro-2H-isoindole-1-carboxylic acid (1.0 equivalent) in anhydrous ethyl acetate (EtOAc). The volume should be sufficient to fully dissolve the starting material.

  • Acidification : Bubble dry hydrogen chloride (HCl) gas through the stirred solution for a few seconds. The reaction is exothermic and precipitation of the product may be observed.

    • Causality Insight: Anhydrous conditions are critical to prevent hydrolysis of the ester if present and to ensure the formation of the hydrochloride salt rather than just the free amine in an aqueous environment. HCl gas provides a potent and clean source of acid for cleaving the acid-labile BOC group.

  • Reaction : Stir the reaction mixture at room temperature for 10-20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Isolation : Concentrate the reaction mixture under reduced pressure (in vacuo). This removes the solvent and excess HCl, leaving the crude product.[8]

  • Purification (Self-Validation) : The resulting solid is often of high purity and can be used without further purification.[8] However, for applications requiring exceptional purity, trituration with diethyl ether can be performed to wash away any non-polar impurities. The purity can be validated by obtaining a sharp melting point and by spectroscopic analysis (¹H NMR).

Structural Characterization

Confirming the identity and purity of the final compound is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.

  • ¹H NMR Spectroscopy : The proton NMR spectrum provides a definitive fingerprint of the molecule. Key expected signals include:

    • Aromatic protons on the fused benzene ring, typically appearing in the 7-8 ppm region.

    • Protons of the CH₂ groups in the pyrrolidine ring. Due to the fused ring system, these will be diastereotopic and appear as complex multiplets.

    • The proton at the chiral C1 position (the α-carbon), which will couple to the adjacent CH₂ protons.

    • A broad signal for the N-H protons of the ammonium salt, its chemical shift being dependent on the solvent and concentration.

    • A broad signal for the carboxylic acid OH proton, often observed above 10 ppm, though it may exchange with deuterated solvents like D₂O.[9]

  • ¹³C NMR Spectroscopy : The carbon spectrum will confirm the number of unique carbon environments, including the characteristic signal for the carbonyl carbon of the carboxylic acid (typically >170 ppm) and the carbons of the aromatic ring.[9]

Applications in Drug Development and Research

The isoindoline core is a cornerstone for many active pharmaceutical ingredients.[1] this compound serves as a valuable chiral intermediate for the synthesis of these complex molecules. Its bifunctional nature—containing both a secondary amine and a carboxylic acid—allows for diverse chemical modifications.

Derivatives of the closely related isoindole and indoline scaffolds have shown significant promise in several therapeutic areas:

  • Neurological Disorders : Indole-based structures are key intermediates in synthesizing drugs targeting neurological conditions.[3][4] The rigid framework is ideal for designing ligands that fit into specific receptor pockets in the central nervous system.

  • Anti-inflammatory Agents : Many non-steroidal anti-inflammatory drugs (NSAIDs) and cyclooxygenase (COX) inhibitors incorporate cyclic imide structures derived from isoindoline-1,3-diones, a close relative of the target compound.[10][11]

  • Enzyme Inhibition : Modified isoindole carboxylic acids have been developed as potent and selective inhibitors of enzymes like heparanase, which plays a role in cancer metastasis and inflammation.[12]

  • Oncology : The most famous isoindoline derivatives, thalidomide and its analogues like lenalidomide, are used in the treatment of multiple myeloma.[1] These molecules highlight the power of the isoindoline scaffold in modulating complex biological pathways.

Conceptual Link Between Core Scaffold and Therapeutic Areas

Applications Core 2,3-Dihydro-1H-isoindole Core Structure Neuro Neurological Disorders (e.g., Receptor Ligands) Core->Neuro Serves as building block for Inflam Anti-inflammatory Agents (e.g., COX Inhibitors) Core->Inflam Related to pharmacophores for Onco Oncology (e.g., Lenalidomide Analogues) Core->Onco Forms basis of scaffold for Enzyme Enzyme Inhibitors (e.g., Heparanase) Core->Enzyme Can be derivatized into

Caption: The isoindole core as a versatile scaffold for diverse therapeutics.

Conclusion

This compound is more than a simple chemical; it is a highly valuable and versatile building block for the advancement of pharmaceutical sciences. Its well-defined structure, enhanced stability as a hydrochloride salt, and synthetic accessibility make it a key component in the drug discovery pipeline. Understanding its properties, synthesis, and potential applications enables researchers and drug development professionals to leverage this powerful scaffold in the creation of next-generation therapeutics.

References

A Technical Guide to the Synthesis of 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Dihydro-1H-isoindole-1-carboxylic acid, also known as isoindoline-1-carboxylic acid, is a conformationally constrained, non-proteinogenic amino acid analogue. Its rigid bicyclic structure makes it a valuable building block in medicinal chemistry for the design of peptidomimetics, protease inhibitors, and other biologically active molecules. The hydrochloride salt form enhances its stability and solubility, making it amenable to a variety of synthetic transformations and pharmaceutical formulations. This guide provides an in-depth exploration of the primary synthetic pathways to this important compound, offering both theoretical understanding and practical, field-proven protocols for researchers and drug development professionals.

Strategic Approaches to the Isoindoline-1-Carboxylic Acid Core

The synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid hydrochloride can be broadly categorized into two main strategies:

  • Functional Group Manipulation of a Pre-existing Isoindoline Ring: This is often the most direct and high-yielding approach, where a protecting group on the nitrogen of a commercially available or readily synthesized isoindoline-1-carboxylic acid derivative is removed in the final step.

  • Construction of the Isoindoline Ring System: More complex methods involve the formation of the bicyclic isoindoline core itself, often employing modern catalytic processes. These routes offer greater flexibility for creating substituted analogues.

This guide will detail a key example from each strategy, providing the scientific rationale behind the chosen methodologies.

Pathway 1: N-Protecting Group Removal - The Direct Approach via N-Boc Deprotection

This is arguably the most efficient and widely used laboratory-scale synthesis, leveraging the acid-lability of the tert-butoxycarbonyl (Boc) protecting group. The starting material, N-Boc-2,3-dihydro-1H-isoindole-1-carboxylic acid, is a commercially available reagent.

Expertise & Experience: The Rationale

The Boc group is a cornerstone of modern organic synthesis, particularly in peptide and amino acid chemistry. Its key advantage is its stability under a wide range of reaction conditions (e.g., basic hydrolysis, hydrogenation) while being readily cleaved under acidic conditions. This orthogonality allows for selective deprotection without disturbing other sensitive functional groups. The use of gaseous hydrogen chloride in an anhydrous organic solvent like ethyl acetate (EtOAc) is a standard and highly effective method. This process generates the desired hydrochloride salt in situ and typically results in a high-purity product that can often be isolated by simple filtration after precipitation.

Mechanism of Boc Deprotection

The acid-catalyzed removal of the Boc group proceeds through a stable tert-butyl cation intermediate.

  • The carbonyl oxygen of the Boc group is protonated by HCl.

  • This protonation weakens the carbonyl carbon-oxygen bond, leading to the departure of the tert-butoxy group as the stable tert-butyl cation and a carbamic acid intermediate.

  • The carbamic acid is unstable and readily decarboxylates to release the free amine.

  • The free amine is then protonated by another equivalent of HCl to form the stable hydrochloride salt.

The formation of volatile byproducts (isobutylene and carbon dioxide) drives the reaction to completion.

Experimental Protocol: N-Boc Deprotection

Materials:

  • N-Boc-2,3-dihydro-1H-isoindole-1-carboxylic acid

  • Ethyl acetate (EtOAc), anhydrous

  • Hydrogen chloride (gas)

  • Diatomaceous earth (for filtration, if necessary)

  • Diethyl ether (for trituration/washing)

Procedure: [1]

  • In a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, dissolve N-Boc-2,3-dihydro-1H-isoindole-1-carboxylic acid (e.g., 0.5 g, 1.9 mmol) in anhydrous ethyl acetate (e.g., 10-20 mL).

  • Cool the solution in an ice bath.

  • Bubble hydrogen chloride gas through the solution for a few seconds to a minute, until the solution is saturated. A white precipitate of the product should begin to form.

  • Remove the gas inlet, seal the flask, and allow the mixture to stir at room temperature for 10-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Concentrate the reaction mixture in vacuo to afford the crude product.

  • The resulting solid can be triturated with diethyl ether, filtered, and dried under vacuum to yield this compound as a white solid.[1]

Data Presentation
ParameterValueReference
Starting MaterialN-Boc-2,3-dihydro-1H-isoindole-1-carboxylic acid[1]
ReagentHCl (gas) in Ethyl Acetate[1]
Reaction Time10-30 minutes[1]
TemperatureRoom Temperature[1]
Theoretical YieldQuantitative[1]
PurificationConcentration and trituration with ether[1]

Visualization of Pathway 1

G start N-Boc-2,3-dihydro-1H- isoindole-1-carboxylic acid product 2,3-Dihydro-1H-isoindole-1- carboxylic acid hydrochloride start->product Boc Deprotection reagent HCl (gas) Ethyl Acetate, RT

Caption: N-Boc Deprotection Pathway.

Pathway 2: Palladium-Catalyzed Intramolecular α-Arylation

For more complex syntheses or when the N-Boc protected starting material is unavailable, constructing the isoindoline ring itself is a powerful strategy. Palladium-catalyzed intramolecular α-arylation of α-amino acid esters is a modern and efficient method for this purpose.

Expertise & Experience: The Rationale

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis. The intramolecular α-arylation of enolates is a robust method for forming five- and six-membered rings.[2][3] This approach builds the isoindoline core by forming a key carbon-carbon bond. The synthesis begins with a readily available α-amino acid, which is first elaborated into an ester bearing an N-(2-iodobenzyl) group. The subsequent palladium-catalyzed cyclization creates the isoindoline ring system. This method's elegance lies in its ability to construct the core structure with high efficiency. The final carboxylic acid is then obtained through a standard ester hydrolysis.

Mechanism of Intramolecular α-Arylation

The catalytic cycle typically involves:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-iodide bond of the substrate.

  • Enolate Formation: A base (e.g., K₃PO₄) deprotonates the α-carbon of the ester, forming an enolate.

  • Reductive Elimination: The enolate displaces the iodide on the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Experimental Protocol: Ring Formation and Hydrolysis

Part A: Synthesis of Methyl 2-Benzylisoindoline-1-carboxylate (Representative) This is a representative procedure for the key ring-forming reaction.

Materials:

  • Methyl α-(N-(2-iodobenzyl)amino)acetate (or similar precursor)

  • Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a sealed tube, combine the α-(N-(2-iodobenzyl)amino) ester (1 equiv.), K₃PO₄ (3 equiv.), and Pd(PPh₃)₄ (0.1 equiv.) in anhydrous THF.

  • Heat the reaction mixture at 90-110 °C for 12-24 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the isoindoline-1-carboxylate ester.

Part B: Hydrolysis to the Carboxylic Acid Hydrochloride

Materials:

  • Methyl isoindoline-1-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)/Methanol/Water solvent mixture

  • Hydrochloric acid (aqueous)

Procedure:

  • Dissolve the methyl isoindoline-1-carboxylate in a mixture of THF, methanol, and water (e.g., 3:1:1).

  • Add an excess of LiOH or NaOH and stir the mixture at room temperature until the ester is fully consumed (monitor by TLC).[4]

  • Acidify the reaction mixture to a pH of ~2 with aqueous HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting solid can be recrystallized to afford pure this compound.

Data Presentation
Parameter (Part A)ValueReference
CatalystPd(PPh₃)₄[3]
BaseK₃PO₄[3]
SolventTHF[3]
Temperature90-110 °C[3]
Typical Yield70-90%[3]
Parameter (Part B)ValueReference
ReagentLiOH or NaOH[4][5]
SolventTHF/MeOH/H₂O[4]
Final StepAcidification with HCl[5]
PurificationExtraction and Recrystallization

Visualization of Pathway 2

G start α-(N-(2-iodobenzyl)amino) ester intermediate Isoindoline-1-carboxylate ester start->intermediate Intramolecular α-Arylation reagent1 Pd(PPh₃)₄, K₃PO₄ THF, 110°C product 2,3-Dihydro-1H-isoindole-1- carboxylic acid hydrochloride intermediate->product Ester Hydrolysis reagent2 1. LiOH, THF/H₂O 2. HCl

References

Preamble: Contextualizing 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action of Novel 2,3-Dihydro-1H-isoindole Scaffolds

In the landscape of drug discovery and development, the journey from a novel chemical entity to a characterized therapeutic agent is one of rigorous scientific inquiry. The compound 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride is primarily recognized within the scientific literature and commercial catalogs as a versatile synthetic intermediate—a sophisticated building block for constructing more complex molecules. As of the current body of research, a specific, well-defined biological mechanism of action has not been ascribed to this particular molecule.

However, the absence of established activity should not be mistaken for a lack of potential. The rigid, bicyclic structure of the dihydroisoindole core is a privileged scaffold in medicinal chemistry. Its three-dimensional architecture is adept at positioning functional groups in precise orientations to engage with biological targets. Indeed, this core is embedded within several successful therapeutic agents, suggesting that even simple derivatives like the topic compound warrant investigation.

This guide, therefore, adopts a proactive and predictive stance. It is designed for researchers, scientists, and drug development professionals who may possess a novel compound like this compound and are tasked with a critical question: "What does it do, and how does it work?" We will proceed by laying out a systematic, field-proven workflow for elucidating a compound's mechanism of action, from initial target identification to cellular pathway analysis. This is not just a series of protocols; it is a strategic framework for discovery.

Part 1: The Strategic Importance of the Isoindole Scaffold

The 2,3-dihydro-1H-isoindole moiety is a recurring motif in pharmacologically active compounds. Its structural rigidity and synthetic tractability make it an attractive starting point for library synthesis and lead optimization. For instance, the isoindole core is a key feature in certain inhibitors of protein-protein interactions and has been explored in the development of agents targeting enzymes and G-protein coupled receptors. Understanding this precedent is crucial, as it informs our initial hypotheses about the potential biological space our test compound might occupy.

Part 2: A Step-by-Step Workflow for Mechanism of Action (MoA) Elucidation

The following sections detail a comprehensive, multi-pronged approach to determining the biological activity of a novel chemical entity. This workflow is designed to be self-validating, with each stage providing data that informs the next experimental choice.

Phase 1: Target Identification and Initial Profiling

Before delving into complex cellular assays, we must first identify potential molecular targets. This initial phase combines computational prediction with broad experimental screening to generate actionable hypotheses.

2.1.1 In Silico Profiling: Computational Docking and Target Prediction

The first, and most resource-efficient, step is to computationally screen the compound against a library of known protein structures.

  • Rationale: Molecular docking algorithms predict the preferred orientation of a ligand when bound to a target, estimating its binding affinity. This can rapidly identify potential protein classes (e.g., kinases, proteases, GPCRs) that are worth pursuing experimentally.

  • Protocol: Virtual Screening Workflow

    • Ligand Preparation: Generate a high-quality 3D conformer of 2,3-Dihydro-1H-isoindole-1-carboxylic acid. Ensure correct protonation states at physiological pH (approx. 7.4).

    • Target Library Selection: Utilize a comprehensive library of protein crystal structures, such as the Protein Data Bank (PDB), focusing on targets implicated in major disease pathways.

    • Docking Execution: Employ a validated docking program (e.g., AutoDock Vina, Glide) to screen the ligand against the prepared target library.

    • Analysis and Prioritization: Rank the results based on docking scores and binding poses. Favorable poses should exhibit plausible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the protein's active or allosteric sites.

2.1.2 Experimental Broad-Spectrum Screening

Computational hits must be validated experimentally. A broad-spectrum screen against a panel of representative targets provides the first layer of empirical evidence.

  • Rationale: Commercially available screening panels offer a cost-effective way to test a compound against hundreds of kinases, GPCRs, and other enzymes in standardized binding or activity assays. This approach minimizes bias and can uncover unexpected activities.

  • Protocol: Kinase Inhibitor Profiling (Example)

    • Compound Submission: Provide the compound at a high concentration (e.g., 10 µM) to a contract research organization (CRO) offering kinase profiling services (e.g., Eurofins Discovery, Promega).

    • Assay Format: The CRO will typically perform radiometric or fluorescence-based assays to measure the percent inhibition of kinase activity relative to a control.

    • Data Interpretation: The primary output is a list of kinases for which activity was significantly inhibited. This "hit list" becomes the foundation for all subsequent validation efforts.

The logical flow from computational prediction to broad experimental screening is depicted below.

G cluster_0 Phase 1: Target Hypothesis Generation A Novel Compound (2,3-Dihydro-1H-isoindole-1-carboxylic acid HCl) B In Silico Screening (Molecular Docking) A->B Predicts potential targets C Broad-Spectrum Experimental Screen (e.g., Kinase Panel) A->C Empirically tests broad activity D Prioritized Target List (e.g., Kinase X, Protease Y) B->D Generates computational hits C->D Generates experimental hits E Phase 2: In Vitro Validation D->E Proceed with validated hits

Caption: Workflow for initial target identification.

Phase 2: In Vitro Validation and Potency Determination

Once a prioritized list of targets is established, the next step is to confirm the interaction and quantify the compound's potency and selectivity.

  • Rationale: A dose-response curve is the gold standard for characterizing the potency of a compound. By measuring the inhibitory effect at multiple concentrations, we can calculate the IC50 (half-maximal inhibitory concentration), a key parameter for comparing compounds and guiding further development.

  • Protocol: IC50 Determination via a LanthaScreen™ Eu Kinase Binding Assay (Example for a Kinase Hit)

    • Reagent Preparation: Prepare a reaction buffer containing the kinase of interest, an Alexa Fluor™ 647-labeled tracer (a known ligand for the kinase), and a europium-labeled anti-tag antibody.

    • Compound Dilution: Perform a serial dilution of the test compound (e.g., 11 points, 1:3 dilution starting from 100 µM).

    • Assay Plate Setup: Add the kinase, tracer, and antibody mixture to a 384-well plate. Then, add the serially diluted compound.

    • Incubation: Allow the binding reaction to equilibrate (typically 60 minutes at room temperature).

    • Data Acquisition: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring emission at 665 nm and 615 nm.

    • Data Analysis: Calculate the emission ratio (665/615). The ratio will decrease as the compound displaces the tracer from the kinase. Plot the emission ratio against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Data Presentation:

The results of such experiments are best summarized in a table for clear comparison.

Target KinaseIC50 (nM)Hill Slope
Kinase X1501.10.99
Kinase Y2,5000.90.98
Kinase Z>10,000N/AN/A

This table clearly indicates that the compound is most potent against "Kinase X" and demonstrates selectivity over other tested kinases.

Phase 3: Cellular Mechanism of Action

Confirming that the compound engages its target in a cellular environment and modulates downstream signaling is the ultimate goal.

  • Rationale: An in-vitro biochemical interaction does not guarantee a cellular effect. Cell-based assays are essential to confirm target engagement and understand the functional consequences of inhibiting the target in a physiological context.

  • Protocol: Western Blot Analysis of Phospho-Protein Levels

    • Cell Culture and Treatment: Culture a cell line known to have an active signaling pathway downstream of the target kinase (e.g., Kinase X). Treat the cells with varying concentrations of the compound for a defined period.

    • Protein Extraction: Lyse the cells to extract total protein and determine the protein concentration using a BCA assay.

    • SDS-PAGE and Western Blotting: Separate the protein lysates by gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

    • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of a known substrate of Kinase X. Also, probe a separate blot (or strip and re-probe) with an antibody for the total protein of that substrate as a loading control.

    • Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody to detect the protein bands. Quantify the band intensity and normalize the phospho-protein signal to the total protein signal. A potent and specific compound should show a dose-dependent decrease in the phosphorylation of the substrate.

The logical progression from in vitro validation to cellular MoA confirmation is critical.

G cluster_1 Phase 2 & 3: MoA Confirmation F Validated Target Hit (e.g., Kinase X, IC50 = 150 nM) G Select Relevant Cell Line (Expresses Kinase X) F->G Hypothesis-driven choice H Cellular Target Engagement Assay (e.g., NanoBRET™) G->H Confirms compound enters cells & binds target I Downstream Pathway Analysis (e.g., Western Blot for p-Substrate) H->I Links target binding to pathway modulation J Functional Cellular Outcome (e.g., Apoptosis, Proliferation Assay) I->J Links pathway modulation to a functional effect K Confirmed Cellular MoA J->K

Caption: Workflow for cellular mechanism of action validation.

Conclusion

While this compound may currently be cataloged as a simple chemical intermediate, the privileged nature of its core scaffold demands a deeper investigation into its potential biological activity. The workflow detailed in this guide provides a robust, logical, and experimentally sound framework for moving from a novel compound to a well-characterized molecule with a defined mechanism of action. By integrating computational approaches with rigorous biochemical and cellular validation, researchers can systematically unlock the therapeutic potential hidden within such promising chemical starting points.

"2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride" biological activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Activity of 2,3-Dihydro-1H-isoindole-1-carboxylic acid and its Derivatives

This guide provides a comprehensive overview of the biological significance of the 2,3-dihydro-1H-isoindole (isoindoline) scaffold, with a particular focus on the derivatives of isoindole-1-carboxylic acid. While direct biological activity data for 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride is limited in publicly accessible literature, the isoindole core is a well-established "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous therapeutic agents. This document will delve into the synthesis, diverse biological activities, and structure-activity relationships of this important class of compounds, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction to the Isoindole Scaffold

The isoindole ring system, a bicyclic aromatic compound consisting of a fused benzene and pyrrole ring, and its reduced form, isoindoline, are fundamental heterocyclic structures in a multitude of biologically active molecules.[1] The structural rigidity and synthetic tractability of the isoindole nucleus make it an attractive scaffold for the design of novel therapeutic agents. The addition of a carboxylic acid moiety at the 1-position, as in 2,3-dihydro-1H-isoindole-1-carboxylic acid, provides a key functional group for further chemical modification and interaction with biological targets.

Chemical Structure and Properties

The core structure of 2,3-dihydro-1H-isoindole-1-carboxylic acid consists of a benzene ring fused to a pyrrolidine ring, with a carboxylic acid group at the chiral center at position 1. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for biological testing and formulation.

Chemical Structure of 2,3-Dihydro-1H-isoindole-1-carboxylic acid

Caption: Chemical structure of 2,3-Dihydro-1H-isoindole-1-carboxylic acid.

General Synthesis Strategies

The synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid and its derivatives can be achieved through various synthetic routes. A common approach involves the reduction of the corresponding isoindolinone or phthalimide precursors.

The Broad Spectrum of Biological Activities of Isoindole Derivatives

The true pharmacological potential of the isoindole scaffold is revealed through the extensive research conducted on its derivatives. By modifying the core structure, researchers have developed compounds with a wide array of biological activities.

Anti-inflammatory and Analgesic Properties

Isoindoline-1,3-dione derivatives have been extensively investigated for their anti-inflammatory and analgesic effects.[2] These compounds often exert their effects through the inhibition of key inflammatory mediators.

2.1.1. Cyclooxygenase (COX) Inhibition

A significant mechanism behind the anti-inflammatory activity of some isoindole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins.[3][4]

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of test compounds against COX-1 and COX-2.

1. Materials:

  • Human recombinant COX-1 and COX-2 enzymes
  • Arachidonic acid (substrate)
  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (chromogenic co-substrate)
  • Test compounds (dissolved in DMSO)
  • Assay buffer (e.g., Tris-HCl)
  • 96-well microplate
  • Microplate reader

2. Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.
  • In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).
  • Add the test compound or vehicle control (DMSO) to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
  • Initiate the reaction by adding arachidonic acid and TMPD.
  • Immediately monitor the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of color development is proportional to COX activity.
  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

3. Rationale:

  • This colorimetric assay provides a high-throughput method to screen for and characterize COX inhibitors.
  • By testing against both COX-1 and COX-2 isoforms, the selectivity of the compounds can be determined, which is crucial for predicting potential side effects (e.g., gastrointestinal issues associated with COX-1 inhibition).

Anticancer Activity

The isoindole scaffold is a key component of several anticancer agents.[5][6] The mechanism of action for these compounds is often multifaceted, involving the modulation of various cellular pathways.

2.2.1. Structure-Activity Relationships (SAR) in Anticancer Isoindoles

Studies have shown that the anticancer activity of isoindole-1,3(2H)-dione derivatives is highly dependent on the substituents attached to the core structure.[5] For instance, the presence of silyl ether and bromo groups has been shown to enhance anticancer activity against various cancer cell lines.[5]

Table 1: Anticancer Activity of Isoindole-1,3(2H)-dione Derivatives

Compound IDSubstituent GroupsTarget Cell LineIC50 (µM)Reference
Compound 13 -OTBDMS, -BrHeLaData not specified[5]
Compound 16 -OTBDMS, -BrC6Data not specified[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.

1. Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)
  • Complete cell culture medium (e.g., DMEM with 10% FBS)
  • Test compounds (dissolved in DMSO)
  • MTT solution (5 mg/mL in PBS)
  • Solubilization solution (e.g., DMSO or acidified isopropanol)
  • 96-well cell culture plate
  • CO2 incubator
  • Microplate reader

2. Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
  • Treat the cells with various concentrations of the test compounds and a vehicle control. Include a positive control (e.g., a known cytotoxic drug).
  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.
  • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.
  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

3. Rationale:

  • The MTT assay provides a quantitative measure of a compound's ability to inhibit cell growth or induce cell death.
  • It is a robust and reliable method for the initial screening of potential anticancer agents.

Neurological and Psychiatric Disorders

Derivatives of the isoindole nucleus have shown significant promise in the treatment of neurological and psychiatric conditions.

2.3.1. Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Inhibition of AChE and BuChE, enzymes that break down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Several isoindoline-1,3-dione derivatives have been identified as potent inhibitors of these enzymes.[7][8][9]

Structure-Activity Relationship of Isoindoline-1,3-dione AChE Inhibitors

SAR_AChE Core Isoindoline-1,3-dione (Phthalimide) Core Linker Linker Group (e.g., N-benzyl pyridinium) Core->Linker Interacts with Peripheral Anionic Site (PAS) of AChE Substituent Substituents on Benzyl Moiety (e.g., F, Cl, CH3) Linker->Substituent Modulates binding to Catalytic Anionic Site (CAS) Activity AChE Inhibitory Activity Substituent->Activity Influences potency and selectivity

Caption: Key structural features influencing the AChE inhibitory activity of isoindoline-1,3-dione derivatives.

Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition

Ellman's method is a widely used, simple, and rapid colorimetric assay for measuring cholinesterase activity.

1. Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE)
  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
  • Phosphate buffer (pH 8.0)
  • Test compounds
  • 96-well microplate
  • Microplate reader

2. Procedure:

  • In a 96-well plate, add the phosphate buffer, DTNB, and the enzyme (AChE or BuChE).
  • Add the test compound at various concentrations or a vehicle control and pre-incubate for a defined period.
  • Initiate the reaction by adding the substrate (ATCI or BTCI).
  • The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.
  • Monitor the increase in absorbance at 412 nm over time.
  • Calculate the rate of reaction and the percentage of inhibition for each compound concentration.
  • Determine the IC50 value.

3. Rationale:

  • This assay provides a reliable method for screening and characterizing cholinesterase inhibitors.
  • The colorimetric readout allows for high-throughput screening of compound libraries.

2.3.2. Anticonvulsant Activity

Certain isoindoline-1,3-dione derivatives have demonstrated anticonvulsant properties, suggesting their potential in the treatment of epilepsy.[10][11]

Antiviral and Antimicrobial Activity

The isoindole scaffold has also been explored for its potential in combating infectious diseases. Various derivatives have exhibited antiviral and antimicrobial activities.[12]

Carbonic Anhydrase Inhibition

More recently, novel isoindolinone derivatives have been identified as potent inhibitors of human carbonic anhydrase (hCA) I and II isozymes.[13] This activity suggests potential applications in conditions such as glaucoma.[13]

Isoindoline-Based Clinical Drugs

The therapeutic importance of the isoindoline core is underscored by the number of clinically approved drugs that contain this scaffold.[14][15][16]

Table 2: Examples of Clinically Used Drugs Containing the Isoindoline Core

Drug NameCore StructureTherapeutic Indication
Thalidomide Isoindoline-1,3-dioneMultiple myeloma, Erythema nodosum leprosum
Lenalidomide Isoindolin-1-oneMultiple myeloma
Pomalidomide Isoindoline-1,3-dioneMultiple myeloma
Apremilast Isoindoline-1,3-dionePsoriasis, Psoriatic arthritis
Chlorthalidone Isoindolin-1-oneHypertension, Edema
Indoprofen Isoindolin-1-oneAnti-inflammatory, Analgesic

Future Directions and Conclusion

The 2,3-dihydro-1H-isoindole-1-carboxylic acid backbone and the broader isoindole class of compounds represent a highly versatile and pharmacologically significant scaffold in drug discovery. While the specific biological profile of the parent carboxylic acid requires further investigation, the extensive and diverse activities of its derivatives highlight the immense potential of this chemical space. Future research should focus on the synthesis and evaluation of novel analogs of 2,3-dihydro-1H-isoindole-1-carboxylic acid to explore new therapeutic applications. The continued exploration of structure-activity relationships will be crucial in designing next-generation isoindole-based drugs with improved potency, selectivity, and safety profiles. The information presented in this guide serves as a foundational resource for scientists dedicated to advancing the therapeutic potential of this remarkable heterocyclic system.

References

A Technical Guide to 2,3-Dihydro-1H-isoindole-1-carboxylic Acid Derivatives and Analogs: Synthesis, Biological Activity, and Drug Development Insights

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The isoindoline nucleus, a heterocyclic framework composed of a fused benzene and pyrrolidine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are integral to a wide array of natural products and clinically approved pharmaceuticals, demonstrating a remarkable range of biological activities.[1][2] This guide provides an in-depth technical overview of 2,3-Dihydro-1H-isoindole-1-carboxylic acid, its hydrochloride salt, and related analogs. We will explore versatile synthetic methodologies, delve into the diverse therapeutic applications, analyze structure-activity relationships (SAR) for rational drug design, and outline robust analytical characterization techniques. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutic agents.

The Isoindoline Core: A Cornerstone of Modern Therapeutics

The isoindoline scaffold is a bicyclic framework that serves as the core for numerous bioactive molecules.[1] Its structural rigidity, combined with the ability to introduce diverse functional groups at multiple positions, makes it an attractive starting point for drug design. The significance of this core is underscored by its presence in several blockbuster drugs, including the immunomodulator Thalidomide and its analogs Lenalidomide and Pomalidomide, the antihypertensive diuretic Chlorthalidone, and the antipsychotic Mazindol.[1] These compounds span a wide range of indications, from multiple myeloma and inflammation to hypertension and obesity, highlighting the chemical tractability and biological relevance of the isoindoline framework.[1] The 1-carboxylic acid moiety, in particular, provides a key handle for further chemical modification and can play a crucial role in binding interactions with biological targets.

Synthetic Strategies for the Isoindoline-1-Carboxylic Acid Core

The efficient construction of the isoindoline-1-carboxylic acid scaffold is critical for analog development. Several robust synthetic strategies have been developed, each with distinct advantages depending on the desired substitution pattern and scale.

Method 1: Palladium-Catalyzed Intramolecular α-Arylation

This method provides an elegant and efficient route to the isoindoline core through a palladium-catalyzed intramolecular C-N bond formation.[3] It is particularly valuable for its ability to selectively produce either the reduced isoindoline or the oxidized isoindole by subtly changing reaction conditions.[3]

Scientist's Insight: The choice of a palladium catalyst, such as Pd(PPh₃)₄, is crucial for facilitating the intramolecular arylation of the α-amino acid ester precursor. The reaction's selectivity is a key feature; running the reaction in THF at a higher temperature favors the formation of the saturated isoindoline ring.[3] Conversely, the addition of phenol and switching the solvent to DMF at a lower temperature promotes an elimination step, leading to the aromatic isoindole.[3] This tunable selectivity offers a powerful tool for building diverse libraries from a common intermediate.

Experimental Protocol: Synthesis of Methyl 2-benzylisoindoline-1-carboxylate [3]

  • Setup: In a sealed tube, combine the starting ester (e.g., methyl 2-((2-bromobenzyl)(benzyl)amino)acetate, 100 mg, 0.25 mmol), potassium phosphate (K₃PO₄, 159 mg, 0.75 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 29 mg, 0.025 mmol).

  • Solvent: Add tetrahydrofuran (THF, 8 mL).

  • Reaction: Seal the tube and stir the mixture at 110 °C for 24 hours.

  • Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether (Et₂O).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Chromatography: Purify the resulting residue by flash chromatography on silica gel (eluting with a gradient from dichloromethane to dichloromethane-MeOH 1%) to yield the final product.

G cluster_workflow Workflow: Pd-Catalyzed Isoindoline Synthesis start Combine Reactants: - Starting Ester - K₃PO₄ (Base) - Pd(PPh₃)₄ (Catalyst) solvent Add THF Solvent start->solvent reaction Heat in Sealed Tube (110°C, 24h) solvent->reaction workup Aqueous Work-up & Ether Extraction reaction->workup purify Dry, Concentrate & Purify via Flash Chromatography workup->purify product Final Product: Isoindoline-1-carboxylate purify->product

Pd-Catalyzed Isoindoline Synthesis Workflow.
Method 2: Deprotection of N-Boc Precursors

A straightforward and high-yielding method for preparing the hydrochloride salt involves the deprotection of a readily available N-Boc (tert-butyloxycarbonyl) protected precursor.[4] This is often the final step in a multi-step synthesis.

Scientist's Insight: The Boc protecting group is widely used in organic synthesis due to its stability in a variety of reaction conditions (e.g., basic, hydrogenolysis) and its clean, quantitative removal under acidic conditions. Bubbling HCl gas through an ethyl acetate solution of the Boc-protected acid swiftly cleaves the protecting group, affording the desired amine hydrochloride salt in excellent yield, often pure enough to be used without further purification.[4]

Experimental Protocol: Synthesis of 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride [4]

  • Dissolution: Dissolve N-Boc-2,3-dihydro-1H-isoindole-1-carboxylic acid (0.5 g, 1.9 mmol) in ethyl acetate (EtOAc).

  • Deprotection: Bubble hydrogen chloride (HCl) gas through the solution for a few seconds.

  • Reaction: Stir the reaction mixture at room temperature for 10 minutes.

  • Isolation: Concentrate the mixture in vacuo to afford the product, this compound, as a solid (0.31 g, 100% yield).

Biological Activities and Therapeutic Potential

Derivatives of the isoindoline scaffold exhibit an exceptionally broad range of pharmacological activities, making them a focal point of drug discovery programs.

  • Immunomodulatory and Anticancer Activity: The most prominent examples are Thalidomide and its analogs, which are used to treat multiple myeloma.[1] Other novel isoindolinone derivatives have shown cytotoxic activities against various human cancer cell lines, such as HCT-116.[2]

  • Neurological Disorders: Certain isoindoline-1,3-dione derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[5][6]

  • Analgesic and Anti-inflammatory Effects: The scaffold has been successfully exploited to develop potent and selective COX-2 inhibitors for treating inflammation.[7] Additionally, various 1H-isoindole-1,3(2H)-dione derivatives have demonstrated significant analgesic activity in multiple pain models.[8]

  • Carbonic Anhydrase Inhibition: Novel isoindolinone derivatives have shown potent, low-nanomolar inhibitory activity against human carbonic anhydrase (hCA) I and II isoforms, which are targets for diuretics and anti-glaucoma agents.[9]

  • Antimicrobial and Herbicidal Activity: The functionalized isoindoline core has also given rise to compounds with significant antibacterial properties and potent herbicidal activity, the latter acting as protox inhibitor herbicides.[10][11]

Mechanism Spotlight: Inhibition of Acetylcholinesterase (AChE)

In the synaptic cleft, AChE is responsible for hydrolyzing the neurotransmitter acetylcholine, terminating the nerve signal. Inhibitors prevent this hydrolysis, increasing the concentration and duration of acetylcholine in the synapse, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Isoindoline-1,3-dione derivatives can be designed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme for potent inhibition.[5]

G cluster_pathway Mechanism of AChE Inhibition Presynaptic Presynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicles Postsynaptic Postsynaptic Neuron SynapticCleft Synaptic Cleft ACh_Vesicle->SynapticCleft ACh Release ACh_Receptor ACh Receptor SynapticCleft->ACh_Receptor Binding AChE AChE Enzyme SynapticCleft->AChE ACh ACh_Receptor->Postsynaptic Signal Propagation Hydrolysis ACh Hydrolysis (Signal Termination) AChE->Hydrolysis Inhibitor Isoindoline-based AChE Inhibitor Inhibitor->AChE Blocks Active Site

Isoindoline-based inhibitors block AChE, increasing acetylcholine levels.

Structure-Activity Relationship (SAR) Insights

Rational drug design relies on understanding how structural modifications impact biological activity. SAR studies on isoindoline derivatives have yielded valuable insights for optimizing lead compounds.

Scientist's Insight: The data below illustrates a key principle in medicinal chemistry: small structural changes can lead to significant shifts in biological activity. For instance, the addition of lipophilic groups or halogens can enhance membrane permeability and hydrophobic interactions with a target, often boosting anticancer or antimicrobial potency.[11] Similarly, the length of an alkyl linker connecting the isoindoline core to another pharmacophore is often critical for achieving the correct orientation within an enzyme's active site, as seen in cholinesterase inhibitors.[5] This systematic approach allows chemists to fine-tune properties like potency, selectivity, and pharmacokinetics.

Core Scaffold Position of Substitution Substituent Type Effect on Activity Reference(s)
IsoindolinoneN-substituentCyclohexanol groupIncreased antioxidant activity compared to smaller alkyl groups.[9]
Isoindoline-1,3-dioneImide RingHalogenation (Br, Cl)Increases antimicrobial, antileishmanial, and anticancer activities; Bromo-derivatives often more potent than chloro-.[11]
Isoindoline-1,3-dioneN-Alkyl LinkerIncreased methylene groups (linker length)Modulates inhibitory potency against AChE and BuChE. Optimal lengths vary between the two enzymes.[5]
Isoindoline-1,3-dioneN-benzylpiperidinyl moietySubstituents on benzyl ringSignificantly impacts AChE inhibitory activity.[5]
Tetrahydro-2H-isoindolePhenyl rings at C1, C34,4'-Difluoro substitutionOptimal for high COX-2 inhibitory potency.[7]

Analytical Characterization and Quality Control

Rigorous characterization is essential to confirm the structure and purity of synthesized compounds. A multi-technique approach is standard practice.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. They provide definitive information about the proton and carbon framework, confirming the formation of the isoindoline ring and the presence of all functional groups.[9][12]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound and its fragments, providing crucial evidence for its identity.[13]

  • Chromatography (HPLC): High-Performance Liquid Chromatography is the gold standard for assessing purity. A key challenge with the basic 2,3-dihydro-1H-isoindole-1-carboxylic acid scaffold is its lack of a strong UV chromophore, which can complicate detection.

    • Self-Validating Protocol Insight: When developing an HPLC method for such compounds, a standard UV detector may be insufficient. One must consider alternative detection methods. A Refractive Index Detector (RID) can be employed, though it is sensitive to temperature and gradient changes.[14] Another robust strategy is to use an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), which are nearly universal and do not require a chromophore. For purity analysis where all potential impurities are unknown, these universal detectors provide a more trustworthy assessment than UV detection.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the C=O stretch of the carboxylic acid and the N-H bond of the secondary amine.[13]

G cluster_char_flow Analytical Characterization Workflow synthesis Crude Synthesized Product nmr Structure Confirmation (¹H, ¹³C NMR) synthesis->nmr ms Molecular Weight Verification (MS) synthesis->ms purity Purity Assessment (HPLC-UV/ELSD/CAD) synthesis->purity final Characterized Compound (>95% Purity) nmr->final ms->final purity->final

A typical workflow for characterizing a novel compound.

Conclusion and Future Directions

The 2,3-dihydro-1H-isoindole-1-carboxylic acid framework and its analogs remain a highly productive and versatile scaffold in drug discovery. The development of efficient and selective synthetic routes has enabled the exploration of a vast chemical space, leading to compounds with potent and diverse biological activities.[3] The success of numerous isoindoline-based drugs in the clinic provides a strong validation for continued research in this area.[1]

Future efforts will likely focus on designing novel derivatives with improved selectivity and pharmacokinetic profiles to minimize off-target effects. The exploration of this scaffold against new and emerging biological targets is a promising avenue for addressing unmet medical needs. Furthermore, the development of more sustainable and "green" synthetic methodologies will be crucial for the environmentally responsible production of these valuable compounds.[15]

References

An In-Depth Technical Guide to 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride: A Constrained Amino Acid Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Conformational Constraint

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. A key strategy in this endeavor is the use of conformationally constrained scaffolds that mimic bioactive conformations of endogenous ligands or provide a rigid framework for the precise spatial orientation of pharmacophoric elements. 2,3-Dihydro-1H-isoindole-1-carboxylic acid, a non-proteinogenic amino acid, has emerged as a valuable building block in this context. Its bicyclic structure, which can be viewed as a cyclized analog of phenylalanine, imparts significant rigidity compared to its acyclic counterpart. This inherent constraint reduces the entropic penalty upon binding to a biological target, often leading to improved binding affinity.

This technical guide provides a comprehensive overview of 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride (CAS: 96016-96-5), from its synthesis and chiral properties to its applications as a pivotal intermediate in the development of novel therapeutics.[1] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their research programs.

Physicochemical Properties

A foundational understanding of a molecule's properties is critical for its application. The key identifiers and properties for the hydrochloride salt are summarized below.

PropertyValueSource
CAS Number 96016-96-5[1]
Molecular Formula C₉H₁₀ClNO₂[1]
Molecular Weight 199.63 g/mol [1]
Parent Compound CAS 66938-02-1[2][3][4][5]
Parent Compound Formula C₉H₉NO₂[2][3][5]
Parent Compound MW 163.17 g/mol [2][3][5]

Synthesis and Chemical Landscape

The synthesis of this compound is achievable through several routes, often starting from readily available precursors. A prevalent strategy involves the deprotection of an N-protected precursor, which allows for versatile modifications of the isoindole core before the final deprotection step.

General Synthetic Approach: N-Boc Deprotection

A common and straightforward method involves the acid-mediated removal of a tert-butyloxycarbonyl (Boc) protecting group from the corresponding precursor. This method is often high-yielding and procedurally simple.[2]

Synthesis_of_2_3_Dihydro_1H_isoindole_1_carboxylic_acid_hydrochloride cluster_start Starting Material cluster_reagents Reaction Conditions cluster_product Product Start N-Boc-2,3-dihydro-1H- isoindole-1-carboxylic acid Reagents HCl gas in Ethyl Acetate (EtOAc) Start->Reagents Deprotection Product 2,3-Dihydro-1H-isoindole-1- carboxylic acid hydrochloride Reagents->Product

Caption: General synthesis via N-Boc deprotection.

Detailed Experimental Protocol:

  • Dissolution: N-Boc-1,3-dihydro-2H-isoindole-1-carboxylic acid (1.0 eq) is dissolved in a suitable organic solvent, such as ethyl acetate.[2]

  • Acidification: Hydrogen chloride (HCl) gas is bubbled through the solution for a brief period.[2] Alternatively, a solution of HCl in an organic solvent can be used.

  • Reaction: The mixture is stirred at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 10-30 minutes).[2]

  • Isolation: The reaction mixture is concentrated under reduced pressure (in vacuo). The resulting solid is the desired hydrochloride salt.[2]

  • Purification (Optional): The product is often of sufficient purity for subsequent steps. If necessary, it can be triturated with a non-polar solvent like diethyl ether to remove any organic-soluble impurities.

This deprotection strategy highlights the utility of protecting group chemistry in multi-step syntheses, allowing for the manipulation of other parts of the molecule before unmasking the secondary amine.

The Critical Role of Chirality and its Resolution

The C1 carbon of the isoindole ring is a stereocenter, meaning the molecule exists as a pair of enantiomers. For pharmaceutical applications, it is almost always necessary to isolate and test the individual enantiomers, as they can have vastly different pharmacological and toxicological profiles. The separation of this racemic mixture is a critical step known as chiral resolution.[6][7]

Methodology for Chiral Resolution

While direct asymmetric synthesis is the ideal, chiral resolution of a racemate remains a widely practiced and effective method.[6] This can be achieved through several techniques, with chiral chromatography being a prominent and scalable method.

Workflow for Chiral HPLC Resolution:

Chiral_Resolution_Workflow cluster_input Input cluster_process Separation Process cluster_output Output Racemate Racemic 2,3-dihydro-1H- isoindole-1-carboxylic acid HPLC Chiral HPLC Column (e.g., CHIRALPAK® QN-AX) Racemate->HPLC Injection Enantiomer1 Enantiomer 1 HPLC->Enantiomer1 Fraction 1 Enantiomer2 Enantiomer 2 HPLC->Enantiomer2 Fraction 2 MobilePhase Mobile Phase (e.g., MeOH/FA/NH4OOCH) MobilePhase->HPLC Elution

Caption: Workflow for chiral resolution by HPLC.

Key Considerations for Chiral Separation:

  • Stationary Phase: The choice of the chiral stationary phase (CSP) is paramount. For acidic compounds like this, anion-exchange type columns such as CHIRALPAK QN-AX and QD-AX are highly effective.[8] These phases operate via an ion-exchange mechanism between the protonated chiral selector on the column and the deprotonated carboxylic acid of the analyte.[8]

  • Mobile Phase: The mobile phase composition, including the organic modifier (e.g., methanol) and additives (e.g., formic acid, ammonium formate), must be carefully optimized to achieve baseline separation of the enantiomers.[8]

  • Detection: Detection is typically performed using a UV detector. For analytical-scale work, a Circular Dichroism (CD) detector can provide additional information on the elution order of the enantiomers.

  • Scale-up: Methods developed on an analytical scale can be transferred to semi-preparative or preparative HPLC systems to isolate gram-level quantities of the pure enantiomers.[9]

Applications in Drug Discovery and Medicinal Chemistry

The true value of 2,3-dihydro-1H-isoindole-1-carboxylic acid lies in its role as a versatile scaffold for building complex molecules with therapeutic potential. Its rigid structure is incorporated into larger molecules to orient substituents in a defined three-dimensional space, enhancing interactions with biological targets.

As a Building Block for Bioactive Molecules

Derivatives of the parent isoindole structure have shown a wide range of biological activities, suggesting the utility of this core in various therapeutic areas.

  • Enzyme Inhibition: The isoindole framework is present in molecules designed as inhibitors for various enzymes. For example, derivatives of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid have been identified as potent inhibitors of heparanase, an enzyme implicated in cancer metastasis and inflammation.[10] Similarly, isoindoline-1,3-dione derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[11]

  • Neurological Disorders: The related indoline carboxylic acid structures are noted as key intermediates in the synthesis of pharmaceuticals targeting neurological disorders.[12][13] The conformational constraint provided by the bicyclic system can be advantageous in designing ligands for G-protein coupled receptors (GPCRs) or ion channels in the central nervous system.

  • Anti-inflammatory Agents: N-substituted isoindoline-1,3-dione derivatives have been explored for their affinity for cyclooxygenase (COX) enzymes, a key target for anti-inflammatory drugs.[14]

Logical Flow of Derivatization

The molecule offers two primary points for chemical modification: the secondary amine and the carboxylic acid. This allows for the generation of diverse chemical libraries through straightforward synthetic transformations.

Derivatization_Strategy cluster_amine Amine Modification (N-H) cluster_acid Acid Modification (COOH) Scaffold 2,3-Dihydro-1H-isoindole- 1-carboxylic acid Alkylation Alkylation (R-X) Scaffold->Alkylation Position 2 Acylation Acylation (RCOCl) Scaffold->Acylation Position 2 Sulfonylation Sulfonylation (RSO2Cl) Scaffold->Sulfonylation Position 2 Amide Amide Coupling (R-NH2) Scaffold->Amide Position 1 Ester Esterification (R-OH) Scaffold->Ester Position 1 Reduction Reduction to Alcohol Scaffold->Reduction Position 1

References

A Technical Guide to the Safe Handling of 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Data Scarcity with Scientific Prudence

This guide, therefore, has been constructed by synthesizing data from structurally similar compounds and general principles of laboratory safety for handling novel chemical entities. The recommendations herein should be considered a baseline for safe operation. A thorough, compound-specific risk assessment is mandatory before any handling. Always consult the supplier-provided Safety Data Sheet (SDS) for the most current and specific information. In the absence of a detailed SDS, this compound should be treated as potentially hazardous.

Compound Profile and Inferred Hazard Identification

Molecular Formula: C₉H₁₀ClNO₂ Molecular Weight: 199.63 g/mol [1]

While no specific GHS classification is available for the hydrochloride salt, the free base, 2,3-Dihydro-1H-isoindole-1-carboxylic acid (CAS: 66938-02-1), provides a useful surrogate for preliminary hazard assessment. The hazard classifications for the free base are as follows:

Hazard ClassGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed[2]
Skin Corrosion/IrritationH315Causes skin irritation[2]
Serious Eye Damage/IrritationH319Causes serious eye irritation[2]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335May cause respiratory irritation[2]

A constitutional isomer, 2,3-dihydro-1H-isoindole-5-carboxylic acid hydrochloride, is described as harmful by inhalation, in contact with skin, and if swallowed.[3] Given these data points, it is prudent to assume that 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride presents similar, if not identical, hazards.

Causality Behind the Hazards: The isoindole core is a common scaffold in biologically active molecules, which can interact with various biological targets.[4][5] The carboxylic acid and hydrochloride moieties suggest that the compound is likely a solid with some degree of water solubility, and it may be corrosive or irritating to tissues upon contact.

Laboratory Handling and Engineering Controls

The primary principle for handling this compound is the elimination of exposure . All operations should be conducted in a manner that prevents the compound from coming into contact with the operator or the general laboratory environment.

Engineering Controls: The First Line of Defense
  • Fume Hood: All weighing and reconstitution of the solid material must be performed in a certified chemical fume hood.[3] This is critical to prevent the inhalation of any fine powders.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[6]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

A standard PPE ensemble for handling this compound should include:

  • Eye Protection: ANSI-rated safety goggles are mandatory.[3] A face shield should be used in situations with a higher risk of splashing.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[3][6] It is crucial to inspect gloves for any signs of degradation or puncture before use. Use proper glove removal technique to avoid skin contact.[6]

  • Body Protection: A laboratory coat is required. For larger quantities, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: If there is any risk of aerosolization outside of a fume hood, a NIOSH-approved respirator is required.[6]

Standard Operating Procedure (SOP) for Handling

The following is a generalized workflow for handling this compound. This should be adapted into a detailed, site-specific SOP.

Preparation and Weighing
  • Preparation: Designate a specific area within a chemical fume hood for handling the compound.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) within the fume hood before introducing the compound.

  • Don PPE: Put on all required PPE.

  • Weighing: Carefully weigh the desired amount of the solid compound. Avoid creating dust. Use a micro-spatula for small quantities.

  • Closure: Securely cap the stock container immediately after use.

Dissolution
  • Solvent Addition: Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

  • Mixing: Cap the vessel and mix by gentle swirling, vortexing, or sonication as required.

Post-Handling
  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) and then with soap and water.

  • Waste Disposal: Dispose of all contaminated materials (gloves, weigh boats, etc.) in a designated hazardous waste container.[7]

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[6]

Emergency Procedures: Preparedness is Key

Exposure Scenarios
Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][6]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][6] Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[3]
Spill Response Workflow

The following diagram outlines a logical workflow for responding to a spill of solid this compound.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate Assess Risk ppe Don Appropriate PPE (respirator, gloves, goggles, lab coat) evacuate->ppe contain Contain the Spill (cover with inert absorbent material like sand) ppe->contain cleanup Carefully Sweep Up (avoid creating dust) contain->cleanup waste Place in a Sealed Container for Hazardous Waste cleanup->waste decontaminate Decontaminate the Area waste->decontaminate end Report Incident decontaminate->end

Caption: Spill response workflow for solid chemical handling.

Storage and Stability

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8] The compound should be stored under an inert atmosphere at room temperature.[8]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[3]

  • Hazardous Decomposition Products: Upon combustion, this compound may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[3]

Disposal Considerations

All waste generated from handling this compound must be treated as hazardous waste. Dispose of the material in accordance with local, state, and federal regulations.[7] Do not allow the material to enter drains or water sources.[3]

References

A Comprehensive Technical Guide to 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Constrained Amino Acid Analogue

In the landscape of modern medicinal chemistry and drug development, the quest for molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. Constrained amino acid analogues represent a pivotal class of building blocks in this endeavor, offering a strategic approach to rigidify peptide backbones and optimize ligand-receptor interactions. Among these, 2,3-Dihydro-1H-isoindole-1-carboxylic acid, a bicyclic proline analogue, has emerged as a scaffold of significant interest. Its hydrochloride salt is a stable, readily handleable starting material for a variety of synthetic applications.

This technical guide provides an in-depth exploration of 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride, from its fundamental chemical identity to its synthesis, chiral resolution, and applications in the design of novel therapeutics. The content herein is curated for researchers, scientists, and drug development professionals, aiming to furnish both a robust theoretical understanding and practical, field-proven insights into the utility of this valuable compound.

Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in research and development. This section delineates the key identifiers and physicochemical characteristics of this compound.

IUPAC Name and Structural Identifiers

The unequivocally established International Union of Pure and Applied Chemistry (IUPAC) name for the topic compound is This compound .

This name precisely describes the bicyclic heteroaromatic system, which consists of a benzene ring fused to a pyrrolidine ring, with a carboxylic acid substituent at the 1-position. The "2,3-dihydro" designation specifies the saturation of the pyrrolidine ring. The hydrochloride salt form is explicitly stated.

IdentifierValue
IUPAC Name This compound
CAS Number 96016-96-5[1]
Molecular Formula C₉H₁₀ClNO₂[1]
Molecular Weight 199.63 g/mol [1]
Canonical SMILES C1C(C(=O)O)NC2=CC=CC=C12.Cl
InChI Key OFKFBEJYOHXPIA-UHFFFAOYSA-N (for the free acid)
Physicochemical Data

The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. The data presented below are a compilation of predicted and available experimental values.

PropertyValueSource
Melting Point 214-280.66 °C--INVALID-LINK--
pKa (Predicted) 1.80 ± 0.20 (for the carboxylic acid)--INVALID-LINK--
Storage Temperature Room Temperature, in a dry, dark place--INVALID-LINK--

Note: Experimental determination of pKa and solubility is recommended for specific applications, as these values can be influenced by the experimental conditions.

Synthesis of Racemic this compound

The most prevalent and efficient synthesis of the title compound commences with the corresponding N-tert-butyloxycarbonyl (N-Boc) protected precursor, 1,3-Dihydro-isoindole-1,2-dicarboxylic acid 2-tert-butyl ester. The core of this synthesis is the deprotection of the amine functionality under acidic conditions.

Synthesis Workflow

Synthesis_Workflow Start N-Boc-2,3-dihydro-1H-isoindole-1-carboxylic acid Reaction N-Boc Deprotection Start->Reaction Reagents HCl gas or HCl in Dioxane Ethyl Acetate (Solvent) Reagents->Reaction Workup Concentration in vacuo Reaction->Workup Product This compound Workup->Product

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the deprotection of N-Boc protected amino acids.[2]

Materials:

  • N-Boc-2,3-dihydro-1H-isoindole-1-carboxylic acid

  • Ethyl acetate (EtOAc), anhydrous

  • Hydrogen chloride (HCl) gas or a 4M solution of HCl in 1,4-dioxane

  • Round-bottom flask

  • Stir bar

  • Gas dispersion tube (if using HCl gas)

  • Rotary evaporator

Procedure:

  • Dissolution: In a clean, dry round-bottom flask equipped with a stir bar, dissolve N-Boc-2,3-dihydro-1H-isoindole-1-carboxylic acid (1.0 equivalent) in anhydrous ethyl acetate. The volume of solvent should be sufficient to fully dissolve the starting material at room temperature.

  • Acidification:

    • Method A (HCl Gas): While stirring the solution at room temperature, bubble HCl gas through the solution for a few seconds to a few minutes. The reaction is typically exothermic. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Method B (HCl in Dioxane): To the stirred solution at room temperature, add a 4M solution of HCl in 1,4-dioxane (typically 4-5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 10 minutes to 4 hours. The product will often precipitate out of the ethyl acetate as a white solid. Monitor the disappearance of the starting material by TLC.

  • Isolation: Upon completion of the reaction, concentrate the mixture in vacuo using a rotary evaporator. This will remove the solvent and excess HCl, yielding the crude this compound.

  • Purification (Optional): The resulting solid is often of high purity and can be used without further purification. If necessary, the product can be triturated with diethyl ether or recrystallized from a suitable solvent system like methanol/ether.

Mechanistic Insights and Rationale for Experimental Choices

The N-Boc protecting group is renowned for its stability under a wide range of conditions, yet its lability to acid allows for its selective removal.

Deprotection_Mechanism Boc-Protected Amine Boc-Protected Amine Protonated Carbonyl Protonated Carbonyl Boc-Protected Amine->Protonated Carbonyl H+ Carbocation Intermediate + t-Butanol Carbocation Intermediate + t-Butanol Protonated Carbonyl->Carbocation Intermediate + t-Butanol Loss of t-Butanol Decarboxylation Decarboxylation Carbocation Intermediate + t-Butanol->Decarboxylation Spontaneous Protonated Amine Protonated Amine Decarboxylation->Protonated Amine CO2 release

Caption: Simplified mechanism of acid-catalyzed N-Boc deprotection.

Causality behind Experimental Choices:

  • Acid Catalyst (HCl): Strong acids like HCl are required to protonate the carbonyl oxygen of the Boc group, initiating the cleavage mechanism. Gaseous HCl or a solution in an anhydrous aprotic solvent like dioxane is preferred to avoid the presence of water, which could lead to undesired side reactions.

  • Solvent (Ethyl Acetate): Ethyl acetate is a common choice for this deprotection for several reasons.[3] It is a relatively non-polar solvent that readily dissolves the N-Boc protected starting material. Crucially, the resulting hydrochloride salt of the deprotected amine is often insoluble in ethyl acetate, leading to its precipitation and facilitating easy isolation.[4] This insolubility also drives the reaction equilibrium towards the product side.

Chiral Resolution of Racemic 2,3-Dihydro-1H-isoindole-1-carboxylic acid

As with most amino acids, the biological activity of 2,3-Dihydro-1H-isoindole-1-carboxylic acid and its derivatives is often stereospecific. Therefore, the resolution of the racemic mixture into its constituent enantiomers is a critical step for its application in drug development.

Strategy: Diastereomeric Salt Formation

The most common and industrially scalable method for the resolution of racemic carboxylic acids is through the formation of diastereomeric salts with a chiral base.[5] The principle relies on the differential solubility of the two diastereomeric salts in a given solvent system, allowing for their separation by fractional crystallization.

Chiral_Resolution cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Enantiomer Racemic Acid\n((R)-Acid + (S)-Acid) Racemic Acid ((R)-Acid + (S)-Acid) Diastereomeric Salts\n((R)-Acid-(R)-Base + (S)-Acid-(R)-Base) Diastereomeric Salts ((R)-Acid-(R)-Base + (S)-Acid-(R)-Base) Racemic Acid\n((R)-Acid + (S)-Acid)->Diastereomeric Salts\n((R)-Acid-(R)-Base + (S)-Acid-(R)-Base) + (R)-Chiral Base Diastereomeric Salts Diastereomeric Salts Less Soluble Salt (Solid)\n((R)-Acid-(R)-Base) Less Soluble Salt (Solid) ((R)-Acid-(R)-Base) Diastereomeric Salts->Less Soluble Salt (Solid)\n((R)-Acid-(R)-Base) Selective Crystallization More Soluble Salt (in Mother Liquor)\n((S)-Acid-(R)-Base) More Soluble Salt (in Mother Liquor) ((S)-Acid-(R)-Base) Less Soluble Salt (Solid)\n((R)-Acid-(R)-Base)->More Soluble Salt (in Mother Liquor)\n((S)-Acid-(R)-Base) (R)-Acid (R)-Acid Less Soluble Salt (Solid)\n((R)-Acid-(R)-Base)->(R)-Acid + Acid

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Recommended Protocol for Chiral Resolution

This is a generalized protocol that must be optimized for the specific substrate and chosen resolving agent.

Materials:

  • Racemic 2,3-Dihydro-1H-isoindole-1-carboxylic acid

  • Chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine, (1R,2S)-(-)-2-amino-1,2-diphenylethanol, or other chiral amines)

  • A selection of solvents for screening (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof)

  • Acid for liberation of the resolved carboxylic acid (e.g., 1M HCl)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Resolving Agent and Solvent Screening: This is the most critical step. A systematic screening of various chiral bases and solvent systems is necessary to identify conditions that provide a significant difference in the solubility of the two diastereomeric salts.

  • Salt Formation: Dissolve the racemic acid (1.0 equivalent) in a minimal amount of a suitable heated solvent. In a separate flask, dissolve the chosen chiral base (0.5-1.0 equivalent) in the same solvent. Slowly add the base solution to the acid solution with stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization of the less soluble diastereomeric salt.

  • Isolation and Purification: Collect the crystals by vacuum filtration and wash with a small amount of the cold crystallization solvent. The enantiomeric excess (e.e.) of the carboxylic acid in the salt should be determined at this stage (e.g., by chiral HPLC after liberation of a small sample). Recrystallize the salt until the desired diastereomeric purity is achieved.

  • Liberation of the Enantiopure Acid: Suspend the diastereomerically pure salt in a biphasic system of water and an organic extraction solvent. Acidify the aqueous layer with 1M HCl to a pH of ~1-2 to protonate the carboxylic acid and liberate it from the chiral amine salt.

  • Extraction and Isolation: Extract the liberated enantiopure carboxylic acid into the organic layer. Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate in vacuo to yield the enantiomerically pure product.

Applications in Research and Drug Development

The rigid bicyclic structure of 2,3-Dihydro-1H-isoindole-1-carboxylic acid makes it a valuable constrained analogue of proline and other amino acids. This conformational restriction can lead to enhanced binding affinity and selectivity for biological targets, as well as improved metabolic stability compared to more flexible peptide chains.

A Constrained Tryptophan Analogue in Peptide Design

When incorporated into a peptide sequence, the isoindole scaffold can mimic the side-chain orientation of tryptophan in a specific conformation. This is particularly useful in probing the bioactive conformation of peptides and in the design of peptidomimetics with improved pharmacological properties. The constrained nature of the ring system reduces the entropic penalty upon binding to a receptor, which can translate to higher affinity.[5][6]

A Scaffold for Novel Therapeutics

Derivatives of the 2,3-dihydro-1H-isoindole core are found in a variety of biologically active molecules. The carboxylic acid functionality serves as a convenient handle for further synthetic elaboration to generate libraries of compounds for screening. For instance, isoindoline derivatives have been investigated as:

  • Inhibitors of Acetylcholinesterase: In the context of Alzheimer's disease research, the isoindoline-1,3-dione scaffold has been used to design potent inhibitors of acetylcholinesterase.[1]

  • Analgesic and Anti-inflammatory Agents: Certain isoindoline-1,3-dione derivatives have shown promising analgesic and anti-inflammatory activities.[7]

  • Carbonic Anhydrase Inhibitors: Novel isoindolinone derivatives have been synthesized and shown to be potent inhibitors of human carbonic anhydrase I and II isozymes.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2,3-Dihydro-1H-isoindole-1-carboxylic acid and its hydrochloride salt.

  • Hazard Statements: The free acid is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[8]

  • Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[8]

Conclusion

This compound is a versatile and valuable building block for researchers in medicinal chemistry and drug discovery. Its constrained bicyclic structure offers a powerful tool for the design of potent and selective therapeutics. A thorough understanding of its synthesis, chiral resolution, and physicochemical properties, as outlined in this guide, is essential for unlocking its full potential in the development of next-generation pharmaceuticals.

References

Methodological & Application

"2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride" experimental protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride: Synthesis, Purification, and Characterization

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals working with this compound. This non-canonical amino acid is a valuable heterocyclic building block in medicinal chemistry and synthetic organic chemistry. Its constrained bicyclic structure is a key feature in the design of novel therapeutic agents. Derivatives of the isoindole core have been explored for a range of biological activities, including the inhibition of enzymes like heparanase and cholinesterase.[1][2][3]

This guide offers detailed, field-proven protocols for the synthesis, purification, and analytical characterization of this compound, emphasizing the scientific rationale behind each step to ensure procedural success and safety.

Synthesis Protocol: Acid-Mediated Deprotection

The most direct and common synthesis of this compound involves the removal of a tert-butoxycarbonyl (BOC) protecting group from its N-protected precursor under acidic conditions.[4] This method is efficient and typically results in a high yield of the desired hydrochloride salt.

Causality of the Experimental Choice:

The BOC group is a carbamate that is stable under many reaction conditions but is specifically designed to be labile under moderately acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation (which is subsequently deprotonated to isobutylene) and carbon dioxide. The use of hydrogen chloride not only serves as the catalyst for this deprotection but also conveniently forms the desired hydrochloride salt of the newly liberated secondary amine, often causing it to precipitate from non-polar organic solvents for easy isolation.

Experimental Workflow for Synthesis

Start N-BOC-1,3-dihydro-2H- isoindole-1-carboxylic acid Solvent Dissolve in Ethyl Acetate (EtOAc) Start->Solvent Reaction Bubble HCl gas through solution (or add HCl in EtOAc) Stir at Room Temperature Solvent->Reaction Monitoring Monitor reaction completion (e.g., TLC) Reaction->Monitoring Isolation Concentrate in vacuo Monitoring->Isolation Product Crude 2,3-Dihydro-1H-isoindole- 1-carboxylic acid hydrochloride Isolation->Product

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Synthesis Methodology:
  • Preparation: In a suitably sized round-bottom flask equipped with a magnetic stir bar, dissolve N-BOC-1,3-dihydro-2H-isoindole-1-carboxylic acid (1.0 equivalent) in ethyl acetate.

  • Reaction: Bubble dry hydrogen chloride gas gently through the solution for a few seconds to a minute. Alternatively, a saturated solution of HCl in ethyl acetate can be added. The reaction is typically exothermic.[4]

  • Execution: Stir the reaction mixture at room temperature. A precipitate may form as the hydrochloride salt is less soluble in the solvent.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Upon completion, concentrate the reaction mixture by rotary evaporation to remove the solvent and excess HCl. This will yield the crude this compound, which can be used directly for some applications or purified further.[4]

Purification Protocol: Recrystallization

For applications requiring high purity, the crude product should be purified. Recrystallization is the standard method, leveraging differences in solubility between the desired compound and any residual impurities. A methanol/diethyl ether solvent system is effective for this class of compounds.[5]

Causality of the Experimental Choice:

The principle of recrystallization relies on dissolving the crude solid in a minimal amount of a hot solvent in which it is highly soluble (methanol) and then inducing crystallization by adding an "anti-solvent" in which it is poorly soluble (diethyl ether) or by cooling. Impurities, being present in smaller quantities, will remain in the solution (the mother liquor) while the pure product crystallizes out.

Step-by-Step Purification Methodology:
  • Dissolution: Place the crude hydrochloride salt into an Erlenmeyer flask. Add a minimal volume of hot methanol and swirl to dissolve the solid completely.

  • Precipitation: While gently swirling, slowly add diethyl ether to the warm methanol solution until the solution becomes faintly and persistently cloudy.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum crystal formation, the flask can then be placed in a refrigerator (4°C) for several hours.

  • Isolation: Collect the resulting crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold diethyl ether to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvents.

Analytical Characterization

Confirming the identity and purity of the final product is a critical, self-validating step. A combination of spectroscopic and physical methods should be employed.

Overall Experimental Workflow

cluster_char Analytical Methods Start Synthesized Compound Purify Purification (Recrystallization) Start->Purify Characterize Characterization Purify->Characterize MP Melting Point Characterize->MP NMR NMR Spectroscopy (¹H, ¹³C) Characterize->NMR MS Mass Spectrometry Characterize->MS IR IR Spectroscopy Characterize->IR Final Pure, Verified Product

Caption: Integrated workflow from synthesis to characterization.

Summary of Analytical Data
Parameter Description Expected Result
Appearance Visual inspection of the final product.White to off-white solid/crystalline powder.
Molecular Formula Chemical formula of the compound.C₉H₁₀ClNO₂
Molecular Weight Mass of one mole of the compound.199.63 g/mol .[6]
¹H NMR Provides information on the proton environment.Aromatic protons, benzylic protons, and methine proton signals consistent with the isoindole structure.
¹³C NMR Provides information on the carbon skeleton.Signals corresponding to the carboxylic acid carbonyl, aromatic carbons, and aliphatic carbons of the isoindole ring.
Mass Spec (ESI+) Confirms the molecular mass.Expected m/z for [M+H]⁺ (free base): 164.07.
FT-IR (KBr) Identifies functional groups present.Broad O-H stretch (carboxylic acid), C=O stretch (~1700-1730 cm⁻¹), N-H stretch (ammonium salt), aromatic C-H stretches.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound. Information is derived from available Safety Data Sheets (SDS).[7][8]

  • Hazard Identification:

    • Harmful if swallowed.[8]

    • Toxic in contact with skin.

    • Causes serious eye irritation.[8]

    • May cause respiratory irritation.[8]

  • Personal Protective Equipment (PPE):

    • Engineering Controls: Always handle this compound inside a certified chemical fume hood.[7]

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.[7][9]

    • Skin and Body Protection: Wear a lab coat.[7]

  • Handling and First Aid:

    • Avoid breathing dust.[10] Wash skin thoroughly after handling.

    • If Swallowed: Rinse mouth and call a physician or poison center.[10]

    • If on Skin: Immediately remove contaminated clothing. Rinse skin with plenty of water.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]

  • Storage Conditions:

    • Store in a tightly closed container.[9]

    • Keep in a dry, cool, and well-ventilated place.[9]

    • The compound may be air and light sensitive; store accordingly.

References

Application of Bicyclic Amino Acids in Pharmaceutical Synthesis: A Technical Guide Focused on the Trandolapril Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Constrained Amino Acid Scaffolds

In the landscape of modern drug discovery, the conformational control of peptide and small molecule therapeutics is paramount to achieving high potency and selectivity. Non-proteinogenic amino acids with constrained bicyclic structures, such as isoindoline and octahydroindole carboxylic acids, are invaluable building blocks for medicinal chemists. The initial focus of this guide, 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride (CAS: 96016-96-5), represents a class of rigid scaffolds that can be strategically incorporated into pharmacologically active agents to optimize their interaction with biological targets.[1] While this specific molecule serves as a versatile synthetic precursor, this guide will pivot to a closely related and commercially significant analogue, (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (CAS: 80875-98-5), to provide a more in-depth and practical application note.[2] This latter compound is a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Trandolapril, a widely prescribed medication for the treatment of hypertension and heart failure.[3] The principles and protocols detailed herein for the utilization of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid are broadly applicable to structurally similar intermediates, including this compound.

Physicochemical Properties of Key Intermediates

A thorough understanding of the physicochemical properties of starting materials is fundamental to successful process development and scale-up. The properties of both the initially discussed intermediate and the key Trandolapril precursor are summarized below for comparative reference.

PropertyThis compound(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid
CAS Number 96016-96-5[1]80875-98-5[2][4]
Molecular Formula C₉H₁₀ClNO₂[1]C₉H₁₅NO₂[2][4]
Molecular Weight 199.63 g/mol [1]169.22 g/mol [2][4]
Appearance White to off-white solidWhite to almost white powder or crystal[2]
Melting Point Not specified275-277 °C[5]
Solubility Not specifiedSoluble in methanol and water[5][6]
Optical Rotation Not applicable (racemic)-50.0 ± 1.0° (c=1 in methanol)[7]

Application in the Synthesis of Trandolapril: An Overview

Trandolapril is a potent, non-sulfhydryl ACE inhibitor that is administered as a prodrug and is subsequently hydrolyzed in the body to its active diacid metabolite, trandolaprilat. The synthesis of Trandolapril is a multi-step process, with a critical step being the peptide coupling of the bicyclic amino acid intermediate, (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, with another chiral building block, N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine.[3][8]

The overall synthetic strategy for Trandolapril is depicted in the workflow diagram below. This process highlights the convergence of two key fragments to assemble the final active pharmaceutical ingredient (API).

G cluster_0 Synthesis of Key Intermediates cluster_1 Peptide Coupling cluster_2 Final API Intermediate_A (2S,3aS,7aS)-octahydro-1H- indole-2-carboxylic acid Coupling Peptide Coupling Reaction (e.g., using DCC/HOBt or acid chloride) Intermediate_A->Coupling Intermediate_B N-[1-(S)-ethoxycarbonyl-3-phenylpropyl] -L-alanine Intermediate_B->Coupling Trandolapril Trandolapril Coupling->Trandolapril

Caption: Overall workflow for the synthesis of Trandolapril.

Detailed Protocol: Peptide Coupling for the Synthesis of Trandolapril

This section provides a detailed, step-by-step protocol for the crucial peptide coupling reaction between the benzyl ester of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid and the acid chloride of N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine. This method is adapted from established patent literature and is designed to provide a robust and reproducible procedure for laboratory-scale synthesis.[8][9]

Materials and Reagents:

  • Benzyl (2S,3aS,7aS)-octahydroindole-2-carboxylate hydrochloride

  • N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine (ECPPA)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Part 1: Preparation of ECPPA Acid Chloride Hydrochloride

The causality behind converting ECPPA to its acid chloride is to activate the carboxylic acid for nucleophilic attack by the secondary amine of the octahydroindole intermediate. The hydrochloride salt form helps to maintain stability.

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, suspend N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine (1.0 eq) in anhydrous dichloromethane (10 mL per gram of ECPPA).

  • Acid Chloride Formation: Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) dropwise via a syringe over 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-3 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting material).

  • Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess thionyl chloride and solvent. The resulting crude ECPPA acid chloride hydrochloride can be used directly in the next step without further purification.

Part 2: Peptide Coupling Reaction

The choice of an organic base is critical to neutralize the hydrochloride salt of the amine and the HCl generated during the reaction, driving the coupling to completion.

  • Reaction Setup: In a separate round-bottom flask, dissolve benzyl (2S,3aS,7aS)-octahydroindole-2-carboxylate hydrochloride (1.0 eq) in anhydrous dichloromethane (15 mL per gram of the ester).

  • Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (2.2 eq) dropwise. Stir for 15 minutes.

  • Coupling: To the cooled solution from step 2, add a solution of the crude ECPPA acid chloride hydrochloride (from Part 1, 1.1 eq) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature between 0-5 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by TLC. The reaction is considered complete upon the disappearance of the benzyl ester starting material.

G Start Benzyl (2S,3aS,7aS)-octahydroindole- 2-carboxylate HCl + ECPPA-Cl Step1 Dissolve in DCM, cool to 0°C Start->Step1 Step2 Add Triethylamine Step1->Step2 Step3 Add ECPPA-Cl solution Step2->Step3 Step4 Warm to RT, stir 12-16h Step3->Step4 Step5 Reaction Quench (H₂O) Step4->Step5 Step6 Aqueous Work-up (NaHCO₃, Brine) Step5->Step6 Step7 Dry organic layer (Na₂SO₄) Step6->Step7 Step8 Concentrate in vacuo Step7->Step8 Step9 Purify by Chromatography Step8->Step9 End Trandolapril Benzyl Ester Step9->End

Caption: Experimental workflow for the peptide coupling step.

Part 3: Work-up and Purification
  • Quenching: Cool the reaction mixture to 0 °C and slowly add water to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude Trandolapril benzyl ester by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

The final step to obtain Trandolapril involves the debenzylation of the purified ester, typically via catalytic hydrogenation.

Analytical Characterization and Quality Control

To ensure the identity, purity, and quality of the intermediate and the final API, a suite of analytical techniques is employed. High-Performance Liquid Chromatography (HPLC) is a cornerstone of this analysis.

Exemplary HPLC Method for Trandolapril
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase: A mixture of methanol and phosphate buffer (pH 7.8) in a 90:10 v/v ratio.[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: UV at 210 nm.[11][12]

  • Column Temperature: 25 °C.[13]

  • Retention Time: Approximately 2.6-5 minutes for Trandolapril, depending on the specific column and conditions.[10][12]

This method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.[12] Stress testing under acidic, basic, oxidative, thermal, and photolytic conditions is also crucial to establish the stability-indicating nature of the method.[11][13]

Conclusion

While this compound is a valuable synthetic building block, its close analogue, (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, provides a compelling case study for the application of bicyclic amino acids in the synthesis of a blockbuster pharmaceutical. The protocols and workflows detailed in this guide underscore the importance of precise control over reaction conditions and rigorous analytical characterization in the development of complex APIs like Trandolapril. The insights provided herein are intended to empower researchers and drug development professionals in their efforts to design and synthesize novel therapeutics leveraging these powerful molecular scaffolds.

References

Application Note: A Multi-faceted Analytical Approach for the Characterization of 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Robust Characterization

2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride is a heterocyclic compound that serves as a crucial building block in synthetic organic chemistry and pharmaceutical development. Its structural motif, featuring a constrained bicyclic system with both carboxylic acid and secondary amine functionalities, makes it a valuable intermediate for the synthesis of more complex target molecules.[1][2] Given its role as a precursor, ensuring its identity, purity, and stability is paramount to the quality and success of downstream applications, particularly in a regulated drug development environment.

This guide provides a comprehensive overview of the essential analytical techniques required for the thorough characterization of this compound. We will move beyond simple procedural lists to explain the scientific rationale behind method selection and parameter optimization, offering a framework that is both educational and immediately applicable in a laboratory setting.

PropertyValueSource
CAS Number 96016-96-5[3],[4]
Molecular Formula C₉H₁₀ClNO₂[3]
Molecular Weight 199.63 g/mol [3]
Chemical Structure

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

The determination of purity and the quantification of related substances are cornerstones of chemical analysis in drug development. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose due to its high resolution, sensitivity, and quantitative accuracy.

Expert Rationale: The target molecule, 2,3-Dihydro-1H-isoindole-1-carboxylic acid, possesses a benzene ring, which provides a chromophore for UV detection. However, the absorption is likely to be strongest at lower wavelengths (e.g., 200-220 nm). The molecule's structure, containing both a polar carboxylic acid and an ionizable amine, necessitates a reversed-phase method with a pH-modified mobile phase to ensure good peak shape and retention. An acidic modifier, such as formic acid or trifluoroacetic acid, will suppress the ionization of the carboxylic acid and protonate the secondary amine, leading to sharper, more symmetrical peaks.

While a UV detector is suitable, for related compounds that may lack a chromophore, alternative detection methods like Evaporative Light Scattering (ELSD), Charged Aerosol Detection (CAD), or Refractive Index (RI) detection could be employed, though RI is not compatible with gradient elution.[5][6]

G cluster_prep Phase 1: Initial Assessment cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation n1 Analyte Solubility & UV Spectrum n2 Select Column (e.g., C18, 150x4.6mm, 3.5µm) n1->n2 n3 Select Mobile Phase (ACN/H2O with acid modifier) n2->n3 n4 Scouting Gradient (e.g., 5-95% ACN over 20 min) n3->n4 n5 Evaluate Peak Shape & Retention Time (RT) n4->n5 Initial Run n6 Adjust Gradient Slope & Time for Resolution n5->n6 Resolution < 1.5? n7 Optimize Flow Rate & Column Temperature n5->n7 Resolution > 1.5 n6->n4 Re-run n8 Final Method Parameters n7->n8 Finalize n9 Validate per ICH Guidelines (Specificity, Linearity, Accuracy) n8->n9 G cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy n1 Test Article: 2,3-Dihydro-1H-isoindole- 1-carboxylic acid HCl n2 ESI-MS Analysis n1->n2 n4 ¹H and ¹³C NMR Analysis n1->n4 n3 Result: Molecular Weight (e.g., [M+H]⁺ at m/z 164.07) n2->n3 n6 Unambiguous Structural Confirmation n3->n6 n5 Result: C-H Framework (Chemical Shifts, Splitting) n4->n5 n5->n6

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the nuclear magnetic resonance (NMR) spectroscopic characterization of 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride. As a constrained amino acid analog, this molecule is of significant interest in medicinal chemistry and drug development. Unambiguous structural confirmation is paramount, and NMR spectroscopy is the most powerful tool for this purpose. This guide moves beyond a simple listing of data, offering detailed experimental protocols, an in-depth analysis of expected spectral features, and the underlying scientific principles that govern the experimental design. It is intended for researchers, chemists, and quality control specialists who require a robust methodology for the structural elucidation and verification of this compound and its analogs.

Introduction: The Structural Imperative

This compound is a bicyclic scaffold that rigidly holds the pharmacophoric elements of an amino acid. This structural constraint is a key strategy in drug design to enhance binding affinity, selectivity, and metabolic stability. Given these applications, verifying the precise connectivity, stereochemistry (if applicable), and purity of the synthesized compound is a critical step that underpins all subsequent biological evaluation.

Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, non-destructive view into the molecular structure in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—we can map the chemical environment of each atom, determine connectivity between atoms, and confirm the three-dimensional structure of the molecule. This application note details the protocols and interpretative framework necessary to achieve a complete and confident structural assignment.

Molecular Structure and Predicted NMR Environments

To interpret the NMR spectra, we must first dissect the molecule into its constituent magnetically non-equivalent proton and carbon environments. The hydrochloride salt form dictates that the secondary amine will be protonated (-NH₂⁺-) and the carboxylic acid proton will be present.

dot

Caption: Numbering scheme for 2,3-Dihydro-1H-isoindole-1-carboxylic acid.

Predicted ¹H NMR Spectrum

The proton spectrum is anticipated to show distinct signals for the aromatic and aliphatic regions.

  • Aromatic Protons (H4, H5, H6, H7): These four protons are on the benzene ring and will appear in the downfield region, typically ~7.2-7.8 ppm . Due to their ortho, meta, and para relationships, they will exhibit complex splitting patterns (multiplets). The specific pattern will depend on the subtle electronic differences, but we can predict that H4 and H7 will be distinct from H5 and H6.

  • Methine Proton (H1): This proton is alpha to both the carboxylic acid and the protonated amine, and is also benzylic. This combination of electron-withdrawing groups and aromatic proximity will shift it significantly downfield for an aliphatic proton, likely in the range of ~5.0-5.5 ppm . It is expected to be a triplet, split by the two adjacent C3 protons.

  • Methylene Protons (C3-H₂): These two protons are diastereotopic, meaning they are chemically non-equivalent. They are adjacent to the protonated nitrogen and the aromatic ring. They will likely appear as two separate signals, each a multiplet, in the range of ~4.5-5.0 ppm . They will split each other (geminal coupling) and the H1 proton (vicinal coupling).

  • Amine Protons (N2-H₂⁺): The two protons on the positively charged nitrogen are expected to be somewhat broad and will appear downfield, potentially between ~9.0-10.0 ppm . Their chemical shift and peak shape can be highly dependent on the solvent, concentration, and residual water content.

  • Carboxylic Acid Proton (COOH): This is the most acidic proton and will be the most downfield signal, typically appearing as a broad singlet at >12 ppm [1][2]. Its broadness is due to rapid chemical exchange.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C spectrum should display 9 distinct signals, corresponding to the 9 unique carbon atoms in the structure.

  • Carbonyl Carbon (COOH): This carbon is highly deshielded and will appear furthest downfield, typically in the ~170-175 ppm range for amino acids[1][3].

  • Aromatic Carbons (C3a, C4, C5, C6, C7, C7a): Six signals are expected in the aromatic region (~120-145 ppm ). The two quaternary carbons (C3a and C7a) that are part of the ring fusion will likely have lower intensity compared to the protonated carbons (C4, C5, C6, C7).

  • Methine Carbon (C1): The C1 carbon, attached to the nitrogen and carboxyl group, will be in the ~60-65 ppm range.

  • Methylene Carbon (C3): The C3 carbon, adjacent to the nitrogen, is expected in the ~50-55 ppm range.

Experimental Design and Protocols

The causality behind experimental choices is critical for obtaining high-quality, unambiguous data. The following protocols are designed to be self-validating systems.

Protocol 1: Sample Preparation

Rationale: The choice of solvent is the most critical parameter. For a hydrochloride salt with multiple exchangeable protons (-NH₂⁺, -COOH), Dimethyl Sulfoxide-d₆ (DMSO-d₆) is superior to Deuterium Oxide (D₂O). In D₂O, the acidic and amine protons would rapidly exchange with deuterium, causing their signals to disappear. DMSO-d₆ is aprotic and will allow for the observation of all protons. Tetramethylsilane (TMS) is used as the internal standard for precise chemical shift calibration to 0.00 ppm[4].

Procedure:

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

  • Add approximately 0.6 mL of DMSO-d₆ (containing 0.03% v/v TMS).

  • Vortex the sample for 30-60 seconds until the solid is completely dissolved. Gentle warming may be required.

  • Using a pipette with a cotton or glass wool filter, transfer the solution into a 5 mm NMR tube.

  • Cap the NMR tube securely.

Protocol 2: NMR Data Acquisition

Rationale: A combination of 1D and 2D NMR experiments is essential for complete structural elucidation[5]. A higher field spectrometer (≥400 MHz) is recommended for better signal dispersion, especially in the complex aromatic region.

Instrumentation: 500 MHz NMR Spectrometer equipped with a broadband probe.

Step-by-Step Acquisition Workflow:

  • Tuning and Shimming: Insert the sample into the spectrometer. Tune and match the probe to the resonance frequency of ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • ¹H NMR Acquisition (1D):

    • Pulse Program: Standard single-pulse (e.g., 'zg30').

    • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm) to ensure all signals, including the carboxylic acid proton, are captured.

    • Relaxation Delay (d1): 2 seconds. A sufficient delay ensures quantitative integration.

    • Number of Scans (ns): 16. Adjust as needed based on sample concentration.

    • Acquisition Time (aq): ~3-4 seconds for good resolution.

  • ¹³C{¹H} NMR Acquisition (1D Proton-Decoupled):

    • Pulse Program: Standard proton-decoupled single-pulse with NOE (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 1024 or more. ¹³C has low natural abundance and requires more scans to achieve a good signal-to-noise ratio.

  • 2D COSY (¹H-¹H Correlation) Acquisition:

    • Purpose: To identify protons that are spin-coupled to each other (typically through 2-3 bonds).[5] This will be crucial for connecting H1 to the C3 protons and for tracing the connectivity within the aromatic ring.

    • Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpmf').

    • Parameters: Use standard instrument parameters, typically acquiring 1024 points in the direct dimension (F2) and 256 increments in the indirect dimension (F1).

  • 2D HSQC (¹H-¹³C Correlation) Acquisition:

    • Purpose: To correlate each proton directly to the carbon it is attached to. This experiment is the primary method for assigning the carbon signals based on the already-assigned proton signals.

    • Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3').

    • Parameters: Set the ¹³C spectral width to cover the aliphatic and aromatic regions (~10-150 ppm) and use standard instrument settings.

Data Processing and Interpretation Workflow

A systematic approach to data interpretation ensures that all available information is used to build a coherent and validated structural assignment.

dot

G start Acquire 1D ¹H, 1D ¹³C, 2D COSY, 2D HSQC Data process Process Data (FT, Phasing, Baseline Correction) start->process h1_analysis Analyze ¹H Spectrum: - Chemical Shift - Integration (Proton Count) - Multiplicity (Splitting) process->h1_analysis c13_analysis Analyze ¹³C Spectrum: - Count signals (should be 9) - Note chemical shifts (COOH, aromatic, aliphatic) process->c13_analysis cosy Analyze COSY Spectrum: - Identify H-H spin systems (e.g., H1 ↔ C3-H₂) - Trace aromatic connectivity h1_analysis->cosy hsqc Analyze HSQC Spectrum: - Correlate ¹H and ¹³C signals - Assign C1, C3, C4-C7 based on ¹H assignments cosy->hsqc Provides ¹H assignments c13_analysis->hsqc assign Consolidate Assignments: - Create assignment table - Assign quaternary carbons (C3a, C7a, COOH) by elimination hsqc->assign validate Final Structure Validation assign->validate

Caption: Workflow for NMR data interpretation and structural elucidation.

Predicted Spectral Data Summary

The following tables summarize the expected NMR data based on the structure and established chemical shift principles. Actual experimental values may vary slightly.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
COOH> 12.0br s1HN/A
NH₂⁺9.0 - 10.0br s2HN/A
H4, H5, H6, H77.2 - 7.8m4HComplex
H15.0 - 5.5t1H~7-8 Hz
C3-Hₐ, C3-Hₑ4.5 - 5.0m2HComplex

(br s = broad singlet, m = multiplet, t = triplet)

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
COOH170 - 175
C3a, C7a135 - 145 (Quaternary)
C4, C5, C6, C7120 - 135
C160 - 65
C350 - 55

Conclusion

The structural verification of this compound is reliably achieved through a systematic application of 1D and 2D NMR spectroscopy. By following the detailed protocols for sample preparation, data acquisition, and interpretation outlined in this guide, researchers can obtain high-quality, unambiguous data. The combination of ¹H, ¹³C, COSY, and HSQC spectra provides a self-validating dataset that confirms atomic connectivity and verifies the chemical environment of every atom in the molecule, ensuring the structural integrity of this important building block for drug discovery and development.

References

"2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride" mass spectrometry analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Mass Spectrometric Analysis of 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride

Abstract

This application note presents a detailed and robust methodology for the analysis of this compound, a heterocyclic amino acid analog often used as a key building block in pharmaceutical and materials science research. We provide comprehensive, step-by-step protocols for sample preparation, system suitability testing, and analysis by Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The described method utilizes Positive-mode Electrospray Ionization (ESI) for sensitive detection and characterization. Furthermore, a proposed fragmentation pathway for the target analyte is detailed and visualized, providing a foundational framework for metabolite identification, impurity profiling, and quantitative bioanalysis.

Introduction

2,3-Dihydro-1H-isoindole-1-carboxylic acid is a constrained cyclic amino acid analog. Its rigid structure makes it a valuable scaffold in medicinal chemistry for the design of peptides, protease inhibitors, and other biologically active molecules. Accurate and reliable analytical methods are paramount for verifying its identity, purity, and for conducting pharmacokinetic studies during drug development.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and selectivity.[2]

This guide is designed for researchers, analytical chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the scientific rationale behind key methodological choices, ensuring the protocol is not only repeatable but also adaptable. We place a strong emphasis on establishing a self-validating system through rigorous System Suitability Testing (SST) to ensure data integrity and confidence in analytical outcomes.[3][4]

Analyte Overview & Chemical Properties

The target analyte is typically supplied as a hydrochloride salt to improve its stability and solubility. For mass spectrometric analysis, we are interested in the properties of the free base.

  • Compound Name: 2,3-Dihydro-1H-isoindole-1-carboxylic acid

  • Molecular Formula (Free Base): C₉H₉NO₂[5]

  • Molecular Weight (Free Base): 163.17 g/mol [5]

  • Monoisotopic Mass (Free Base): 163.0633 Da

  • Structure (Free Base):

In positive-mode electrospray ionization, the secondary amine within the isoindole ring is the most probable site of protonation. Therefore, the primary ion of interest will be the protonated molecule, [M+H]⁺.

  • Calculated m/z for [M+H]⁺: 163.0633 Da + 1.0073 Da = 164.0706 Da

Part I: Analytical Methodology & Protocols

This section provides a complete workflow from sample preparation to data acquisition. The protocols are designed for a standard high-performance liquid chromatography (HPLC) or UHPLC system coupled to a high-resolution mass spectrometer (such as a Q-TOF or Orbitrap), but can be adapted for triple quadrupole instruments.

Materials and Reagents
  • This compound (CAS: 96016-96-5)[6]

  • LC-MS Grade Water

  • LC-MS Grade Acetonitrile

  • LC-MS Grade Formic Acid (≥99%)

  • LC-MS Grade Methanol (for stock solution, optional)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Polypropylene autosampler vials with caps

Protocol 1: Sample & Standard Preparation

The hydrochloride salt form is readily soluble in aqueous solutions.

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 1.22 mg of this compound (this corresponds to 1.00 mg of the free base).

    • Quantitatively transfer the solid to a 1.0 mL volumetric flask.

    • Add approximately 0.5 mL of a 50:50 (v/v) mixture of LC-MS grade water and methanol. Vortex gently to dissolve.

    • Bring the flask to the 1.0 mL mark with the same solvent mixture. This is your 1 mg/mL Stock Solution .

  • Working Standard Preparation (e.g., 1 µg/mL):

    • Perform serial dilutions from the stock solution using the mobile phase A (0.1% Formic Acid in Water) as the diluent.

    • For example, to prepare a 1 µg/mL working standard, dilute 10 µL of the stock solution into 9.99 mL of mobile phase A.

    • Prepare a calibration curve by diluting this working standard to the desired concentration range (e.g., 1 ng/mL to 500 ng/mL).

Protocol 2: System Suitability Testing (SST)

SST is a mandatory step to verify that the entire LC-MS/MS system is fit for purpose before committing to a sample batch analysis.[3][7] It provides confidence that the instrument is performing within established criteria.[4]

  • SST Sample: Use a mid-range concentration standard (e.g., 100 ng/mL).

  • Procedure: Make 5-6 replicate injections of the SST sample at the beginning of the analytical run.

  • Acceptance Criteria: The system is deemed suitable if the following criteria are met:

ParameterAcceptance CriteriaRationale
Mass Accuracy < 5 ppm for [M+H]⁺Ensures correct identification and high confidence in mass assignment.[8]
Retention Time (RT) RSD < 2.0%Demonstrates the stability and reproducibility of the LC pump and column.
Peak Area RSD < 15.0%Indicates the precision of the autosampler, LC, and MS detector response.[9]
Peak Shape (Asymmetry) 0.8 - 1.5Confirms good chromatographic performance without excessive tailing or fronting.

If the SST fails, sample analysis cannot proceed until the system performance issues are resolved.[9]

Workflow Diagram: From Sample to Data

G cluster_prep Phase 1: Preparation cluster_qc Phase 2: Quality Control cluster_acq Phase 3: Acquisition cluster_analysis Phase 4: Analysis stock 1. Prepare Stock Solution (1 mg/mL) work 2. Prepare Working Standards & Samples stock->work sst 3. System Suitability Test (SST) work->sst pass Pass/Fail Decision sst->pass lc 4. LC Separation pass->lc If Pass ms 5. MS/MS Detection lc->ms data 6. Data Processing & Interpretation ms->data

Caption: Overall analytical workflow from sample preparation to final data analysis.

Protocol 3: Liquid Chromatography (LC) Method

A standard reversed-phase method is suitable for this polar molecule. The initial gradient conditions should provide good retention and peak shape.[10]

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Column Temperature 40 °C
Gradient 5% B to 95% B over 5 min; hold at 95% B for 1 min

Causality: The use of a C18 column provides retention for small polar molecules.[11] The addition of 0.1% formic acid to the mobile phase is critical; it acidifies the eluent, promoting the protonation of the analyte's secondary amine. This enhances ionization efficiency in positive ESI mode and improves chromatographic peak shape by preventing interactions with residual silanols on the stationary phase.[10]

Protocol 4: Mass Spectrometry (MS) Method

The method uses positive-mode ESI, which is highly efficient for molecules containing basic nitrogen atoms.[2]

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Gas Temp. 350 °C
Desolvation Gas Flow 800 L/Hr
MS1 Scan Range m/z 50 - 500
MS/MS Acquisition Data-Dependent (dd-MS2) or Parallel Reaction Monitoring (PRM)
Precursor Ion m/z 164.07
Collision Energy Ramped 10-40 eV

Part II: Data Interpretation & Expected Results

Expected Mass Spectra & Fragmentation

Upon collision-induced dissociation (CID), the protonated molecule ([M+H]⁺ at m/z 164.07) is expected to undergo characteristic fragmentation. The primary fragmentation routes involve losses from the carboxylic acid moiety and cleavages of the isoindole ring structure.

Ion DescriptionProposed FormulaCalculated m/z
Precursor Ion [M+H]⁺ [C₉H₁₀NO₂]⁺164.0706
Fragment 1: Loss of Water [C₉H₈NO]⁺146.0600
Fragment 2: Loss of Formic Acid [C₈H₈N]⁺118.0651

Mechanistic Insight:

  • Loss of Water ([M+H - H₂O]⁺): A common fragmentation pathway for protonated carboxylic acids, resulting in the formation of a stable acylium ion.[12]

  • Loss of Formic Acid ([M+H - HCOOH]⁺): This represents the cleavage of the C-C bond connecting the carboxylic acid to the isoindole ring. This is often a dominant fragmentation pathway as it results in the stable, protonated isoindole aromatic core.

Proposed Fragmentation Pathway Diagram

The following diagram illustrates the most probable fragmentation cascade for 2,3-Dihydro-1H-isoindole-1-carboxylic acid.

Caption: Proposed MS/MS fragmentation pathway for protonated 2,3-Dihydro-1H-isoindole-1-carboxylic acid.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound by LC-MS/MS. By integrating robust sample preparation, rigorous system suitability testing, and a logically developed LC-MS method, this guide serves as a reliable starting point for both qualitative and quantitative applications. The detailed fragmentation analysis offers a clear path for structural confirmation and aids in the development of selective reaction monitoring (SRM) or parallel reaction monitoring (PRM) assays for high-sensitivity quantification in complex matrices.

References

Application Notes & Protocols: Investigating 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale

In the landscape of drug discovery and molecular biology, the identification of novel enzyme inhibitors is a cornerstone of therapeutic development. The compound 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride presents a compelling structural motif for investigation as an enzyme inhibitor. Its core structure can be viewed as a constrained analog of the amino acid L-proline, a unique secondary amino acid with a pyrrolidine ring that imparts significant conformational rigidity. This structural constraint is crucial for the folding and function of many proteins and enzymes.

Enzymes that bind L-proline or its metabolic precursors are logical targets for inhibition by proline analogs.[1][2][3] The proline metabolic pathway, particularly the interconversion of proline and Δ1-pyrroline-5-carboxylate (P5C), is critical in cellular metabolism, redox balance, and stress response. Dysregulation of this pathway has been implicated in various diseases, including cancer.[2][4] Therefore, enzymes such as Pyrroline-5-Carboxylate Reductase 1 (PYCR1), which catalyzes the final step in proline biosynthesis, represent high-value targets for proline-mimicking inhibitors.[1][4]

These application notes provide a comprehensive framework for researchers to evaluate the inhibitory potential of this compound against PYCR1, a representative proline-metabolizing enzyme. The protocols herein are designed to be self-validating, guiding the user from initial inhibitor preparation to detailed kinetic analysis.

Mechanism of Action: A Hypothesis-Driven Approach

Given its structural similarity to L-proline, it is hypothesized that 2,3-Dihydro-1H-isoindole-1-carboxylic acid will act as a competitive inhibitor of PYCR1 with respect to its substrate, P5C.[1] Competitive inhibitors typically bind to the active site of an enzyme, preventing the natural substrate from binding. This mode of inhibition is often characterized by an increase in the apparent Michaelis constant (Km) of the substrate with no change in the maximum reaction velocity (Vmax).

The isoindole scaffold, while mimicking the pyrrolidine ring of proline, introduces a benzene ring, which may lead to additional interactions within the enzyme's active site, potentially enhancing binding affinity compared to proline itself.

Experimental Protocols

Preparation of Inhibitor Stock Solution

A critical first step in any inhibition assay is the accurate preparation of the inhibitor stock solution. The hydrochloride salt of 2,3-Dihydro-1H-isoindole-1-carboxylic acid is generally soluble in aqueous solutions. However, for high concentration stock solutions, the use of an organic solvent like dimethyl sulfoxide (DMSO) is recommended to ensure complete dissolution and stability.

Protocol:

  • Weighing the Compound: Accurately weigh a precise amount of this compound (CAS No: 66938-02-1)[5][6] using a calibrated analytical balance.

  • Dissolution: Dissolve the compound in 100% DMSO to a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 163.17 g/mol [5][6], you would dissolve 1.6317 mg in 1 mL of DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

PYCR1 Enzyme Inhibition Assay (Spectrophotometric)

This protocol describes a continuous spectrophotometric assay to measure the activity of human PYCR1. The assay monitors the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.

Materials:

  • Human recombinant PYCR1 enzyme

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, 100 mM KCl

  • Substrate (P5C): Prepared fresh by acid hydrolysis of L-Δ1-pyrroline-5-carboxylic acid diethyl acetal.

  • Cofactor: β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • This compound (Test Inhibitor)

  • Positive Control Inhibitor (e.g., N-formyl-L-proline)[1]

  • 96-well UV-transparent microplate

  • Spectrophotometric microplate reader capable of reading absorbance at 340 nm

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Reagents (Buffer, P5C, NADH, Enzyme) plate_setup Set up 96-well Plate (Inhibitor, Controls, Buffer) reagent_prep->plate_setup inhibitor_prep Prepare Serial Dilutions of Test Inhibitor inhibitor_prep->plate_setup pre_incubation Add Enzyme Pre-incubate (5 min) plate_setup->pre_incubation reaction_start Initiate Reaction (Add P5C and NADH) pre_incubation->reaction_start kinetic_read Kinetic Read at 340 nm (e.g., every 30s for 10 min) reaction_start->kinetic_read rate_calc Calculate Reaction Rates (ΔAbs/min) kinetic_read->rate_calc inhibition_calc Calculate % Inhibition rate_calc->inhibition_calc ic50_calc Plot Dose-Response Curve Determine IC50 inhibition_calc->ic50_calc ki_calc Determine Ki (Michaelis-Menten & Lineweaver-Burk) ic50_calc->ki_calc

Caption: Workflow for the in vitro PYCR1 inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare the Assay Buffer and bring it to room temperature.

    • Thaw the enzyme, P5C, and NADH on ice.

    • Dilute the PYCR1 enzyme to a working concentration (e.g., 10 nM) in Assay Buffer. Keep on ice.

    • Prepare a working solution of P5C (e.g., 2 mM) and NADH (e.g., 350 µM) in Assay Buffer.

  • Inhibitor Dilution:

    • Perform serial dilutions of the 10 mM stock solution of this compound in DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM).

    • Prepare similar dilutions for a known control inhibitor.

  • Assay Plate Setup (Final volume: 200 µL):

    • Test Wells: Add 2 µL of each inhibitor dilution to triplicate wells.

    • Positive Control (100% activity): Add 2 µL of DMSO to triplicate wells.

    • Negative Control (0% activity/background): Add 2 µL of DMSO to triplicate wells. These wells will not receive the enzyme.

    • Add 178 µL of Assay Buffer to all wells.

    • Add 10 µL of the diluted PYCR1 enzyme solution to all wells except the Negative Control wells. To the Negative Control wells, add 10 µL of Assay Buffer.

  • Pre-incubation:

    • Mix the plate gently and pre-incubate at room temperature for 5 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Start the reaction by adding a 10 µL mixture of P5C and NADH to all wells to achieve final concentrations of 100 µM P5C and 175 µM NADH.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader pre-set to 25°C.

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

Data Analysis and Interpretation

Calculation of Percent Inhibition and IC50 Value

The rate of the reaction is determined by the linear slope of the absorbance change over time (ΔAbs/min).

  • Calculate the rate of reaction for each well.

  • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_negative_control) / (Rate_positive_control - Rate_negative_control))

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value , which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Data Presentation Table:

Inhibitor Concentration (µM)Average Rate (ΔAbs/min)% Inhibition
1000Calculated ValueCalculated Value
333Calculated ValueCalculated Value
111Calculated ValueCalculated Value
37Calculated ValueCalculated Value
12Calculated ValueCalculated Value
4Calculated ValueCalculated Value
1.3Calculated ValueCalculated Value
0Calculated Value0
Determination of Inhibition Mechanism and Ki Value

To confirm the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), further kinetic studies are required. This involves measuring the initial reaction rates at various concentrations of the substrate (P5C) in the presence of different fixed concentrations of the inhibitor.

Protocol:

  • Set up the assay as described above.

  • Use a range of P5C concentrations (e.g., 0-1000 µM).

  • For each P5C concentration, measure the reaction rate in the absence of the inhibitor and in the presence of at least two different concentrations of this compound (e.g., near the IC50 value).

  • Plot the data using a Michaelis-Menten plot (Rate vs. [P5C]) and a Lineweaver-Burk plot (1/Rate vs. 1/[P5C]).

Interpretation of Lineweaver-Burk Plot:

  • Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged, Km increases).

  • Non-competitive Inhibition: Lines will intersect on the x-axis (Km is unchanged, Vmax decreases).

  • Uncompetitive Inhibition: Lines will be parallel (both Vmax and Km decrease).

The inhibition constant (Ki) , which represents the dissociation constant of the enzyme-inhibitor complex, can be calculated from these data. For competitive inhibition, Ki can be determined from the equation: Km_app = Km * (1 + [I]/Ki), where Km_app is the apparent Km in the presence of inhibitor concentration [I].

Logical Relationship Diagram:

G cluster_0 Experimental Data cluster_1 Analysis & Interpretation IC50 IC50 Determination Potency Inhibitor Potency IC50->Potency Quantifies Kinetics Kinetic Studies (Varying [S] and [I]) Mechanism Mechanism of Inhibition (e.g., Competitive) Kinetics->Mechanism Elucidates Ki Inhibition Constant (Ki) Potency->Ki Related to Mechanism->Ki Allows Calculation of

References

Application Notes and Protocols for Investigating the Neuroprotective Potential of 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Isoindole Scaffolds in Neuroprotection

Neurodegenerative diseases and acute neurological injuries, such as ischemic stroke, represent a significant and growing global health burden. A key pathological driver in these conditions is neuronal cell death, often triggered by a cascade of events including excitotoxicity, oxidative stress, and inflammation. The indole nucleus and its derivatives have long been a focus of medicinal chemistry due to their presence in neuroactive compounds and their diverse pharmacological activities.[1][2] The isoindole scaffold, a structural isomer of indole, is emerging as a promising pharmacophore for the development of novel neuroprotective agents.[3][4]

Recent studies have highlighted the potential of isoindole derivatives to mitigate neuronal damage through various mechanisms. For instance, certain isoindoline-dione derivatives have been shown to protect neuronal-like cells from oxidative stress by upregulating the NRF2 signaling pathway, a key regulator of cellular antioxidant responses.[3][4] Other related compounds, such as 3-n-butyl-2,3-dihydro-1H-isoindol-1-one, have demonstrated efficacy in preclinical stroke models by reducing infarct size and improving neurological outcomes, attributed to a combination of anti-platelet aggregation and free radical scavenging activities.[5][6] These findings suggest that the isoindole core can be chemically modified to target multiple facets of the neurodegenerative process.

This document provides detailed application notes and exemplary protocols for the investigation of 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride (referred to as "Compound-X" hereafter for brevity) as a potential neuroprotective agent. While direct neuroprotective studies on this specific molecule are not yet widely published, the protocols outlined below are based on established methodologies for evaluating related compounds and provide a robust framework for its preclinical assessment.

Compound Profile: this compound

PropertyValueReference
CAS Number 96016-96-5[7]
Molecular Formula C₉H₁₀ClNO₂[7]
Molecular Weight 199.63 g/mol [7]
Structure Chemical StructureN/A
Storage Room Temperature, Sealed in dry, Keep in dark place[8]

Note: The hydrochloride salt form generally confers improved solubility in aqueous solutions, which is advantageous for in vitro and in vivo experimental preparations.

PART 1: In Vitro Neuroprotection Assays

In vitro assays are the first crucial step in evaluating the neuroprotective efficacy and mechanism of action of a test compound. These cell-based models allow for controlled investigation of cellular and molecular responses to neurotoxic insults.

Recommended Cell Models
  • SH-SY5Y Human Neuroblastoma Cells: A widely used and versatile cell line that can be differentiated to exhibit a more mature neuronal phenotype. They are suitable for high-throughput screening and initial assessment of neuroprotection against various toxins.[3][9]

  • HT22 Murine Hippocampal Neuronal Cells: An excellent model for studying oxidative stress-induced neuronal death, particularly glutamate-induced excitotoxicity that is independent of NMDA receptor activation.[5][10]

  • Primary Cortical Neurons: Isolated from rodent embryos, these cells provide a more physiologically relevant model of the central nervous system. While more challenging to culture, they are considered a gold standard for validating findings from immortalized cell lines.[9][11]

Experimental Workflow for In Vitro Screening

The following diagram outlines the general workflow for assessing the neuroprotective effects of Compound-X in a cell-based assay.

InVitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Culture Neuronal Cells (e.g., SH-SY5Y, HT22) plate_cells 2. Seed Cells into Plates (e.g., 96-well) cell_culture->plate_cells pretreatment 4. Pre-treat with Compound-X (Dose-response, 2-24h) plate_cells->pretreatment prepare_compound 3. Prepare Compound-X Stock (e.g., in DMSO or water) prepare_compound->pretreatment induce_toxicity 5. Induce Neurotoxicity (e.g., H₂O₂, Glutamate) pretreatment->induce_toxicity incubation 6. Incubate for 24h induce_toxicity->incubation viability_assay 7. Assess Cell Viability (MTT, Resazurin) incubation->viability_assay ros_assay 8. Measure Oxidative Stress (DCFDA Assay) incubation->ros_assay apoptosis_assay 9. Quantify Apoptosis (Caspase-3/7, Western Blot) incubation->apoptosis_assay

Caption: General workflow for in vitro neuroprotection screening.

Detailed Protocol: Glutamate-Induced Oxidative Injury in HT22 Cells

This protocol is designed to assess the ability of Compound-X to protect against excitotoxicity-induced oxidative stress.

A. Materials and Reagents:

  • HT22 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Compound-X (this compound)

  • L-Glutamic acid (Sigma-Aldrich)

  • Resazurin sodium salt (or other viability assay kit like MTT)

  • 2',7'-dichlorofluorescin diacetate (DCFDA)

  • Phosphate Buffered Saline (PBS)

  • Sterile 96-well plates

B. Step-by-Step Procedure:

  • Cell Seeding:

    • Culture HT22 cells in a T75 flask to ~80% confluency.

    • Trypsinize and seed the cells into a 96-well plate at a density of 2 x 10⁴ cells/well.[10]

    • Allow cells to adhere and grow for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation and Pre-treatment:

    • Prepare a 10 mM stock solution of Compound-X in sterile water or DMSO. Note: Ensure the final DMSO concentration in the culture medium is non-toxic (typically <0.1%).

    • Perform serial dilutions of the stock solution in DMEM to achieve final concentrations for testing (e.g., 0.1, 1, 5, 10, 25 µM).

    • Remove the old medium from the cells and add 100 µL of medium containing the desired concentrations of Compound-X.

    • Incubate for 2 to 24 hours. An initial 2-hour pre-treatment is a good starting point.

  • Induction of Neurotoxicity:

    • Prepare a stock solution of L-glutamate in DMEM.

    • Add glutamate to the wells to a final concentration of 5 mM.[10] Note: The optimal concentration of glutamate to induce ~50% cell death (IC₅₀) should be determined empirically for your specific cell line and conditions.

    • Include the following controls:

      • Untreated Control: Cells with fresh medium only.

      • Glutamate Only: Cells treated with 5 mM glutamate.

      • Compound-X Only: Cells treated with the highest concentration of Compound-X to test for inherent toxicity.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Assessment of Cell Viability (Resazurin Assay):

    • Add 10 µL of Resazurin solution (final concentration ~0.1 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C until the color changes from blue to pink/purple.

    • Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm) using a microplate reader.

    • Express cell viability as a percentage of the untreated control.

C. Data Analysis and Interpretation: A significant increase in cell viability in the "Compound-X + Glutamate" groups compared to the "Glutamate Only" group indicates a neuroprotective effect. Plotting viability against Compound-X concentration will allow for the determination of the EC₅₀ (half-maximal effective concentration).

Mechanistic Follow-Up Assays

If Compound-X shows protective effects, the following assays can elucidate its mechanism of action:

  • Reactive Oxygen Species (ROS) Measurement: Use the DCFDA assay to quantify intracellular ROS levels. A reduction in the glutamate-induced ROS surge by Compound-X would suggest an antioxidant mechanism.[10]

  • Western Blot Analysis: Probe for key proteins involved in apoptosis and cell survival pathways.

    • Apoptosis: Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic). A decrease in the Bax/Bcl-2 ratio would indicate anti-apoptotic activity.[11]

    • MAPK Signaling: Phosphorylated forms of JNK and p38. Inhibition of glutamate-induced phosphorylation of these kinases is associated with neuroprotection.[10]

PART 2: In Vivo Neuroprotection Models

Animal models are essential for evaluating the therapeutic potential of a compound in a complex biological system, assessing its pharmacokinetics, and determining its efficacy in a disease-relevant context.

Recommended Model: Middle Cerebral Artery Occlusion (MCAO) in Rodents

The MCAO model is the most frequently used animal model for focal cerebral ischemia (stroke).[12][13][14] It involves blocking the middle cerebral artery, which supplies blood to a large portion of the cerebral cortex and striatum. The model can be either permanent or transient (involving reperfusion).

Experimental Workflow for In Vivo MCAO Study

InVivo_Workflow cluster_pre Pre-Surgical Phase cluster_surg Surgical & Dosing Phase cluster_post Post-Surgical Analysis acclimatize 1. Animal Acclimatization (e.g., 1 week) baseline 2. Baseline Neurological Scoring acclimatize->baseline randomize 3. Randomize into Groups (Sham, Vehicle, Compound-X) baseline->randomize anesthesia 4. Anesthesia & Monitoring randomize->anesthesia mcao 5. Induce MCAO (e.g., intraluminal filament) anesthesia->mcao dosing 6. Administer Compound-X (e.g., i.v. or i.p. at reperfusion) mcao->dosing neuro_score 7. Neurological Deficit Scoring (24h, 48h, 72h) dosing->neuro_score infarct_vol 8. Measure Infarct Volume (TTC Staining at 72h) neuro_score->infarct_vol histology 9. Histological Analysis (e.g., Nissl Staining) infarct_vol->histology

Caption: Workflow for an in vivo MCAO stroke model study.

Detailed Protocol: Transient MCAO (tMCAO) in Rats

This protocol describes a transient focal ischemia model, which mimics the clinical scenario of thrombolysis or thrombectomy. All procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines and the IMPROVE guidelines for stroke research.[13][14][15]

A. Materials and Reagents:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthetic (e.g., Isoflurane)

  • Temperature control system

  • Laser Doppler Flowmetry (LDF) probe

  • 4-0 silicone-coated nylon monofilament

  • Compound-X, sterile vehicle (e.g., saline)

  • 2,3,5-triphenyltetrazolium chloride (TTC)

B. Step-by-Step Procedure:

  • Anesthesia and Preparation:

    • Anesthetize the rat with isoflurane (4% for induction, 1.5-2% for maintenance).

    • Place the animal on a heating pad to maintain body temperature at 37°C.

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Induction of Ischemia:

    • Carefully ligate the distal ECA and the CCA.

    • Introduce the silicone-coated filament through a small incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).

    • Successful occlusion is typically confirmed by a sharp drop (>80%) in cerebral blood flow as measured by LDF.[16]

    • Maintain the occlusion for a period of 60-90 minutes.

  • Reperfusion and Dosing:

    • After the occlusion period, carefully withdraw the filament to allow reperfusion.

    • Administer Compound-X or vehicle via intravenous (i.v.) or intraperitoneal (i.p.) injection. The timing of administration is critical (e.g., at the start of reperfusion). Dosing should be based on prior pharmacokinetic and toxicity studies.

    • Suture the incision and allow the animal to recover.

  • Post-Operative Care and Neurological Assessment:

    • Provide post-operative analgesia and monitor the animal closely.

    • Perform neurological deficit scoring at 24, 48, and 72 hours post-MCAO using a standardized scale (e.g., a 5-point scale where 0 is no deficit and 4 is severe deficit).

  • Infarct Volume Measurement:

    • At the final time point (e.g., 72 hours), euthanize the animal and harvest the brain.

    • Slice the brain into 2 mm coronal sections.

    • Incubate the slices in a 2% TTC solution at 37°C for 20 minutes.

    • Healthy tissue will stain red, while the infarcted (damaged) tissue will remain white.

    • Capture images of the slices and calculate the infarct volume using image analysis software, correcting for edema.

C. Data Analysis and Interpretation: A statistically significant reduction in both the neurological deficit score and the infarct volume in the Compound-X treated group compared to the vehicle group would provide strong evidence of its neuroprotective efficacy in an ischemic stroke model.

Conclusion

The isoindole scaffold represents a fertile ground for the discovery of new neuroprotective agents. The protocols described herein provide a comprehensive and methodologically sound framework for the preclinical evaluation of this compound. By systematically assessing its effects in both in vitro models of neuronal injury and in vivo models of ischemic stroke, researchers can elucidate its therapeutic potential and mechanism of action, paving the way for further development.

References

Application Note: Strategies for the Crystallization of 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Crystallization

2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride is a heterocyclic compound whose utility as a pharmaceutical intermediate or active pharmaceutical ingredient (API) necessitates stringent control over its solid-state properties. The crystallization process is the most critical unit operation for defining the purity, particle size distribution, crystal habit, and, most importantly, the polymorphic form of the final solid material. An uncontrolled crystallization can lead to batch-to-batch variability, poor handling characteristics, and compromised bioavailability or stability.[1][2]

This document provides a comprehensive guide for developing a robust crystallization process for this compound. It outlines the foundational principles, screening methodologies, and detailed protocols for two primary crystallization techniques: controlled cooling and anti-solvent addition. The objective is to provide researchers and process chemists with the tools to produce a crystalline product with consistent, desirable attributes.

Physicochemical Properties & Polymorphism

A successful crystallization protocol is built upon a fundamental understanding of the target molecule's physicochemical properties. As an amino acid hydrochloride, this compound (C9H10ClNO2, MW: 199.63 g/mol )[3] is expected to exhibit high solubility in polar protic solvents (e.g., water, methanol, ethanol) and low solubility in non-polar aprotic solvents (e.g., heptane, toluene).

Table 1: Predicted Solubility Behavior and Rationale

Solvent ClassPredicted SolubilityRationale
Water HighThe presence of the carboxylic acid and amine hydrochloride groups allows for strong hydrogen bonding and ionization.
Short-chain Alcohols (Methanol, Ethanol) Moderate to HighThese polar protic solvents can engage in hydrogen bonding with the solute.
Ketones (Acetone) Low to ModerateModerate polarity may allow for some dissolution, but less effective than alcohols.
Ethers (MTBE) Very LowLow polarity and inability to act as a hydrogen bond donor limit solvation.
Hydrocarbons (Heptane, Toluene) InsolubleNon-polar nature is incompatible with the highly polar, ionic structure of the salt.

The Imperative of Polymorph Control

Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with a distinct arrangement of molecules in the crystal lattice.[1][4] These different forms, or polymorphs, can have significantly different physical properties, including solubility, melting point, and stability.[2][5] For a pharmaceutical compound, an unintended polymorphic transformation during manufacturing or storage can have severe consequences.[6] Therefore, identifying and consistently producing the most stable polymorphic form is a primary goal of crystallization development. The crystallization conditions—specifically the choice of solvent, cooling rate, and level of supersaturation—are the primary factors that control which polymorph is produced.[1][6]

Crystallization Method Selection: A Logic-Based Approach

The choice between cooling and anti-solvent crystallization depends primarily on the solubility profile of the compound. The following decision tree illustrates a typical workflow for selecting and optimizing a crystallization method.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Method Development cluster_2 Phase 3: Characterization start Start: Crude Material in Hand sol_screen Perform Solubility Screening (e.g., Crystal16) start->sol_screen sol_data Is solubility strongly temperature-dependent in a suitable single solvent? sol_screen->sol_data cooling_path Pursue Cooling Crystallization sol_data->cooling_path Yes antisolvent_path Pursue Anti-Solvent Crystallization sol_data->antisolvent_path No optimize_cooling Optimize: - Cooling Rate - Seeding Temperature - Concentration cooling_path->optimize_cooling optimize_antisolvent Optimize: - Anti-Solvent Choice - Addition Rate - Seeding Point antisolvent_path->optimize_antisolvent characterize Characterize Product: - PXRD, DSC, Microscopy - Purity (HPLC) optimize_cooling->characterize optimize_antisolvent->characterize

Caption: Decision workflow for crystallization method development.

Experimental Protocols

Disclaimer: These protocols are intended as a starting point. The optimal parameters (temperatures, volumes, rates) must be determined experimentally for each specific batch of material.

Protocol 1: Controlled Cooling Crystallization from Isopropanol/Water

This method is suitable when the compound's solubility shows a significant positive correlation with temperature in a given solvent system. A co-solvent system like isopropanol (IPA)/water is often used to fine-tune solubility.

  • Rationale: Dissolving the material at an elevated temperature and then slowly cooling it allows for the controlled generation of supersaturation, which drives nucleation and crystal growth. A slow cooling rate is crucial to prevent "oiling out" or the rapid precipitation of an amorphous solid.

Materials & Equipment:

  • This compound (crude)

  • Isopropanol (IPA), ACS grade

  • Deionized Water

  • Jacketed laboratory reactor with overhead stirrer and temperature probe

  • Heating/cooling circulator

  • Filtration apparatus (Büchner funnel, filter paper)

  • Vacuum oven

Procedure:

  • Solvent Preparation: Prepare a 90:10 (v/v) IPA/water solvent mixture.

  • Dissolution: Charge the reactor with the crude material. For every 1 gram of crude material, add 10 mL of the 90:10 IPA/water solvent.

  • Heating: Begin stirring at 150-200 RPM. Heat the slurry to 75 °C. The goal is to achieve complete dissolution. If solids persist, add small additional volumes of the solvent mixture until a clear solution is obtained. Note the final solvent volume.

  • Controlled Cooling: Once a clear solution is achieved, initiate a linear cooling ramp from 75 °C to 20 °C over a period of 4 hours (~13.75 °C/hour).

    • Expert Insight: A slow cooling rate minimizes the level of supersaturation at any given time, favoring the growth of fewer, larger crystals over the formation of many small nuclei.

  • Seeding (Optional but Recommended): At ~65 °C, add a small quantity (0.1-1.0% w/w) of previously characterized, high-purity seed crystals. This step helps control the final polymorphic form and improves batch-to-batch consistency.

  • Slurry Maturation: Hold the resulting slurry at 20 °C for an additional 2-4 hours with continued stirring. This "aging" period allows the system to reach equilibrium, maximizing yield.

  • Isolation: Isolate the crystalline product by vacuum filtration.

  • Washing: Gently wash the filter cake with a small volume of cold (0-5 °C) IPA to displace the mother liquor rich in impurities.

  • Drying: Dry the crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization

This method is ideal when the compound is highly soluble in one solvent (the "solvent") but poorly soluble in another miscible solvent (the "anti-solvent").[7][8]

  • Rationale: Supersaturation is generated by introducing an anti-solvent that reduces the solubility of the compound in the bulk solution.[7][9] The rate of anti-solvent addition is a critical parameter that directly controls the rate of supersaturation generation and, consequently, the crystal attributes.[9]

Materials & Equipment:

  • This compound (crude)

  • Methanol, ACS grade (Solvent)

  • Methyl tert-butyl ether (MTBE), ACS grade (Anti-solvent)

  • Jacketed laboratory reactor with overhead stirrer and temperature probe

  • Syringe pump or addition funnel for controlled anti-solvent delivery

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Dissolution: In the reactor at 25 °C, dissolve the crude material in a minimal amount of methanol to achieve a concentrated solution (e.g., 1 gram in 3-4 mL of methanol). Stir until all solids are dissolved.

  • Anti-Solvent Addition: Begin adding MTBE to the stirred solution at a slow, controlled rate using a syringe pump. A typical starting point is to add 3-4 volumes of MTBE (relative to the initial methanol volume) over 2-3 hours.

    • Expert Insight: A slow addition rate maintains a low level of supersaturation, which is favorable for crystal growth. A rapid addition can cause localized high supersaturation, leading to rapid precipitation of fine particles or an amorphous solid.[9]

  • Seeding (Optional): After adding approximately 10-15% of the total anti-solvent volume, the solution may become slightly turbid. This is an ideal point to add seed crystals (0.1-1.0% w/w) to direct the crystallization.

  • Slurry Maturation: After the anti-solvent addition is complete, continue stirring the slurry at 25 °C for 2-4 hours to maximize the yield.

  • Isolation: Isolate the product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of a methanol/MTBE mixture (e.g., 10:90 v/v) to remove residual mother liquor.

  • Drying: Dry the product in a vacuum oven at 40-50 °C.

Characterization of the Crystalline Product

The outcome of any crystallization experiment must be rigorously verified. The following techniques are considered fundamental for characterizing the solid form.[10]

Table 2: Key Analytical Techniques for Crystal Characterization

TechniquePurposeInformation Gained
Powder X-Ray Diffraction (PXRD) Polymorph identification and confirmation of crystallinity.[10][11]Provides a unique "fingerprint" for a specific crystal lattice. An amorphous solid will show a broad halo instead of sharp peaks.
Differential Scanning Calorimetry (DSC) To determine melting point, purity, and identify polymorphic transitions.[11][12]A sharp melting endotherm is indicative of a pure, crystalline material. Different polymorphs will have different melting points.
Optical Microscopy Visual assessment of crystal habit (shape) and size.Allows for direct observation of particle morphology (e.g., needles, plates, blocks) and detection of agglomeration.
High-Performance Liquid Chromatography (HPLC) To determine chemical purity.Quantifies the level of the target compound relative to any residual impurities from the starting material or synthesis.

These analyses, when used in combination, provide a comprehensive picture of the solid material, ensuring that the crystallization process has successfully delivered a product with the desired purity and physical form.[13]

References

Troubleshooting & Optimization

Navigating the Synthesis of 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable synthetic intermediate. Drawing from established protocols and troubleshooting experience, this document provides in-depth, practical solutions to frequently encountered issues.

I. Overview of the Synthetic Strategy

The most prevalent and reliable synthetic route to this compound involves a two-step process:

  • Synthesis of the N-Boc Protected Intermediate: The synthesis of the key intermediate, 2-(tert-butoxycarbonyl)isoindoline-1-carboxylic acid.

  • Acidic Deprotection: The removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the final hydrochloride salt.

This guide will address potential pitfalls and yield-improvement strategies for each of these critical stages.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Synthesis of 2-(tert-butoxycarbonyl)isoindoline-1-carboxylic acid (N-Boc Precursor)

A common and effective method for the synthesis of the N-Boc precursor has not been explicitly detailed in a single, comprehensive protocol in the reviewed literature. However, based on general principles of isoindoline synthesis and Boc protection, a plausible and efficient route can be constructed. One such method involves the palladium-catalyzed intramolecular α-arylation of an appropriate α-amino acid ester[1].

Q1: My yield of the N-Boc protected isoindoline-1-carboxylic acid is consistently low. What are the likely causes?

Low yields in the formation of the N-Boc precursor can often be attributed to several factors:

  • Inefficient Cyclization: The intramolecular cyclization to form the isoindoline ring is a critical step. Inadequate reaction conditions, such as improper choice of base or catalyst, can lead to incomplete conversion.

  • Side Reactions: The high reactivity of intermediates can lead to polymerization or other undesired side reactions, consuming starting material and complicating purification.

  • Suboptimal Boc Protection: Incomplete protection of the isoindoline nitrogen will lead to a mixture of protected and unprotected products, reducing the yield of the desired compound.

Troubleshooting Strategies:

  • Optimize Cyclization Conditions: Experiment with different palladium catalysts and ligands to improve the efficiency of the intramolecular arylation. The choice of base is also crucial and should be carefully optimized.

  • Control Reaction Concentration: Running the reaction at a higher dilution can sometimes disfavor intermolecular side reactions like polymerization.

  • Ensure Complete Boc Protection: Use a slight excess of di-tert-butyl dicarbonate (Boc anhydride) and a suitable base (e.g., triethylamine) in an aprotic solvent like dichloromethane to drive the protection reaction to completion[2]. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting isoindoline.

Q2: I am observing multiple spots on my TLC plate after the Boc protection step. What are these impurities?

The presence of multiple spots on a TLC plate suggests a mixture of products. Common impurities include:

  • Unreacted Starting Material: The isoindoline-1-carboxylic acid may not have fully reacted.

  • Di-Boc Species: Although less common for secondary amines, over-protection is a possibility under forcing conditions.

  • Byproducts from Side Reactions: As mentioned, polymerization or other side reactions can generate a range of impurities.

Purification Protocol:

  • Column Chromatography: Purification of the crude product by silica gel column chromatography is typically effective. A gradient elution system, for example, with ethyl acetate and hexanes, can be used to separate the desired N-Boc product from less polar impurities and the more polar starting material.

  • Recrystallization: If a solid, the N-Boc precursor can often be purified by recrystallization from a suitable solvent system.

Acidic Deprotection to this compound

The final step of the synthesis is the removal of the Boc protecting group to afford the desired hydrochloride salt. While seemingly straightforward, this step can also present challenges that impact the final yield and purity.

Q3: The deprotection of the N-Boc group is incomplete, or I am seeing degradation of my product. How can I improve this step?

Incomplete deprotection or product degradation are common issues during the acidic cleavage of the Boc group.

  • Insufficient Acid Strength or Concentration: The concentration of the acid may be too low to effectively remove the Boc group in a reasonable timeframe[3].

  • Presence of Acid-Sensitive Functional Groups: If other acid-labile groups are present in the molecule, they may be cleaved under the deprotection conditions, leading to undesired byproducts.

  • Formation of tert-Butyl Cation Byproducts: The tert-butyl cation generated during deprotection can alkylate electron-rich aromatic rings or other nucleophilic sites on the molecule, leading to impurities[4].

Troubleshooting Workflow for Boc Deprotection

Deprotection_Troubleshooting start Low Yield or Impurities in Final Product check_completeness Check for Incomplete Deprotection (TLC/LC-MS) start->check_completeness incomplete Incomplete Deprotection check_completeness->incomplete Boc-protected starting material remains degradation Product Degradation Observed check_completeness->degradation Multiple new spots/peaks appear increase_acid Increase Acid Concentration or Reaction Time incomplete->increase_acid change_acid Switch to a Stronger Acid (e.g., HCl in Dioxane) incomplete->change_acid scavengers Add Scavengers (e.g., anisole, thioanisole) degradation->scavengers lower_temp Lower Reaction Temperature degradation->lower_temp milder_acid Use Milder Acidic Conditions degradation->milder_acid solution1 Optimize reaction conditions for complete conversion increase_acid->solution1 change_acid->solution1 solution2 Minimize side reactions and preserve product integrity scavengers->solution2 lower_temp->solution2 milder_acid->solution2

Caption: Troubleshooting workflow for Boc deprotection.

Q4: What are the specific byproducts I should look out for during the Boc deprotection?

The primary byproduct of concern is the tert-butyl cation. This highly reactive electrophile can lead to:

  • Alkylation of the Aromatic Ring: The tert-butyl group can attach to the benzene ring of the isoindoline core.

  • Formation of tert-Butyl Esters: If the deprotection is carried out in an alcohol-containing solvent, the corresponding tert-butyl ether can form.

  • Polymerization: The tert-butyl cation can initiate polymerization of isobutylene, which is formed upon its deprotonation.

Recommended Deprotection Protocol and Yield Optimization:

A robust and commonly used method for Boc deprotection is the use of hydrogen chloride (HCl) gas or a solution of HCl in an anhydrous solvent.

Experimental Protocol: Boc Deprotection with HCl in Ethyl Acetate

  • Dissolve the N-Boc-2,3-dihydro-1H-isoindole-1-carboxylic acid (1.0 eq) in anhydrous ethyl acetate.

  • Bubble dry HCl gas through the solution for a short period (e.g., 5-10 minutes) at 0 °C, or add a saturated solution of HCl in ethyl acetate.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS until the starting material is consumed.

  • The product, this compound, will often precipitate from the solution.

  • Collect the solid by filtration, wash with cold ethyl acetate or diethyl ether, and dry under vacuum.

Yield Improvement Strategies:

ParameterRecommendationRationale
Solvent Use anhydrous solvents (e.g., ethyl acetate, dioxane).Water can interfere with the reaction and lead to hydrolysis of the desired product.
Temperature Perform the reaction at 0 °C to room temperature.Lower temperatures can help to minimize side reactions.
Scavengers Add a scavenger such as anisole or thioanisole.These compounds can trap the tert-butyl cation, preventing unwanted alkylation of the product[4].
Work-up Precipitate the product and wash with a non-polar solvent.This helps to remove any non-polar byproducts, such as tert-butylated impurities.

III. Data Summary and Visualization

Mechanism of Boc Deprotection and Role of Scavengers

Boc_Deprotection cluster_0 Boc Deprotection cluster_1 Side Reaction & Prevention Boc_Protected N-Boc-Isoindoline Carboxylic Acid Protonated Protonated Intermediate Boc_Protected->Protonated + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated->Carbamic_Acid - tert-butyl cation tBu_cation tert-butyl cation Protonated->tBu_cation Final_Product 2,3-Dihydro-1H-isoindole-1-carboxylic acid (as HCl salt) Carbamic_Acid->Final_Product - CO2 Side_Product Alkylated Byproduct tBu_cation->Side_Product + Aromatic Ring Trapped_tBu Trapped tert-butyl Species tBu_cation->Trapped_tBu + Scavenger Scavenger Scavenger (e.g., Anisole)

References

Technical Support Center: Purification of 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success. Our approach is rooted in scientific principles and practical laboratory experience to ensure the integrity and reproducibility of your results.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification challenges, it is crucial to understand the fundamental properties of this compound.

PropertyValueReference
Molecular Formula C₉H₁₀ClNO₂[1]
Molecular Weight 199.63 g/mol [1]
Appearance Typically a solid
Structure A bicyclic amino acid derivative

This molecule possesses both a carboxylic acid and a secondary amine, which is protonated to form the hydrochloride salt. This dual functionality dictates its solubility and reactivity, which are key considerations in purification.

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound, providing potential causes and actionable solutions.

Problem 1: Oily Residue or Failure to Crystallize

  • Scenario: After synthesis and work-up, the product remains as a viscous oil or fails to precipitate/crystallize from solution.

  • Probable Causes:

    • Presence of Impurities: Residual solvents, unreacted starting materials, or by-products can act as eutectic contaminants, lowering the melting point and preventing crystallization. Common impurities in isoindoline synthesis can include over-reduced species or hydroxylactams.

    • Incorrect Solvent System: The chosen solvent or solvent mixture may be too good a solvent for the compound, preventing it from reaching saturation and precipitating.

    • Hygroscopic Nature: The hydrochloride salt may absorb moisture from the atmosphere, leading to an oily appearance.

  • Solutions:

    • Solvent Trituration:

      • Protocol: Add a poor solvent in which the desired product is insoluble but the impurities are soluble. Vigorously stir or sonicate the oily residue with this solvent. This process, known as trituration, can often induce precipitation of the pure compound. For a related compound, methyl octahydro-1H-isoindole-1-carboxylate hydrochloride, trituration with ether was effective in inducing solidification.[2]

      • Recommended Solvents for Trituration: Diethyl ether, hexanes, or mixtures of ethyl acetate and hexanes are good starting points.

    • Recrystallization with a Bi-phasic Solvent System:

      • Protocol: Dissolve the crude product in a minimal amount of a "good" solvent (e.g., methanol, ethanol, or water) at an elevated temperature. Then, slowly add a "poor" solvent (an anti-solvent) in which the compound has low solubility (e.g., diethyl ether, ethyl acetate, or acetone) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly. A methanol-ether mixture has been successfully used for the recrystallization of a similar isoindole derivative.[2]

    • Drying under High Vacuum: Ensure the product is thoroughly dried under high vacuum to remove any residual moisture or volatile solvents. Using a drying agent like phosphorus pentoxide (P₂O₅) can be beneficial.

Problem 2: Low Purity After Recrystallization

  • Scenario: The product has been recrystallized, but analytical data (e.g., HPLC, NMR) still shows the presence of significant impurities.

  • Probable Causes:

    • Co-precipitation of Impurities: If an impurity has a similar solubility profile to the product in the chosen recrystallization solvent, it may co-precipitate.

    • Thermal Degradation: The compound may be degrading at the elevated temperatures used for recrystallization. Isoindole derivatives can be susceptible to degradation.

    • Incomplete Removal of Starting Materials: The purification method may not be effective at removing structurally similar starting materials or reagents.

  • Solutions:

    • Optimize Recrystallization Solvent System:

      • Action: Experiment with different solvent systems. A table of common laboratory solvents and their general properties can guide your selection. For carboxylic acid salts, alcohol/water mixtures can be effective.

      • Screening Protocol:

        • Take small aliquots of the impure material.

        • Test solubility in a range of solvents at room temperature and upon heating. Ideal solvents will show low solubility at room temperature and high solubility at elevated temperatures.

        • Evaluate the quality of crystals formed upon cooling.

    • Activated Carbon Treatment:

      • Protocol: During recrystallization, after dissolving the compound in the hot solvent, add a small amount of activated carbon. The activated carbon can adsorb colored and some polar impurities. Hot filter the solution to remove the carbon before allowing it to cool.

    • Column Chromatography (with caution):

      • Consideration: Isoindoles can be unstable on silica gel. If chromatography is necessary, consider using a less acidic stationary phase like alumina or deactivated silica gel. Run the column quickly to minimize contact time.

      • Alternative: Reversed-phase chromatography (e.g., C18) may be a milder alternative for purification.

Problem 3: Chiral Purity Issues (for enantiomerically enriched synthesis)

  • Scenario: The final product is a racemic or partially racemic mixture when a single enantiomer is desired.

  • Probable Causes:

    • Racemization during Synthesis or Work-up: The chiral center at the 1-position of the isoindole ring may be susceptible to racemization under acidic or basic conditions, or at elevated temperatures.

    • Ineffective Chiral Resolution: The chosen chiral resolving agent or method is not providing adequate separation of the diastereomeric salts.

  • Solutions:

    • Chiral Resolution via Diastereomeric Salt Formation:

      • Principle: React the racemic carboxylic acid with a chiral base to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.

      • Protocol:

        • Dissolve the racemic 2,3-dihydro-1H-isoindole-1-carboxylic acid in a suitable solvent.

        • Add an equimolar amount of a chiral resolving agent (e.g., (R)- or (S)-α-methylbenzylamine, brucine, or a chiral amino alcohol).

        • Allow the diastereomeric salts to crystallize. The less soluble diastereomer will precipitate first.

        • Separate the crystals by filtration.

        • Liberate the enantiomerically pure carboxylic acid by treating the salt with a strong acid (e.g., HCl).

    • Chiral Chromatography:

      • Technique: Utilize a chiral stationary phase (CSP) in an HPLC system to directly separate the enantiomers. This method can be used for both analytical and preparative scale separations. Anion-exchange based chiral columns have shown good performance for the separation of acidic compounds.

III. Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to assess the purity of this compound?

A1: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is crucial for separating the main compound from any impurities and degradation products.[3][4] A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient with a pH modifier (e.g., formic acid or ammonium acetate) is a good starting point. UV detection is typically suitable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment and can be used to identify the main compound and detect impurities. The carboxylic acid proton typically appears as a broad singlet between 10-13 ppm.[5]

    • ¹³C NMR: Shows the carbon skeleton of the molecule. The carboxyl carbon will have a characteristic chemical shift in the range of 165-185 ppm.[5]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help in the identification of unknown impurities.

  • Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring reaction progress and assessing the number of components in a sample.

Q2: How should I store this compound to prevent degradation?

A2: As a hydrochloride salt of an amino acid derivative, it is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place. Exposure to moisture and light should be minimized. For long-term storage, keeping it in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q3: My compound appears to be degrading in solution. What could be the cause and how can I mitigate it?

A3: The isoindole ring system can be susceptible to oxidation and polymerization, especially in solution and when exposed to air and light. The stability can also be pH-dependent.

  • Oxidative Degradation: The secondary amine and the benzylic position can be prone to oxidation.

    • Mitigation: Prepare solutions fresh and use de-gassed solvents. If possible, handle solutions under an inert atmosphere.

  • pH-Dependent Instability: The stability of the compound in solution can vary with pH.

    • Recommendation: Conduct preliminary stability studies by dissolving the compound in buffers of different pH values and analyzing for degradation over time. This will help determine the optimal pH range for handling and analysis.

  • Forced Degradation Studies: To understand the degradation pathways, it is beneficial to perform forced degradation studies. This involves subjecting the compound to harsh conditions such as strong acid (e.g., 0.1 M HCl), strong base (e.g., 0.1 M NaOH), oxidizing agents (e.g., H₂O₂), heat, and light.[3] The results of these studies are invaluable for developing a stability-indicating analytical method.

IV. Experimental Workflows and Data Visualization

Workflow for Recrystallization Solvent Screening

Recrystallization_Workflow start Crude Product dissolve Dissolve small aliquot in test solvent start->dissolve heat Heat to boiling dissolve->heat observe_sol Observe Solubility heat->observe_sol insoluble Insoluble observe_sol->insoluble No soluble_cold Soluble at RT observe_sol->soluble_cold Yes (at RT) soluble_hot Soluble when hot, precipitates on cooling observe_sol->soluble_hot Yes (hot only) end Select Solvent for Bulk Recrystallization soluble_hot->end

Caption: A decision-making workflow for selecting an appropriate recrystallization solvent.

Purity Analysis Workflow

Purity_Analysis_Workflow sample Purified Sample hplc HPLC Analysis (Purity, Impurity Profile) sample->hplc nmr NMR Spectroscopy (¹H and ¹³C for Structure) sample->nmr ms Mass Spectrometry (Molecular Weight Confirmation) sample->ms decision Purity Meets Specification? hplc->decision nmr->decision ms->decision pass Proceed to Next Step decision->pass Yes fail Further Purification Required decision->fail No

Caption: A typical workflow for the comprehensive purity analysis of the final product.

V. References

  • Synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid, methyl ester, hydrochloride. Available from: --INVALID-LINK--

  • This compound 96016-96-5 wiki. Available from: --INVALID-LINK--

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: --INVALID-LINK--

  • Stability Indicating HPLC Method Development –A Review. IJTSRD. Available from: --INVALID-LINK--

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available from: --INVALID-LINK--

  • Enantiomer separation of acidic compounds. Chiral Technologies. Available from: --INVALID-LINK--

  • 2,3-DIHYDRO-1H-ISOINDOLE-1-CARBOXYLIC ACID | 66938-02-1. ChemicalBook. Available from: --INVALID-LINK--

  • stability-indicating hplc method: Topics by Science.gov. Available from: --INVALID-LINK--

  • 2278-6074 - Stability Indicating HPLC Method Development and Validation. SciSpace. Available from: --INVALID-LINK--

References

Technical Support Center: Troubleshooting the Synthesis of 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable isoindoline-based building block. The insights provided are based on established chemical principles and field-proven troubleshooting strategies.

The most prevalent synthetic route to the target compound involves the acidic deprotection of its N-tert-butyloxycarbonyl (N-Boc) protected precursor, N-Boc-2,3-dihydro-1H-isoindole-1-carboxylic acid.[1][2][3] While seemingly straightforward, this final deprotection step is often where critical side products and impurities arise. This guide addresses the most frequently encountered issues in a question-and-answer format.

Troubleshooting Guide & FAQs
Question 1: My final product is contaminated with the N-Boc protected starting material. How can I drive the deprotection to completion?

This is the most common issue, resulting from an incomplete reaction. The stability of the Boc group requires a sufficiently strong acidic environment to facilitate its cleavage.

Root Cause Analysis: The mechanism of Boc deprotection involves the protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to release the free amine. Insufficient acid concentration, suboptimal solvent choice, or inadequate reaction time can lead to an incomplete reaction.

Solutions & Protocols:

  • Acid Choice & Concentration: While various acids can be used, hydrochloric acid is ideal as it directly forms the desired hydrochloride salt.[4] Using a pre-prepared solution of 4M HCl in 1,4-dioxane is a reliable method.[5] Alternatively, bubbling anhydrous HCl gas through a solution of the starting material in a suitable solvent like ethyl acetate is also highly effective.[2]

  • Solvent System: Anhydrous solvents are crucial. Water can compete with the carbamate for protons, and certain solvents can participate in side reactions. 1,4-Dioxane and ethyl acetate are preferred choices.

  • Reaction Time & Temperature: These reactions are typically rapid, often completing within 10 minutes to a few hours at room temperature.[2] However, progress should always be monitored (e.g., by TLC or LC-MS). Avoid excessive heating, which can promote other side reactions.

G

Recommended Protocol: HCl in Ethyl Acetate

  • Dissolve N-Boc-2,3-dihydro-1H-isoindole-1-carboxylic acid (1.0 eq) in anhydrous ethyl acetate.

  • Bubble anhydrous HCl gas through the solution for 5-10 minutes while stirring at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 10-60 minutes.[2]

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Concentrate the mixture in vacuo to afford the crude hydrochloride salt, which often precipitates and can be further purified.[2]

Question 2: I'm observing an unexpected peak in my analysis with a mass corresponding to the loss of two hydrogens. Is this an oxidation product?

Yes, this is highly likely the corresponding isoindolin-1-one derivative. The isoindoline scaffold is susceptible to oxidation, especially under certain workup and purification conditions.

Root Cause Analysis: The benzylic C-H bond at the 1-position of the isoindoline ring is susceptible to oxidation to a carbonyl, forming an isoindolinone. This can be promoted by atmospheric oxygen, particularly during purification steps like column chromatography on silica gel or upon prolonged exposure to air in solution.[6]

G Main 2,3-Dihydro-1H-isoindole- 1-carboxylic acid Side Isoindolin-1-one Derivative (Side Product) Main->Side [O] (Air, Silica Gel)

Preventative Measures:

  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

  • Purification Strategy: If oxidation is problematic, avoid silica gel chromatography. The desired product is a hydrochloride salt, which is often crystalline. Trituration with a non-polar solvent like diethyl ether or recrystallization are preferred methods for purification that can remove non-polar impurities without promoting oxidation.[7]

Question 3: Is decarboxylation a significant risk during the acidic deprotection step?

Decarboxylation is a potential side reaction for many carboxylic acids, but it can be effectively minimized with proper temperature control.

Root Cause Analysis: The carboxylic acid is at a benzylic position, which can stabilize a positive charge. While not exceptionally labile, prolonged exposure to strong acid at elevated temperatures can induce decarboxylation, leading to the formation of 2,3-dihydro-1H-isoindole (isoindoline) as a side product.

Solutions & Protocols:

  • Temperature Control: Perform the deprotection at low temperatures (0 °C) and allow it to slowly warm to room temperature.[4][5] Avoid heating the reaction mixture unless absolutely necessary to drive the reaction to completion, and only after careful evaluation shows the reaction is stalled at lower temperatures.

  • Minimize Reaction Time: Monitor the reaction closely and proceed with workup as soon as the starting material has been consumed to avoid prolonged exposure to the acidic medium.

Problem Potential Cause Recommended Solution
Incomplete DeprotectionInsufficient acid; Short reaction timeUse 4M HCl in dioxane or bubble HCl gas; Monitor by TLC/LC-MS and extend time as needed at RT.
Isoindolinone FormationAir oxidation during workup/purificationUse inert atmosphere; Purify by trituration or recrystallization instead of silica gel chromatography.
DecarboxylationExcessive heat during deprotectionMaintain low temperature (0 °C to RT); Avoid prolonged heating.
General Low PurityImpure starting material; Solvent impuritiesVerify purity of N-Boc precursor before use; Use anhydrous, high-purity solvents.

References

"2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride" stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride

Document ID: TSC-23DIH-1CAH-STAB-001

Welcome to the technical support center for this compound (CAS: 96016-96-5). This guide is designed for researchers, scientists, and drug development professionals to address common stability and degradation challenges encountered during experimentation. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

This compound is a hydrochloride salt of a cyclic amino acid derivative. As such, it is susceptible to degradation from moisture, heat, and atmospheric exposure. For maximum shelf-life, adhere to the conditions outlined below.

ParameterRecommendationRationale
Temperature Room TemperatureStoring at room temperature in a controlled environment is generally sufficient.[1][2]
Atmosphere Inert Gas (Argon or Nitrogen)The secondary amine in the isoindoline ring is susceptible to oxidation over time. An inert atmosphere minimizes this risk.[3]
Moisture Store in a desiccatorThe compound is hygroscopic. Absorbed water can initiate hydrolysis or act as a medium for other degradation reactions.[4][5]
Light Amber vial / Protect from lightWhile specific photostability data is limited, similar heterocyclic structures can be light-sensitive. Protection from light is a standard best practice.[5]
Container Tightly sealed containerPrevents exposure to atmospheric moisture and oxygen.[4][6]

Q2: My solid material has developed a yellowish or brownish tint over time. Is it still usable?

A color change is a strong indicator of chemical degradation. For isoindoline derivatives, this often points towards oxidation. The dihydroisoindole (isoindoline) ring system can be oxidized to the more conjugated (and colored) isoindole system or other related chromophoric species.

Recommendation: Do not assume the material is pure. Before use, you must re-qualify the material.

  • Purity Analysis: Perform a purity check using High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Structural Confirmation: Obtain a fresh ¹H NMR spectrum and compare it to the reference spectrum from the supplier or your initial analysis. Look for the appearance of new signals or a decrease in the integration of key protons.

  • Decision: If purity has dropped significantly or new impurity peaks are prominent, the material should not be used for quantitative experiments or in sensitive applications where byproducts could interfere.

Q3: What solvents are recommended for preparing solutions, and how stable are these solutions?

Given its hydrochloride salt form, the compound is expected to be soluble in polar protic solvents.

  • Recommended Solvents: Water, Methanol (MeOH), Ethanol (EtOH).

  • Use with Caution: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF). While it may dissolve, these solvents can be difficult to remove and may affect long-term stability.

  • Poor Solubility Expected: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and ethers.

Solution Stability: The stability in solution is a critical parameter that you must determine experimentally for your specific conditions (concentration, pH, temperature). Aqueous solutions are particularly susceptible to pH-dependent degradation. We strongly advise preparing solutions fresh for immediate use. If storage is necessary, store aliquots at -20°C or -80°C for the shortest possible time and perform a stability check before use. See Troubleshooting Guide 1 for a detailed protocol.

Q4: I am observing new, unexpected peaks in my LC-MS/NMR analysis after a reaction. Could these be from the degradation of my starting material?

Yes, this is highly likely. The appearance of new signals, especially if the reaction was performed at elevated temperatures, for extended periods, or under strongly acidic/basic conditions, points to the degradation of the starting material. Isoindoles and their derivatives can be unstable under certain analytical or reaction conditions.[7][8][9]

Immediate Actions:

  • Run a Control: Analyze a solution of your starting material that has been subjected to the same reaction conditions (solvent, temperature, time) but without other reagents. This will help differentiate between degradation and reaction side products.

  • Consult Troubleshooting Guides: Refer to Guide 2 to understand potential thermal degradation pathways and Guide 3 for a strategy to identify these new peaks.

Troubleshooting Guides

This section provides in-depth, step-by-step guidance for investigating and resolving specific stability issues.

Guide 1: Investigating Solution Instability (Hydrolysis & pH Effects)

The stability of your compound in solution is paramount for reproducible results. This guide provides a framework for a forced degradation study under hydrolytic conditions.[5]

Objective: To determine the stability of the compound in aqueous and organic solutions and under different pH conditions.

Methodology:

  • Preparation:

    • Prepare a stock solution of the compound in a suitable organic solvent (e.g., Methanol) at a known concentration (e.g., 1 mg/mL).

    • Prepare three aqueous solutions by diluting the stock into:

      • 0.1 M HCl (acidic condition)

      • Purified Water (neutral condition)

      • 0.1 M NaOH (basic condition)

    • Prepare a control solution in the pure organic solvent.

  • Time-Point Analysis:

    • Immediately after preparation, take an aliquot from each solution for T=0 analysis.

    • Store the remaining solutions under your typical experimental conditions (e.g., room temperature, protected from light).

    • Analyze aliquots at subsequent time points (e.g., 2, 4, 8, 24 hours).

  • Analysis:

    • Use a stability-indicating HPLC method (typically a C18 reverse-phase column with a gradient elution of water/acetonitrile containing a modifier like 0.1% TFA or formic acid).

    • Monitor the peak area of the parent compound and look for the appearance of new peaks.

  • Interpretation:

    • Stable: The parent peak area remains >99% of the T=0 value, and no new peaks >0.1% appear.

    • Unstable: The parent peak area decreases, and one or more new peaks (degradants) appear. The rate of degradation can be quantified to determine the solution's usable lifetime.

Causality: The carboxylic acid and secondary amine functionalities make the molecule susceptible to pH extremes. In strong acid or base, and especially with heat, ring-opening or other rearrangements can occur.

G cluster_prep Preparation cluster_analysis Analysis (HPLC) prep_stock Prepare Stock (1 mg/mL in MeOH) prep_acid Dilute in 0.1 M HCl prep_stock->prep_acid prep_neutral Dilute in Water prep_stock->prep_neutral prep_base Dilute in 0.1 M NaOH prep_stock->prep_base t0 T=0 Analysis prep_acid->t0 prep_neutral->t0 prep_base->t0 t_final Time-Point Analysis (2, 4, 8, 24h) t0->t_final compare Compare Chromatograms t_final->compare result Degradation? compare->result stable Solution is Stable (Under tested conditions) result->stable No unstable Solution is Unstable (Determine usable lifetime) result->unstable Yes

Caption: Workflow for a solution stability study.

Guide 2: Assessing Thermal and Photolytic Stability

Forced degradation studies help predict which environmental factors are most likely to affect your compound.

Objective: To identify potential degradation pathways arising from heat and light exposure.

A. Thermal Stability Protocol (Solid State)

  • Sample Preparation: Place a small, accurately weighed amount of the solid compound into several vials.

  • Exposure: Place the vials in a calibrated oven at an elevated temperature (e.g., 60°C or 80°C). Include a control sample stored at room temperature.

  • Analysis: After a set time (e.g., 24, 48, 72 hours), remove a vial, allow it to cool, dissolve the contents in a suitable solvent, and analyze by HPLC/LC-MS.

  • Interpretation: Compare the chromatogram of the heated sample to the control. The primary degradation pathway under thermal stress for carboxylic acids can be decarboxylation.[10][11] For amino acid hydrochlorides, more complex decomposition can occur.

B. Photostability Protocol (Solution State)

  • Sample Preparation: Prepare a solution of the compound (e.g., in methanol/water) in a quartz or borosilicate glass vial. Prepare an identical sample in a vial wrapped completely in aluminum foil to serve as a dark control.

  • Exposure: Place both vials in a photostability chamber that conforms to ICH Q1B guidelines (providing controlled UV and visible light exposure).

  • Analysis: After the recommended exposure period, analyze both the exposed and dark control samples by HPLC/LC-MS.

  • Interpretation: A significant difference in the purity profile between the exposed and dark control samples indicates photosensitivity.

G cluster_pathways Potential Degradation Pathways compound 2,3-Dihydro-1H-isoindole- 1-carboxylic acid HCl oxidation Oxidation (+O, +2H, etc.) (e.g., N-Oxide or Isoindole) compound->oxidation O2, Light decarboxylation Decarboxylation (-CO2) (Forms 2,3-Dihydro-1H-isoindole) compound->decarboxylation Heat (Δ) hydrolysis Hydrolysis/Rearrangement (pH, H2O dependent) compound->hydrolysis H2O, H+ / OH-

Caption: Potential degradation pathways for the title compound.

Guide 3: A Systematic Approach to Identifying Degradation Products

When a new impurity peak is detected, a logical approach is needed for its identification.

Objective: To elucidate the structure of an unknown degradation product.

Workflow:

  • Obtain Mass Data (LC-MS): This is the most critical first step. Determine the mass-to-charge ratio (m/z) of the impurity. Calculate the mass difference (Δm) between the impurity and the parent compound.

  • Propose Plausible Structures: Based on the Δm, hypothesize potential chemical transformations.

    • Δm = +16: Oxidation (e.g., N-oxidation, hydroxylation on the aromatic ring).[12]

    • Δm = -44: Decarboxylation (loss of CO₂ from the carboxylic acid).[11]

    • Δm = -36.5: Loss of HCl (may occur in the MS source or be a true degradation).

    • Δm = +18: Hydrolysis of a feature (less likely for this specific molecule unless it's part of a larger adduct).

    • Δm = -2: Dehydrogenation, potentially leading to the aromatic isoindole structure.

  • Acquire Fragmentation Data (MS/MS): If your mass spectrometer has MS/MS capability, fragment both the parent ion and the impurity ion. Comparing the fragmentation patterns can provide strong clues about which part of the molecule has changed.

  • Isolation (Optional but Ideal): If the impurity is present at a sufficient level (>1-2%), consider isolating it using preparative HPLC.

  • Structural Elucidation (NMR): Analyze the isolated impurity using a suite of NMR experiments (¹H, ¹³C, COSY, HSQC/HMBC). This will provide definitive structural confirmation.

References

Technical Support Center: Optimizing the Synthesis of 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for this valuable synthetic intermediate. Isoindoline scaffolds are crucial building blocks in medicinal chemistry, and achieving a high-yielding and pure product is paramount.[1] This guide will address common challenges and provide solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: I am getting a very low yield of my desired 2,3-Dihydro-1H-isoindole-1-carboxylic acid. What are the likely causes?

Low yields can stem from several factors, including incomplete reaction, degradation of the starting material or product, and competing side reactions. A common issue is the stability of the starting materials. For instance, if you are using a Pictet-Spengler type reaction, the aldehyde component can be prone to oxidation or self-condensation.[2] In palladium-catalyzed cyclizations, the catalyst activity can be a crucial factor.[3]

Q2: My final product is difficult to purify. What are some common impurities and how can I remove them?

Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. In syntheses starting from an N-protected precursor, incomplete deprotection can lead to a mixture of protected and unprotected products.[4] Over-reduction of the aromatic ring can also occur during certain hydrogenation steps.[5] Purification can often be achieved by recrystallization, and the choice of solvent is critical. A mixture of methanol and ether is often effective for the hydrochloride salt.[5]

Q3: I am observing the formation of an unexpected byproduct. What could it be?

In palladium-catalyzed syntheses of isoindolines, a common side reaction is the formation of the corresponding isoindole through dehydrogenation of the desired isoindoline.[6] The choice of solvent and reaction conditions can influence the selectivity between the isoindole and isoindoline.[6]

Q4: Is there a risk of racemization during the synthesis?

Yes, the stereocenter at the 1-position of the isoindoline ring can be susceptible to racemization, especially under harsh basic or acidic conditions.[7] It is crucial to carefully control the pH and temperature during the reaction and work-up steps to preserve the enantiomeric purity if you are performing an asymmetric synthesis.

Troubleshooting Guide

This section provides a more detailed breakdown of common problems and their solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inefficient Cyclization: In Pictet-Spengler type reactions, the aromatic ring may not be sufficiently activated for electrophilic attack.[2][8]- Use electron-donating groups on the aromatic ring of the starting material.- Employ a stronger acid catalyst or higher reaction temperature for less reactive substrates.[8]
Catalyst Deactivation: In palladium-catalyzed reactions, the catalyst can be poisoned by impurities or degrade over the course of the reaction.[3]- Use high-purity reagents and solvents.- Consider using a more robust ligand for the palladium catalyst.
Incomplete N-Boc Deprotection: The Boc protecting group can be stubborn to remove, especially in the presence of other sensitive functional groups.[4]- Increase the reaction time or temperature for the deprotection step.- Consider using a different acid for deprotection, such as HCl in dioxane.[4] For acid-sensitive substrates, milder methods like using oxalyl chloride in methanol can be effective.[9][10]
Product is a Mixture of Compounds Formation of Isoindole Byproduct: In palladium-catalyzed reactions, the desired isoindoline can be oxidized to the corresponding isoindole.[6]- Modify the reaction conditions. A slight change in solvent or base can favor the formation of the isoindoline.[6]
Incomplete Hydrolysis of Ester Precursor: If synthesizing from an ester, incomplete hydrolysis will result in a mixture of the ester and the desired carboxylic acid.[11][12]- Use a sufficient excess of base (e.g., NaOH or LiOH) and ensure adequate reaction time and temperature.[13]
Difficulty in Product Isolation and Purification Product is an Oil or Gummy Solid: The free base of the product may not be a crystalline solid, making it difficult to handle.- Convert the product to its hydrochloride salt, which is often a crystalline and more stable solid. This can be achieved by bubbling HCl gas through a solution of the product or by adding a solution of HCl in an appropriate solvent.[14]
Product is Contaminated with Residual Solvents: High-boiling point solvents used in the reaction or purification can be difficult to remove completely.- After concentrating the product, co-evaporate with a lower-boiling point solvent several times.- Dry the product under high vacuum for an extended period.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dihydro-1H-isoindole-1-carboxylic acid from N-Boc-2,3-dihydro-1H-isoindole-1-carboxylic acid

This protocol describes the deprotection of the N-Boc group to yield the free amine, which is then converted to its hydrochloride salt.

Step 1: N-Boc Deprotection [14]

  • Dissolve N-Boc-1,3-dihydro-2H-isoindole-1-carboxylic acid (1.0 eq) in ethyl acetate.

  • Bubble hydrogen chloride gas through the solution for a few seconds.

  • Stir the reaction mixture at room temperature for 10-30 minutes. The reaction progress should be monitored by TLC.

  • Concentrate the reaction mixture in vacuo to afford the crude this compound.

Step 2: Purification

  • The crude product can be purified by recrystallization.

  • Dissolve the crude solid in a minimal amount of hot methanol.

  • Slowly add diethyl ether until the solution becomes cloudy.

  • Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

  • Collect the crystals by filtration, wash with cold diethyl ether, and dry under vacuum.

Visualizations

Troubleshooting Workflow

troubleshooting_workflow start Problem Encountered low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product no_reaction No Reaction start->no_reaction check_sm Check Starting Material Purity low_yield->check_sm deprotection_issue Incomplete Deprotection? low_yield->deprotection_issue Using N-Boc precursor? hydrolysis_issue Incomplete Hydrolysis? low_yield->hydrolysis_issue Using ester precursor? side_reactions Identify Side Products (LC-MS, NMR) impure_product->side_reactions no_reaction->check_sm check_reagents Verify Reagent Quality check_sm->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) check_reagents->optimize_conditions end Problem Solved optimize_conditions->end purification Optimize Purification (Recrystallization, Chromatography) side_reactions->purification purification->end deprotection_issue->optimize_conditions No solve_deprotection Modify Deprotection Protocol deprotection_issue->solve_deprotection Yes hydrolysis_issue->optimize_conditions No solve_hydrolysis Adjust Hydrolysis Conditions hydrolysis_issue->solve_hydrolysis Yes solve_deprotection->optimize_conditions solve_hydrolysis->optimize_conditions

Caption: Troubleshooting decision tree for synthesis optimization.

Simplified Pictet-Spengler Type Reaction Mechanism

pictet_spengler cluster_0 Iminium Ion Formation cluster_1 Electrophilic Attack & Cyclization cluster_2 Rearomatization amine β-Arylethylamine iminium Iminium Ion amine->iminium + Aldehyde, -H2O aldehyde Aldehyde/Ketone aldehyde->iminium spiro Spirocyclic Intermediate iminium->spiro Intramolecular Electrophilic Attack product Tetrahydroisoquinoline (Isoindoline Analogue) spiro->product -H+

Caption: Key steps of the Pictet-Spengler reaction.

References

Technical Support Center: 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential purity issues encountered during their experiments. This document provides in-depth answers to frequently asked questions regarding common impurities, their origins, and analytical detection.

I. Understanding the Impurity Profile: A Proactive Approach

The purity of this compound is critical for the success and reproducibility of your research. Impurities can arise from the synthetic process or degradation over time. Understanding the potential impurities allows for proactive quality control and troubleshooting.

Frequently Asked Questions (FAQs) - Process-Related Impurities

Q1: What are the most likely process-related impurities in my sample of this compound?

The most common synthetic route to this compound involves the acidic deprotection of a tert-butyloxycarbonyl (Boc)-protected precursor. Consequently, the majority of process-related impurities stem from this step.

A1: Key potential process-related impurities include:

  • N-Boc-2,3-dihydro-1H-isoindole-1-carboxylic acid: The unreacted starting material. Its presence indicates an incomplete deprotection reaction.

  • tert-Butyl Esters: The tert-butyl cation generated during Boc deprotection can react with the carboxylic acid of the product or starting material to form the corresponding tert-butyl ester.

  • Isobutylene and its Oligomers: The tert-butyl cation can also deprotonate to form isobutylene gas, which under acidic conditions, can polymerize to form oligomers.[1] These are typically non-polar and can be detected by appropriate analytical methods.

Q2: My NMR spectrum shows some unexpected aliphatic signals. What could they be?

A2: Unidentified aliphatic signals often correspond to by-products from the Boc-deprotection step. The t-butyl cation is a reactive intermediate that can lead to several by-products.[2]

  • tert-Butylated Adducts: The tert-butyl cation can potentially alkylate the aromatic ring of the isoindole nucleus, leading to a tert-butyl substituted impurity.

  • Residual Solvents: Always consider the presence of residual solvents used during synthesis and purification, such as ethyl acetate, dioxane, or methanol.

A helpful resource for identifying common NMR impurities is the publication by Gottlieb, Kotlyar, and Nudelman, which provides chemical shifts for many common laboratory solvents and reagents.[3]

Q3: How do I minimize the formation of these process-related impurities during synthesis?

A3: Optimizing the deprotection step is key.

  • Ensure Complete Deprotection: Monitor the reaction by TLC or HPLC to ensure all the N-Boc starting material is consumed. Extended reaction times or a slight increase in the equivalents of acid may be necessary.

  • Use of Scavengers: The addition of a scavenger, such as anisole or thioanisole, can trap the generated tert-butyl cation and prevent the formation of tert-butylated by-products.[2]

  • Proper Work-up and Purification: A well-designed work-up procedure, followed by recrystallization or chromatography, is essential to remove unreacted starting materials and by-products.

Frequently Asked Questions (FAQs) - Degradation Impurities

Q1: Is this compound susceptible to degradation?

A1: Yes, the isoindoline core is known to be susceptible to oxidation and polymerization under certain conditions.

  • Oxidation: Exposure to air and light can lead to the formation of oxidized species. The methylene group adjacent to the nitrogen is a potential site of oxidation.

  • Polymerization: In the presence of trace acids or upon heating, isoindoline derivatives can be prone to polymerization, resulting in the formation of insoluble, high molecular weight materials.

Q2: What are the signs of degradation in my sample?

A2: Visual inspection and analytical data can indicate degradation.

  • Change in Appearance: A change in color (e.g., yellowing or darkening) or the formation of solid clumps in the material can be a sign of degradation.

  • Decreased Solubility: The formation of polymers can lead to decreased solubility.

  • New Peaks in HPLC: The appearance of new, unexpected peaks in an HPLC chromatogram is a strong indicator of degradation.

Q3: How should I properly store this compound to minimize degradation?

A3: Proper storage is crucial for maintaining the integrity of the compound.

  • Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Protection from Light: Use an amber vial or store in a dark place to protect from light-induced degradation.

  • Controlled Temperature: Store at a cool, controlled temperature as recommended by the supplier.

  • Dry Conditions: Keep the container tightly sealed to protect from moisture, which can facilitate hydrolytic degradation or other reactions.

II. Troubleshooting and Analytical Guidance

A robust analytical method is essential for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Recommended Analytical Method: Reversed-Phase HPLC

While a specific validated method for this exact compound is not publicly available, a general-purpose reversed-phase HPLC method can be developed based on methods for similar carboxylic acid-containing compounds.

Table 1: Suggested Starting HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase to ensure the carboxylic acid is protonated for better peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient Start with a low percentage of B, and gradually increase to elute more non-polar impurities.A gradient is necessary to elute both the polar product and potential non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 220 nm and 254 nmThe isoindoline core has UV absorbance. Monitoring at multiple wavelengths can help detect impurities with different chromophores.
Injection Volume 10 µLA standard injection volume.
Troubleshooting Unexpected Peaks in Your Chromatogram

Q: I see an early eluting peak in my HPLC. What could it be?

A: Early eluting peaks are typically more polar than the main compound. This could be a highly polar degradation product or a salt from the work-up.

Q: There is a late-eluting peak in my chromatogram. What is its likely identity?

A: Late-eluting peaks are more non-polar. This could be the N-Boc protected starting material, a tert-butylated impurity, or an isobutylene oligomer. To confirm, you can spike your sample with a small amount of the N-Boc starting material and see if the peak area increases.

Visualizing Impurity Formation

The following diagram illustrates the primary pathways for the formation of process-related impurities during the synthesis of this compound.

G cluster_0 Synthesis Step: N-Boc Deprotection cluster_1 Impurity Formation Pathways A N-Boc-2,3-dihydro-1H- isoindole-1-carboxylic acid B 2,3-Dihydro-1H-isoindole-1- carboxylic acid hydrochloride (Target Molecule) A->B HCl (Deprotection) C tert-Butyl Cation (t-Bu+) A->C HCl (Deprotection) D Unreacted Starting Material (N-Boc Precursor) A->D Incomplete Reaction E tert-Butyl Ester Impurity C->E + Carboxylic Acid F Isobutylene C->F - H+ G Isobutylene Oligomers F->G Acid-catalyzed Polymerization

Caption: Formation of process-related impurities.

III. Experimental Protocols

Protocol 1: Forced Degradation Study

To understand the stability of your compound, a forced degradation study can be performed. This involves exposing the compound to harsh conditions to intentionally induce degradation.

Objective: To identify potential degradation products and assess the stability-indicating nature of your analytical method.

Procedure:

  • Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep at 60 °C for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep at 60 °C for 24 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample of the compound at 80 °C for 24 hours. Dissolve in the mobile phase before analysis.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all samples by HPLC, comparing the chromatograms to that of an untreated control sample.

Expected Outcome: The appearance of new peaks in the chromatograms of the stressed samples will indicate the formation of degradation products. The ability of the HPLC method to separate these new peaks from the main peak demonstrates its stability-indicating capability.[4]

IV. Conclusion

A thorough understanding of the potential impurities in this compound is essential for reliable and reproducible research. By being aware of the common process-related and degradation impurities, and by employing robust analytical methods, researchers can ensure the quality of their starting materials and the integrity of their experimental results.

V. References

  • Boc Deprotection Mechanism - HCl. Common Organic Chemistry. (n.d.). Retrieved from --INVALID-LINK--

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2025). Acids. Retrieved from --INVALID-LINK--

  • tert-Butyloxycarbonyl protecting group. In Wikipedia. Retrieved from --INVALID-LINK--

  • Forced Degradation Studies. (2016). MedCrave online. Retrieved from --INVALID-LINK--

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona.

  • Awuah, E., & Capson, T. L. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017-24026.

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from --INVALID-LINK--

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Omicsonline.org. Retrieved from --INVALID-LINK--

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

References

Technical Support Center: Scaling Up the Synthesis of 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride (CAS: 96016-96-5). This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting, and offer scalable protocols to ensure a robust and reproducible process.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable synthesis routes for this compound?

A1: There are several reported routes, but the most industrially viable approach typically starts from a protected precursor, N-Boc-2,3-dihydro-1H-isoindole-1-carboxylic acid. This route involves a simple, high-yielding deprotection step to afford the final hydrochloride salt.[1][2] Alternative routes, such as the direct hydrogenation of isoindole precursors, can be effective but may present challenges with catalyst selectivity and over-reduction at scale.[3] A comparison of common routes is provided in Table 1.

Q2: What are the critical process parameters (CPPs) to monitor during the scale-up of the N-Boc deprotection route?

A2: The most critical parameters are:

  • Temperature Control: The deprotection reaction is often exothermic, especially during the initial addition of acid. Precise temperature control is crucial to prevent side reactions and ensure consistent product quality.

  • Reagent Stoichiometry: The molar equivalents of the acid (e.g., HCl) must be carefully controlled. Insufficient acid will lead to incomplete reaction, while a large excess can promote side reactions or complicate product isolation.

  • Mixing Efficiency: Homogeneous mixing is vital in large reactors to avoid localized concentration gradients, which can lead to incomplete conversion or impurity formation.

  • Water Content: The reaction should be performed under anhydrous conditions, as water can interfere with the deprotection mechanism and affect the final salt form.

Q3: How should I approach the formation and isolation of the hydrochloride salt at a large scale?

A3: At scale, using gaseous HCl is often impractical and hazardous. The preferred method is to use a solution of HCl in a suitable organic solvent, such as isopropanol (IPA), ethyl acetate (EtOAc), or 1,4-dioxane.[4] Isolation is typically achieved by:

  • Direct Precipitation: Adding the HCl solution to the free base in a solvent where the hydrochloride salt is insoluble.

  • Solvent Swap & Crystallization: Performing the reaction in a solvent like Dichloromethane (DCM), then distilling it off and replacing it with a crystallization solvent (e.g., IPA, Acetonitrile) to induce precipitation.

  • Anti-solvent Crystallization: Precipitating the product from a solution by adding a miscible solvent in which the salt has very low solubility (an anti-solvent), such as methyl tert-butyl ether (MTBE) or heptane.

Q4: What are the typical purity specifications and common impurities for this intermediate?

A4: For pharmaceutical applications, a purity of >99.0% (by HPLC) is often required. Common impurities include:

  • Unreacted Starting Material: N-Boc-2,3-dihydro-1H-isoindole-1-carboxylic acid.

  • tert-Butyl Esters: Formed if the carboxylic acid is esterified by the t-butyl cation released during deprotection.

  • Solvent Adducts: Residual solvents that may be trapped in the crystal lattice.

  • Color-Causing Impurities: Often arise from minor oxidative or degradation pathways.

Section 2: In-Depth Troubleshooting Guides

This section addresses specific problems you may encounter during the scale-up process in a question-and-answer format.

Problem 1: Incomplete N-Boc Deprotection

Q: My in-process controls (HPLC/TLC) show significant amounts of starting material remaining even after extended reaction times. What's going wrong?

A: This is a common scale-up issue often related to reagent delivery and reaction environment.

  • Potential Cause 1: Insufficient Acid.

    • Explanation: The acid can be consumed by moisture or other basic impurities in the starting material or solvent. On a large scale, seemingly minor sources of moisture become significant.

    • Solution:

      • Assay Your Acid: Titrate your HCl/solvent solution immediately before use to confirm its concentration.

      • Ensure Anhydrous Conditions: Use dry solvents (<0.05% water) and purge the reactor with nitrogen or argon before adding reagents.

      • Increase Stoichiometry: Cautiously increase the equivalents of HCl (e.g., from 3 eq. to 4-5 eq.), monitoring the reaction progress and impurity profile.

  • Potential Cause 2: Poor Mixing.

    • Explanation: In large reactors, inefficient mixing can prevent the acid from reaching all of the substrate, leading to a stalled reaction.

    • Solution:

      • Optimize Agitation: Ensure the agitator speed and design are sufficient to create a vortex and maintain a homogeneous slurry or solution.

      • Control Addition Rate: Add the acid solution subsurface (dip tube) at a controlled rate to improve dispersion.

  • Potential Cause 3: Low Reaction Temperature.

    • Explanation: While the reaction is exothermic, if the bulk temperature is maintained too low (e.g., <10°C), the reaction kinetics can be very slow.[5]

    • Solution: Allow the reaction to warm to room temperature (20-25°C) after the initial exothermic addition is complete. Monitor by HPLC to confirm the reaction proceeds to completion.

Problem 2: Product Fails to Crystallize or Oils Out During Isolation

Q: After concentrating the reaction mixture or adding an anti-solvent, my product separates as a thick oil or sticky solid instead of a filterable crystal. How can I fix this?

A: This is typically caused by impurities inhibiting crystallization or the use of a suboptimal solvent system.

  • Potential Cause 1: Presence of Impurities.

    • Explanation: Even low levels of impurities, especially the unreacted Boc-protected starting material or residual solvents like DCM, can act as crystallization inhibitors.

    • Solution:

      • Ensure Full Conversion: Before attempting crystallization, confirm the reaction is complete (>99.5% conversion by HPLC).

      • Perform a Solvent Swap: If the reaction was done in a solvent like DCM, perform a thorough distillation and replace it with your crystallization solvent (e.g., Isopropanol). This removes volatile impurities.

      • Aqueous Wash: If applicable, an aqueous wash of the free-base solution before salt formation can remove water-soluble impurities.

  • Potential Cause 2: Incorrect Solvent/Anti-solvent System.

    • Explanation: The solubility profile of the hydrochloride salt is key. The system may be creating a supersaturated solution that is too high for nucleation to occur, leading to oiling.

    • Solution:

      • Systematic Solvent Screen: Perform small-scale experiments to find the best solvent system for crystallization (see Table 3 for suggestions).

      • Control Addition Rate: Add the anti-solvent slowly to the product solution with vigorous stirring. Rapid addition often causes oiling.

      • Seeding: Introduce a small amount of previously isolated crystalline material (seed crystals) at the point of supersaturation to promote controlled crystal growth.

      • Temperature Gradient: Control the cooling profile. A slow, linear cooling ramp is often more effective than crash cooling in an ice bath.

Problem 3: Final Product is Off-Color (Yellow or Brown)

Q: My isolated product has a distinct color, but the purity by HPLC is high. What causes this and how can I remove it?

A: Color is often due to trace-level, highly chromophoric impurities that may not be easily detected by standard HPLC methods.

  • Potential Cause 1: Oxidative Impurities.

    • Explanation: The isoindoline core can be susceptible to oxidation, especially if exposed to air at elevated temperatures for extended periods.[6]

    • Solution:

      • Maintain Inert Atmosphere: Keep the reaction and subsequent work-up steps under a nitrogen or argon atmosphere.

      • Degas Solvents: Purge solvents with nitrogen before use to remove dissolved oxygen.

  • Potential Cause 2: Degradation from Excess Acid/Heat.

    • Explanation: Prolonged exposure to strong acid, especially at higher temperatures, can cause minor degradation pathways to become more prominent.

    • Solution:

      • Minimize Reaction Time: Once the reaction is complete, proceed immediately to work-up and isolation. Do not let the acidic mixture stand for extended periods.

      • Use a Scavenger: In some cases, adding a small amount of a reducing agent like sodium bisulfite during work-up can help quench color-forming species.

  • Removal of Color:

    • Charcoal Treatment: A slurry of activated carbon (0.5-2% w/w) in a solution of the product, followed by filtration through Celite, is highly effective at removing color bodies. Perform this on the free base or the salt in a suitable solvent.

    • Recrystallization: A carefully chosen recrystallization can leave colored impurities behind in the mother liquor.

Section 3: Recommended Scale-Up Protocol & Workflow

This protocol describes a scalable synthesis starting from N-Boc-2,3-dihydro-1H-isoindole-1-carboxylic acid.

Experimental Protocol: N-Boc Deprotection
  • Reactor Setup: Charge a clean, dry, nitrogen-purged reactor with N-Boc-2,3-dihydro-1H-isoindole-1-carboxylic acid (1.0 eq).

  • Solvent Addition: Add ethyl acetate (EtOAc, 5-10 volumes). Begin agitation to form a slurry.

  • Cooling: Cool the reactor contents to 0-5°C.

  • Acid Addition: Slowly add a pre-assayed solution of 4M HCl in 1,4-dioxane (3.0 - 4.0 eq) subsurface over 1-2 hours, maintaining the internal temperature below 15°C. Causality Note: Slow, subsurface addition into a cooled vessel is critical to control the initial exotherm and ensure efficient mixing, preventing localized high concentrations of acid that could lead to degradation.[4]

  • Reaction: After the addition is complete, allow the mixture to slowly warm to 20-25°C and stir for 4-8 hours.

  • In-Process Control (IPC): Take a sample from the reaction mixture and analyze by HPLC. The reaction is considered complete when <1.0% of the N-Boc starting material remains. Self-Validation: This IPC step ensures that the reaction proceeds to completion before moving to the isolation phase, preventing downstream purification issues.

  • Isolation:

    • Option A (Direct Filtration): If the product has precipitated as a clean solid, filter the slurry directly.

    • Option B (Anti-solvent): If the product remains in solution, slowly add an anti-solvent such as MTBE or Heptane (5-10 volumes) to induce crystallization.

  • Filtration and Washing: Filter the solid product. Wash the filter cake with fresh, cold ethyl acetate (1-2 volumes) and then with heptane (1-2 volumes) to remove residual acid and solvent.

  • Drying: Dry the solid in a vacuum oven at 40-50°C until a constant weight is achieved.

Process Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Drying charge_sm Charge N-Boc Starting Material (1.0 eq) charge_solv Charge Ethyl Acetate (5-10 vol) charge_sm->charge_solv cool Cool Reactor to 0-5°C charge_solv->cool add_acid Add 4M HCl in Dioxane (3-4 eq) over 1-2h (T < 15°C) cool->add_acid react Stir at 20-25°C for 4-8h add_acid->react ipc IPC Check (HPLC) SM < 1.0% react->ipc ipc->react Incomplete crystallize Crystallize / Precipitate (Optional Anti-solvent) ipc->crystallize Reaction Complete filter Filter Slurry crystallize->filter wash Wash Cake (EtOAc, Heptane) filter->wash dry Vacuum Dry (40-50°C) wash->dry final_product Final Product: 2,3-Dihydro-1H-isoindole- 1-carboxylic acid HCl dry->final_product

Caption: Scalable workflow for the synthesis of the target compound.

Section 4: Data & Reference Tables

Table 1: Comparison of Scalable Synthetic Routes
Route NameStarting MaterialKey Reagents & ConditionsTypical YieldScalability Pros & Cons
Boc Deprotection N-Boc-2,3-dihydro-1H-isoindole-1-carboxylic acidHCl in organic solvent (EtOAc, Dioxane)90-98%Pros: High yield, clean conversion, simple unit operations.[2] Cons: Requires synthesis of the protected starting material.
Catalytic Hydrogenation 1H-Isoindole-1-carboxylic acid esterH₂, Pd/C or Rh/C catalyst, acidic medium70-85%Pros: Potentially fewer steps from basic precursors. Cons: Risk of over-reduction, catalyst handling/filtration at scale, potential for catalyst poisoning.[3][7]
Reductive Amination 2-Formylbenzoic acidAmmonia source, reducing agent (e.g., NaBH₃CN)50-70%Pros: Convergent route. Cons: Use of toxic cyanoborohydride is undesirable at scale, complex impurity profile.
Table 2: Troubleshooting Summary
SymptomPotential Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient acid, poor mixing, low temperature.Assay acid, improve agitation, ensure anhydrous conditions, allow reaction to warm to RT.
Product Oiling Out Impurities, wrong solvent system, rapid precipitation.Ensure full conversion, perform solvent swap, screen crystallization solvents, use seeding and slow cooling.
Colored Product Oxidation, thermal degradation.Maintain inert atmosphere, minimize reaction time, treat with activated carbon, recrystallize.
Low Yield Incomplete reaction, isolation losses, side reactions.Address completion issues, optimize crystallization/filtration, control temperature strictly.
Table 3: Recommended Crystallization Solvent Systems
Primary Solvent (for dissolution)Anti-Solvent (for precipitation)Comments
Isopropanol (IPA)Methyl tert-butyl ether (MTBE)Good for producing a well-defined crystalline solid.
MethanolEthyl AcetateCan result in high purity but may have higher solubility losses.[7]
AcetonitrileTolueneEffective system, good for rejecting non-polar impurities.
WaterAcetone / IsopropanolUseful for final purification if the product is sparingly soluble in water.

References

troubleshooting "2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride" experiments

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride. It addresses common challenges encountered during synthesis, purification, and application, with a focus on providing practical, field-tested solutions.

Frequently Asked Questions (FAQs)

Q1: What are the key stability concerns for this compound?

A: this compound is a cyclic amino acid derivative. As a hydrochloride salt, it is generally more stable and less prone to oxidation than the corresponding free base. However, prolonged exposure to high pH, strong oxidizing agents, or elevated temperatures can lead to degradation. Decarboxylation can be a concern under harsh acidic conditions and heat. For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light and moisture, at refrigerated temperatures (2-8 °C).

Q2: What are the typical spectral characteristics I should expect for this compound?

A: For structural confirmation, you should rely on a combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy.

  • ¹H NMR: Expect to see characteristic signals for the aromatic protons of the isoindole ring system, as well as signals for the protons on the saturated five-membered ring, including the methine proton at the chiral center (C1). The exact chemical shifts will depend on the solvent used.

  • ¹³C NMR: The spectrum should show distinct signals for the carboxylic acid carbon, the aromatic carbons, and the aliphatic carbons of the dihydroisoindole core.

  • Mass Spectrometry (MS): In ESI+ mode, you would expect to see the molecular ion for the free base [M+H]⁺.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as N-H stretches from the amine hydrochloride.

Q3: Can I use the free base instead of the hydrochloride salt for my reaction?

A: This depends entirely on your reaction conditions. The hydrochloride salt is often used to improve the stability and handling of the compound. If your reaction is performed under basic conditions, the free base will be generated in situ. However, if your reaction is sensitive to the presence of chloride ions or requires the free amine for nucleophilic attack, you may need to convert the salt to the free base prior to use. This is typically achieved by neutralization with a suitable base, followed by extraction.

Troubleshooting Experimental Workflows

Synthesis & Purification Challenges

A common synthetic route to 2,3-Dihydro-1H-isoindole-1-carboxylic acid involves the reaction of o-phthalaldehyde with an amino acid, followed by reduction. Issues can arise at several stages of this process.

Symptoms:

  • The reaction mixture shows a complex mixture of products by TLC or LC-MS analysis.

  • The desired product is present in yields significantly lower than expected.

Root Causes & Solutions:

  • Reagent Quality: The starting materials, particularly o-phthalaldehyde, can be prone to oxidation. Ensure you are using high-purity reagents.

  • Reaction Conditions: The pH of the reaction is critical. The condensation step is often favored under mildly acidic to neutral conditions. If the pH is too low, the amine nucleophilicity is reduced. If it's too high, side reactions can occur.

  • Side Reactions: The formation of byproducts is a common issue. A key side reaction is the Cannizzaro reaction of o-phthalaldehyde under basic conditions.

Troubleshooting Workflow: Synthesis

G start Low Synthesis Yield c1 Check Reagent Purity start->c1 c2 Optimize Reaction pH c1->c2 Pure sol1 Use fresh o-phthalaldehyde. Verify purity of starting amino acid. c1->sol1 Impure c3 Monitor for Side Reactions c2->c3 Optimal sol2 Buffer the reaction mixture. Perform a pH titration study. c2->sol2 Suboptimal sol3 Use milder reaction conditions. Consider alternative synthetic routes. c3->sol3 Present

Caption: Troubleshooting low synthesis yields.

Symptoms:

  • The crude product is an oil or a sticky solid that is difficult to handle.

  • Crystallization attempts fail to yield a pure, crystalline solid.

  • Column chromatography results in poor separation or product degradation.

Root Causes & Solutions:

  • Residual Solvents: The presence of residual solvents can prevent crystallization. Ensure the crude product is thoroughly dried under high vacuum.

  • Amorphous Product: The hydrochloride salt may initially precipitate as an amorphous solid.

  • Column Stability: The compound may be unstable on silica gel, especially if there are traces of basic or acidic impurities.

Purification Strategy Table

MethodAdvantagesDisadvantagesBest Practices
Crystallization High purity, scalableCan be time-consuming, may require screening multiple solventsUse a solvent/anti-solvent system (e.g., Methanol/Ether, Ethanol/Acetone). Seeding with a small crystal can induce crystallization.
Column Chromatography Good for separating closely related impuritiesPotential for product degradation on silica, can be slowUse a deactivated silica gel or an alternative stationary phase like alumina. Run the column with a solvent system containing a small amount of acid (e.g., acetic acid) to keep the product protonated.
Preparative HPLC High resolution, high purityExpensive, limited scaleUse a C18 column with a water/acetonitrile gradient containing a modifier like TFA or formic acid.
Application & Analysis Issues

Symptoms:

  • The compound does not fully dissolve in the chosen reaction solvent, leading to a heterogeneous mixture and potentially incomplete reaction.

Root Causes & Solutions:

  • Solvent Polarity: As a salt, the compound is highly polar and will have limited solubility in non-polar organic solvents.

  • Common Ion Effect: In some cases, the presence of other salts can affect solubility.

Solubility Enhancement Strategies:

  • Co-solvents: Use a mixture of solvents. For example, a small amount of a polar protic solvent like methanol or water can be added to a less polar solvent to aid dissolution.

  • Phase-Transfer Catalysis: For reactions in biphasic systems, a phase-transfer catalyst can be used to shuttle the isoindole derivative into the organic phase.

  • Solvent Selection: Choose a more polar aprotic solvent such as DMF, DMSO, or NMP. Always check for compatibility with your reaction conditions.

Symptoms:

  • High variability in assay results between different batches of the compound.

  • Loss of activity over time.

Root Causes & Solutions:

  • Purity Issues: The presence of even small amounts of impurities can significantly impact biological activity. Each new batch should be thoroughly characterized to ensure consistent purity.

  • Stability in Assay Buffer: The compound may not be stable under the pH and temperature conditions of the biological assay.

  • Enantiomeric Purity: If you are using an enantiomerically pure form, racemization could be occurring, leading to a loss of specific activity.

Workflow for Ensuring Assay Consistency

G start Inconsistent Assay Results c1 Verify Compound Purity start->c1 c2 Assess Stability in Assay Buffer c1->c2 Pure sol1 Re-purify the compound. Use a higher resolution analytical method (e.g., UPLC). c1->sol1 Impure c3 Check Enantiomeric Purity c2->c3 Stable sol2 Perform a time-course stability study by LC-MS. Adjust buffer pH or temperature. c2->sol2 Unstable sol3 Analyze by chiral HPLC. Re-evaluate synthetic route to prevent racemization. c3->sol3 Racemized

Caption: Workflow for troubleshooting inconsistent biological assay results.

Experimental Protocols

Protocol 1: Conversion of Hydrochloride Salt to Free Base

This protocol describes the process for generating the free base of 2,3-Dihydro-1H-isoindole-1-carboxylic acid from its hydrochloride salt for use in reactions sensitive to acid or chloride ions.

  • Dissolution: Dissolve 1.0 equivalent of this compound in a minimal amount of deionized water.

  • Neutralization: Cool the solution in an ice bath. Add a saturated solution of a mild base, such as sodium bicarbonate (NaHCO₃), dropwise with stirring until the pH of the solution is approximately 7-8. Avoid using strong bases like NaOH, as they can promote side reactions.

  • Extraction: Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL). The free base will move into the organic layer.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure to yield the free base.

  • Validation: Confirm the identity and purity of the free base using an appropriate analytical technique (e.g., ¹H NMR, LC-MS) before proceeding with the next step.

Validation & Comparative

A Comparative Guide to Purity Validation Methods for 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride is a cyclic amino acid analogue, a crucial chiral building block in modern medicinal chemistry and drug development.[1][2] Its structural rigidity and defined stereochemistry make it a valuable scaffold for synthesizing complex pharmaceutical intermediates. However, the efficacy, safety, and reproducibility of any active pharmaceutical ingredient (API) derived from this starting material are directly contingent on its purity. The presence of even minute quantities of impurities—be they enantiomeric, diastereomeric, or process-related—can have significant and unforeseen pharmacological consequences.

This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity validation of this compound. We will move beyond simple protocol listings to explain the causality behind experimental choices, grounding our recommendations in the principles of scientific integrity and the rigorous standards set by international regulatory bodies like the International Council for Harmonisation (ICH).[3][4]

Understanding the Impurity Landscape

A robust validation strategy begins with anticipating the potential impurities. For this compound, these can be broadly categorized according to ICH guidelines.[5][6]

  • Organic Impurities:

    • Stereoisomers: As a chiral compound, the most critical impurity is its opposite enantiomer. The biological activity of chiral molecules is often stereospecific, making the precise quantification of enantiomeric excess non-negotiable.[1][7]

    • Starting Materials & Intermediates: Incomplete reactions can lead to the carry-over of precursors used in its synthesis.[8][9]

    • By-products: Side reactions inherent to the synthetic pathway can generate structurally related impurities.

    • Degradation Products: The molecule may degrade under stress conditions such as heat, light, humidity, or pH extremes, necessitating stability-indicating methods.[6]

  • Residual Solvents: Solvents employed during synthesis and recrystallization (e.g., methanol, ether) can be retained in the final solid material.[8]

  • Inorganic Impurities: These may include reagents, catalysts (e.g., rhodium on carbon), or inorganic salts that are not adequately purged during workup and purification.[8]

Core Analytical Techniques: A Comparative Analysis

No single analytical technique can provide a complete purity profile. A multi-modal approach, leveraging the orthogonal strengths of different methods, is essential for a comprehensive and trustworthy validation package.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is indispensable for both quantifying the main compound (assay) and detecting organic impurities. Its high resolution and sensitivity make it the primary tool for purity validation.

A. Reversed-Phase HPLC for Assay and Related Substances

This technique separates compounds based on their hydrophobicity. It is the gold standard for determining the overall purity percentage and quantifying known and unknown process-related impurities.

  • Causality of Method Choice: A C18 stationary phase provides excellent retention and separation for the aromatic isoindole structure. An acidic mobile phase (e.g., using trifluoroacetic acid or phosphate buffer) is necessary to suppress the ionization of the carboxylic acid group, ensuring sharp, symmetrical peak shapes and reproducible retention times. UV detection is ideal due to the chromophoric nature of the isoindole ring system.

Experimental Protocol: HPLC Assay and Impurity Profiling

  • Instrumentation: HPLC system with UV-Vis Detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.

B. Chiral HPLC for Enantiomeric Purity

Determining the enantiomeric excess is arguably the most critical purity assessment for this molecule. This is achieved using a Chiral Stationary Phase (CSP) that can differentiate between the two enantiomers.

  • Causality of Method Choice: Direct separation on a CSP is strongly preferred over indirect methods (using chiral derivatizing agents) as it avoids an extra reaction step that could introduce impurities or cause racemization.[7] Macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin-based) are particularly effective for separating underivatized amino acids and their cyclic analogues.[1][7]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

  • Instrumentation: HPLC system with UV-Vis Detector.

  • Column: Chiral Stationary Phase Column (e.g., Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A mixture of Methanol, Acetic Acid, and Triethylamine (e.g., 100:0.1:0.1 v/v/v). The specific ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • System Suitability: Inject a racemic standard of 2,3-Dihydro-1H-isoindole-1-carboxylic acid to confirm baseline separation of the two enantiomer peaks.

Spectroscopic Methods: Identity and Structural Confirmation

While chromatography separates and quantifies, spectroscopy identifies.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C)

NMR is unparalleled for structural elucidation and identity confirmation.[10] It provides unambiguous proof of the molecular structure and can detect impurities if they are present at levels typically >0.5-1%.

  • Causality of Method Choice: ¹H NMR provides detailed information on the proton environment. The acidic proton of the carboxylic acid will typically appear as a broad singlet far downfield (10-12 ppm), a distinctive feature.[11] Protons on the aromatic ring and the isoindole core will have characteristic chemical shifts and coupling patterns, confirming the compound's identity.[11][12] Quantitative NMR (qNMR) can also be employed as an absolute quantification method without the need for a specific reference standard.

B. Mass Spectrometry (MS)

MS is used for confirming the molecular weight of the target compound and for identifying unknown impurities, especially when coupled with HPLC (LC-MS).

  • Causality of Method Choice: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the parent compound and any detected impurities.[13]

Gas Chromatography (GC): The Standard for Residual Solvents

GC is the ideal technique for detecting and quantifying volatile impurities, primarily residual solvents from the manufacturing process.

  • Causality of Method Choice: The compound itself is a non-volatile salt, making headspace GC the preferred method. In this technique, the sample is heated in a sealed vial, and the vapor (headspace), containing any volatile solvents, is injected into the GC system. This prevents contamination of the instrument with the non-volatile API.

Experimental Protocol: Headspace GC for Residual Solvents

  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) and a Headspace Autosampler.

  • Column: A column suitable for solvent analysis (e.g., DB-624 or equivalent).

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program: Start at 40°C, hold for 5 minutes, then ramp to 240°C at 10°C/min.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 15 minutes.

  • Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve in a high-boiling point solvent like Dimethyl Sulfoxide (DMSO).

Data Presentation: A Comparative Summary

Analytical Technique Primary Application Information Provided Strengths Limitations
Reversed-Phase HPLC Assay & Related SubstancesPurity (%), Impurity ProfileHigh resolution, quantitative, robustMay not separate enantiomers
Chiral HPLC Enantiomeric PurityEnantiomeric Excess (e.e. %)Direct separation of enantiomersRequires specialized, expensive columns
¹H and ¹³C NMR Structural IdentityUnambiguous structure confirmationDefinitive identification, qNMR for assayLow sensitivity for trace impurities (<0.5%)
LC-MS Impurity IdentificationMolecular weight of impuritiesHigh sensitivity, structural informationQuantitative response can be non-linear
Headspace GC Residual SolventsIdentity and quantity of solventsHigh sensitivity for volatile compoundsNot suitable for non-volatile impurities
FTIR Spectroscopy Functional Group IdentityPresence of key functional groupsFast, simple, good for identity checkNot quantitative, limited for complex mixtures

Visualizing the Validation Workflow

A logical, stepwise approach ensures all aspects of purity are thoroughly investigated.

PurityValidationWorkflow cluster_start Sample Batch cluster_id Identity Confirmation cluster_purity Purity & Impurity Profiling cluster_report Final Validation start 2,3-Dihydro-1H-isoindole-1-carboxylic acid HCl nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Structural & MW Confirmation ms Mass Spectrometry (Confirm MW) start->ms Structural & MW Confirmation ftir FTIR Spectroscopy (Functional Groups) start->ftir Structural & MW Confirmation rp_hplc Reversed-Phase HPLC (Assay, Related Substances) start->rp_hplc Quantitative Purity Tests chiral_hplc Chiral HPLC (Enantiomeric Purity) start->chiral_hplc Quantitative Purity Tests gc Headspace GC (Residual Solvents) start->gc Quantitative Purity Tests report Certificate of Analysis (Purity Report) nmr->report Identity Confirmed ms->report Identity Confirmed ftir->report Identity Confirmed rp_hplc->report Assay Value (%) chiral_hplc->report Enantiomeric Excess (%) gc->report Solvent Levels (ppm)

Caption: Comprehensive Purity Validation Workflow.

ChiralPurityWorkflow cluster_direct Direct Method (Preferred) cluster_indirect Indirect Method start Determine Enantiomeric Purity csp Chiral Stationary Phase (CSP) HPLC start->csp High Specificity cda Derivatize with Chiral Derivatizing Agent (CDA) start->cda When CSP is unavailable or for high sensitivity separate Direct Separation of Enantiomers csp->separate quantify_direct Quantify Peak Areas separate->quantify_direct result Calculate Enantiomeric Excess (%) quantify_direct->result diastereomers Formation of Diastereomers cda->diastereomers rp_hplc Separate on Achiral Reversed-Phase HPLC diastereomers->rp_hplc quantify_indirect Quantify Diastereomer Peaks rp_hplc->quantify_indirect quantify_indirect->result

Caption: Chiral Purity Analysis Workflow Comparison.

Conclusion

The purity validation of this compound is a multi-faceted process that demands a scientifically sound, orthogonal analytical approach. A combination of HPLC for quantitative purity and enantiomeric excess, GC for residual solvents, and spectroscopic techniques (NMR, MS) for identity confirmation is not merely best practice—it is essential for ensuring the quality, safety, and regulatory compliance of this critical pharmaceutical building block. Each method must be rigorously validated according to ICH guidelines to demonstrate it is fit for its intended purpose, providing trustworthy and reproducible data for researchers, scientists, and drug development professionals.[3][14]

References

A Comparative Guide to Isoindole Derivatives: Unveiling the Therapeutic Potential of the Isoindole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the isoindole core represents a privileged scaffold, a foundational structure from which a multitude of biologically active compounds have been derived. This guide provides an in-depth technical comparison of various isoindole derivatives, with a special focus on positioning "2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride" within this chemical landscape. While direct, publicly available biological data for this compound is limited, this guide will leverage data from structurally related isoindoline and isoindole-1,3-dione (phthalimide) derivatives to provide a comprehensive comparative analysis. We will delve into their synthesis, cytotoxic, and enzyme-inhibitory activities, supported by experimental data and detailed protocols to empower your research endeavors.

The Isoindole Scaffold: A Versatile Platform for Drug Discovery

The isoindole nucleus, a bicyclic system composed of a fused benzene and pyrrole ring, is an isomer of the well-known indole structure.[1] This seemingly subtle structural difference imparts unique physicochemical properties and diverse pharmacological profiles to its derivatives.[2] The isoindole family can be broadly categorized based on the oxidation state of the pyrrole ring and the substituents it bears. Key classes include isoindolines (2,3-dihydro-1H-isoindoles), isoindoles, and the extensively studied isoindole-1,3-diones (phthalimides).[3] These derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5]

Structural Comparison: 2,3-Dihydro-1H-isoindole-1-carboxylic acid vs. Phthalimide Derivatives

The core structural difference between 2,3-Dihydro-1H-isoindole-1-carboxylic acid and the widely explored phthalimide derivatives lies in the nature of the five-membered heterocyclic ring.

  • 2,3-Dihydro-1H-isoindole-1-carboxylic acid: This molecule features a reduced isoindoline ring with a carboxylic acid group at the 1-position. The sp3-hybridized carbons in the pyrrolidine ring provide greater conformational flexibility compared to the planar isoindole. The presence of the carboxylic acid and the secondary amine offers key handles for further chemical modification and potential interactions with biological targets.

  • Phthalimide Derivatives: These compounds are characterized by an isoindole-1,3-dione core. The two carbonyl groups introduce a planar, electron-withdrawing feature, significantly influencing the molecule's electronic properties and reactivity. The imide nitrogen is a key site for substitution, allowing for the introduction of a vast array of side chains that modulate biological activity.[6]

Comparative Biological Activity: A Data-Driven Overview

Anticancer Activity

Phthalimide derivatives have been extensively investigated as anticancer agents.[4] Their mechanism of action is often linked to the inhibition of various cellular processes, including angiogenesis and cell proliferation. The following table summarizes the cytotoxic activity (IC50 values) of several representative isoindole-1,3-dione derivatives against different cancer cell lines.

Table 1: Comparative Cytotoxicity of Isoindole-1,3-dione Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1 N-substituted PhthalimideHeLa (Cervical Cancer)>100[4]
2 N-substituted Phthalimide with linkerHeLa (Cervical Cancer)25.5[4]
3 Halogenated PhthalimideCaco-2 (Colorectal)-[7]
4 Halogenated PhthalimideHCT-116 (Colorectal)-[7]

Note: A lower IC50 value indicates greater cytotoxic activity.

The data clearly indicates that the nature of the substituent on the imide nitrogen and the overall molecular structure significantly impact the cytotoxic potential of phthalimide derivatives.

While data for the direct anticancer activity of 2,3-Dihydro-1H-isoindole-1-carboxylic acid is lacking, its structural features suggest potential as a building block for novel anticancer agents. The carboxylic acid moiety could be functionalized to introduce pharmacophores that target specific cancer-related pathways.

Enzyme Inhibition

Isoindole derivatives have also shown promise as inhibitors of various enzymes implicated in disease.

Cyclooxygenase (COX) Inhibition:

Certain N-substituted isoindole-1,3-dione derivatives have been evaluated for their ability to inhibit COX enzymes, which are key targets for anti-inflammatory drugs.[5]

Cholinesterase Inhibition:

Derivatives of isoindoline-1,3-dione have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[8] The IC50 values for some of these derivatives are in the micromolar range, highlighting their potential for further development.[8]

Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition by Isoindoline-1,3-dione Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
Derivative IAChE1.12[8]
Derivative IIIBuChE21.24[8]
Donepezil (Reference)AChE-[8]

The isoindoline-1-carboxylic acid scaffold of our topic compound could potentially be explored for its enzyme inhibitory activity. The carboxylic acid could mimic the substrate or bind to the active site of certain enzymes.

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis of the core structures and a key biological assay.

Synthesis of this compound

This protocol describes a common method for the synthesis of the target compound.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Protection cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection cluster_3 Final Product start Starting Material (e.g., 2-bromomethyl-benzoic acid) step1 Reaction with an amine and a protecting group (e.g., Boc anhydride) start->step1 step2 Intramolecular cyclization to form the isoindoline ring step1->step2 Intermediate step3 Removal of the protecting group (e.g., with HCl) step2->step3 Protected Isoindoline end This compound step3->end

Caption: General synthetic workflow for this compound.

Detailed Protocol:

A common synthetic route involves the cyclization of a suitably substituted benzene derivative. For instance, starting from N-Boc-1,3-dihydro-2H-isoindole-1-carboxylic acid:

  • Dissolve N-BOC-1,3-dihydro-2H-isoindole-1-carboxylic acid in ethyl acetate.[9]

  • Bubble hydrogen chloride gas through the solution for a few seconds.[9]

  • Stir the reaction mixture at room temperature for 10 minutes.[9]

  • Concentrate the solution in vacuo to yield 1,3-dihydro-2H-isoindole-1-carboxylic acid hydrochloride.[9]

Synthesis of N-Substituted Phthalimide Derivatives

This protocol outlines a general procedure for synthesizing N-substituted phthalimides, which are widely used for biological screening.

Workflow for the Synthesis of N-Substituted Phthalimides

start Phthalic Anhydride reaction Condensation Reaction (e.g., in acetic acid or DMF) start->reaction amine Primary Amine (R-NH2) amine->reaction product N-Substituted Phthalimide reaction->product cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Addition & Incubation cluster_3 Formazan Solubilization & Readout seed Seed cells in a 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Add serially diluted isoindole derivatives incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance at ~570 nm solubilize->read

References

A Comparative Guide to 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride and Established Glycine Transporter 1 (GlyT1) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the emerging potential of compounds based on the 2,3-dihydro-1H-isoindole-1-carboxylic acid scaffold with well-characterized inhibitors of the Glycine Transporter 1 (GlyT1). As a key regulator of glycine levels in the central nervous system, GlyT1 has become a significant target for therapeutic intervention in a range of neurological and psychiatric disorders.

The Rationale for GlyT1 Inhibition in CNS Disorders

Glycine is a crucial neurotransmitter with a dual role in the central nervous system. It acts as an inhibitory neurotransmitter at its own receptors and, critically, as an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[1][2] The NMDA receptor is fundamental for synaptic plasticity, learning, and memory.[1] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of several CNS disorders, most notably schizophrenia.[1][3]

The Glycine Transporter 1 (GlyT1), a Na+/Cl--dependent carrier molecule, is primarily responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration.[1][4] By inhibiting GlyT1, the concentration of glycine in the synapse is increased, leading to enhanced activation of NMDA receptors.[5] This mechanism offers a promising therapeutic strategy for ameliorating the cognitive and negative symptoms of schizophrenia, which are poorly addressed by current antipsychotic medications.[1][3] Consequently, the development of potent and selective GlyT1 inhibitors has been a major focus of pharmaceutical research.[2][4][5][6]

Signaling Pathway of GlyT1 and NMDA Receptor

Caption: Mechanism of GlyT1 inhibition on NMDA receptor signaling.

The Isoindoline Scaffold in GlyT1 Inhibition

While "2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride" is not extensively documented as a direct inhibitor, its core isoindoline structure is a key pharmacophore in a novel class of potent GlyT1 inhibitors.[7] Specifically, benzoylisoindolines have been identified as a promising structural class for developing selective GlyT1 inhibitors.[7] The rigid, bicyclic nature of the isoindoline scaffold likely provides a suitable framework for optimal interaction with the transporter's binding site.

The structure-activity relationship (SAR) studies of various isoindoline derivatives have been a focus of research to enhance potency and selectivity.[8][9][10] This suggests that this compound can serve as a valuable starting material or fragment for the synthesis of more complex and potent GlyT1 inhibitors.

Comparative Analysis of GlyT1 Inhibitors

GlyT1 inhibitors can be broadly categorized into two main classes: sarcosine-based and non-sarcosine-based inhibitors.

Sarcosine-Based Inhibitors: These are derivatives of N-methyl-glycine (sarcosine), which is itself a weak, competitive inhibitor of GlyT1.[11][12]

  • ALX-5407: A potent and essentially irreversible inhibitor of GlyT1.[4][10]

  • Org-24461: Another high-potency inhibitor from early development, though not pursued as a drug candidate due to safety or pharmacokinetic concerns.[4]

Non-Sarcosine-Based Inhibitors: This diverse group of compounds often exhibits non-competitive inhibition and may bind to a site distinct from the glycine binding site.[11]

  • Bitopertin (RG1678): A potent, non-competitive glycine reuptake inhibitor that has undergone extensive clinical trials for schizophrenia.[3][12] Despite initial promise, the outcomes of Phase III trials were disappointing.[3][13]

  • SSR504734: A potent and selective GlyT1 inhibitor that has shown efficacy in animal models of schizophrenia, suggesting potential for treating positive, negative, and cognitive symptoms.[5][14][15] Studies indicate it acts as a reversible and competitive inhibitor of glycine transport.[11]

  • Benzoylisoindolines: A novel class of potent and selective GlyT1 inhibitors with favorable pharmacokinetic profiles.[7]

Inhibitor Class Mechanism of Inhibition Reported Potency (IC50) Key Characteristics
Sarcosine Sarcosine-basedCompetitive[12]Micromolar rangeEndogenous amino acid, also an NMDA receptor co-agonist.[12]
ALX-5407 Sarcosine-basedApparently irreversible[7][10]3 nM[7][10]High potency, used as a research tool.[7]
Bitopertin (RG1678) Non-sarcosine-basedNon-competitive[7][12]25 nM[12]Extensively studied in clinical trials for schizophrenia.[3]
SSR504734 Non-sarcosine-basedReversible, Competitive[11]~10-20 nMEfficacious in preclinical models of schizophrenia.[5][14]
Benzoylisoindolines Non-sarcosine-basedPotent InhibitionNanomolar range[7]Novel structural class with good in vivo profiles.[7]

Experimental Protocols for Inhibitor Characterization

The evaluation of novel GlyT1 inhibitors requires robust and validated experimental assays. Below are representative protocols for in vitro characterization.

Experimental Workflow for Screening GlyT1 Inhibitors

experimental_workflow cluster_screening Screening & Characterization cluster_optimization Lead Optimization Primary_Screen Primary Screen (e.g., Radioligand Binding Assay) Hit_Compounds Hit Compounds Primary_Screen->Hit_Compounds Secondary_Assay Secondary Assay (e.g., [³H]Glycine Uptake Assay) Hit_Compounds->Secondary_Assay Potency_Determination Potency Determination (IC₅₀ Calculation) Secondary_Assay->Potency_Determination Selectivity_Panel Selectivity Profiling (vs. GlyT2, other transporters) Potency_Determination->Selectivity_Panel Lead_Compound Lead Compound Selectivity_Panel->Lead_Compound SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Compound->SAR_Studies ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox In_Vivo_Models In Vivo Efficacy Models (e.g., Rodent models of schizophrenia) ADME_Tox->In_Vivo_Models

Caption: A typical workflow for the discovery and development of GlyT1 inhibitors.

Protocol 1: [³H]Glycine Uptake Assay in GlyT1-Expressing Cells

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled glycine into cells engineered to express GlyT1.

1. Cell Culture:

  • Culture MDCK-II cells stably expressing human GlyT1 in appropriate media.[16]

  • Plate cells in 96-well plates and grow to confluence.

2. Assay Procedure:

  • Wash the cell monolayer twice with pre-warmed Krebs-Ringer-HEPES (KRH) buffer.

  • Pre-incubate the cells for 10-15 minutes at 37°C with KRH buffer containing various concentrations of the test compound (e.g., isoindoline derivatives) or a known inhibitor (e.g., Sarcosine) as a positive control.[16]

  • Initiate the uptake by adding KRH buffer containing [³H]Glycine and the corresponding concentration of the test compound.

  • Incubate for a defined period (e.g., 10 minutes) at 37°C. The incubation time should be within the linear range of glycine uptake.

  • Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.

3. Measurement and Data Analysis:

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).

  • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Non-specific uptake is determined in the presence of a high concentration of a known GlyT1 inhibitor.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

Protocol 2: Radioligand Binding Assay

This assay measures the ability of a test compound to displace a known radiolabeled ligand from the GlyT1 transporter.

1. Membrane Preparation:

  • Prepare cell membranes from a stable cell line expressing human GlyT1 (e.g., CHO or HEK293 cells).

  • Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes.

  • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., --INVALID-LINK---NPTS), and varying concentrations of the test compound.[11]

  • For total binding, add only the radioligand and membranes.

  • For non-specific binding, add an excess of a known non-labeled GlyT1 inhibitor.

  • Incubate the mixture at a specified temperature for a set time to reach equilibrium (e.g., 60 minutes at room temperature).

3. Measurement and Data Analysis:

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioactivity.

  • Allow the filters to dry, then add a scintillation cocktail and count the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percentage of displacement for each concentration of the test compound.

  • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Conclusion

The inhibition of GlyT1 remains a compelling strategy for the treatment of CNS disorders characterized by NMDA receptor hypofunction. While this compound is a starting point, the isoindoline scaffold it represents is a validated and promising core for the design of novel, potent, and selective GlyT1 inhibitors. Comparative analysis with established inhibitors like bitopertin and sarcosine derivatives reveals diverse mechanisms of action and highlights the ongoing need for compounds with optimized efficacy and pharmacokinetic properties. The experimental protocols outlined provide a framework for the rigorous evaluation of new chemical entities based on the isoindoline structure, paving the way for the potential development of next-generation therapeutics for schizophrenia and other neurological conditions.

References

A Comparative Guide to the Spectroscopic Interpretation of 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis and interpretation of the spectroscopic data for 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride. In the absence of readily available experimental spectra for this specific molecule, this guide leverages advanced predictive algorithms and direct comparative analysis with structurally analogous compounds to offer a robust interpretation for researchers, scientists, and professionals in drug development. Our approach underscores the power of predictive spectroscopy and comparative structural analysis in modern chemical characterization.

Introduction to this compound and its Spectroscopic Signature

This compound is a heterocyclic compound featuring a bicyclic isoindoline core, a carboxylic acid group at the 1-position, and a hydrochloride salt of the secondary amine. This unique combination of functional groups results in a distinct spectroscopic fingerprint that is crucial for its identification and characterization. Understanding its spectral properties is paramount for its application in synthetic chemistry and drug discovery, where unambiguous structural confirmation is a prerequisite for further investigation.

This guide will systematically dissect the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data for the target molecule. For each technique, we will provide a detailed interpretation of the expected signals and compare them with experimental data from a closely related analogue, Isoindoline , to ground our analysis in empirical evidence.

Predicted ¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, benzylic, methine, and amine protons.

Predicted ¹H NMR Data for this compound:

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
Aromatic (4H)7.2 - 7.5MultipletThe four protons on the benzene ring are expected to appear as a complex multiplet due to their distinct chemical environments.
Methine (1H)~5.0Singlet/TripletThe proton at the chiral center (C1) is expected to be significantly downfield due to the adjacent carboxylic acid and nitrogen atom. The multiplicity will depend on the coupling with the adjacent methylene protons.
Methylene (2H)4.0 - 4.5MultipletThe two protons of the methylene group (C3) adjacent to the nitrogen are expected to be diastereotopic and appear as a multiplet.
Amine (2H)> 10.0Broad SingletThe two protons on the protonated secondary amine (N-H₂⁺) are expected to be deshielded and appear as a broad singlet that is exchangeable with D₂O.
Carboxylic Acid (1H)> 12.0Broad SingletThe acidic proton of the carboxylic acid is highly deshielded and will appear as a broad singlet.

Comparative Analysis with Isoindoline

To validate our predicted data, we will compare it with the experimental ¹H NMR spectrum of Isoindoline. Isoindoline represents the core bicyclic structure of our target molecule without the carboxylic acid group.

Experimental ¹H NMR Data for Isoindoline:

Proton Assignment Experimental Chemical Shift (ppm) Multiplicity
Aromatic (4H)7.1 - 7.3Multiplet
Methylene (4H)4.15Singlet
Amine (1H)2.1Broad Singlet

Source: PubChem CID 422478[1]

The comparison reveals that the aromatic protons in both molecules resonate in a similar region. The key difference lies in the aliphatic region. The presence of the electron-withdrawing carboxylic acid group at C1 in our target molecule is predicted to cause a significant downfield shift of the methine proton (~5.0 ppm) compared to the methylene protons in isoindoline (4.15 ppm). Furthermore, the protonation of the amine in the hydrochloride salt leads to a substantial downfield shift of the N-H protons.

cluster_target This compound cluster_analog Isoindoline target_mol Structure target_h1 Aromatic H (7.2-7.5 ppm) target_mol->target_h1 Ar target_h2 Methine H (~5.0 ppm) target_mol->target_h2 C1-H target_h3 Methylene H (4.0-4.5 ppm) target_mol->target_h3 C3-H₂ target_h4 N-H₂⁺ (>10.0 ppm) target_mol->target_h4 N-H target_h5 COOH (>12.0 ppm) target_mol->target_h5 O-H analog_mol Structure analog_h1 Aromatic H (7.1-7.3 ppm) analog_mol->analog_h1 Ar analog_h2 Methylene H (4.15 ppm) analog_mol->analog_h2 C1-H₂, C3-H₂ analog_h3 N-H (2.1 ppm) analog_mol->analog_h3 N-H

Caption: Structural comparison and key ¹H NMR shifts.

Predicted ¹³C NMR Spectroscopic Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Data for this compound:

Carbon Assignment Predicted Chemical Shift (ppm)
Carboxylic Acid (C=O)~175
Aromatic (C)135 - 140
Aromatic (CH)120 - 130
Methine (C1)~65
Methylene (C3)~50

Experimental ¹³C NMR Data for Isoindoline:

Carbon Assignment Experimental Chemical Shift (ppm)
Aromatic (C)142.2
Aromatic (CH)126.8, 122.2
Methylene (C1, C3)53.4

Source: PubChem CID 422478[1]

The most significant downfield shift in the target molecule's predicted ¹³C NMR spectrum is the carbonyl carbon of the carboxylic acid at approximately 175 ppm. The methine carbon (C1) is also predicted to be shifted downfield (~65 ppm) compared to the methylene carbons of isoindoline (53.4 ppm) due to the deshielding effect of the adjacent carboxylic acid group.

cluster_workflow NMR Prediction & Comparison Workflow start Target Molecule: This compound predict_nmr Predict ¹H & ¹³C NMR Spectra (e.g., using NMRDB.org) [4] start->predict_nmr select_analog Select Analog: Isoindoline start->select_analog compare Comparative Analysis predict_nmr->compare gather_data Gather Experimental Data (PubChem) [3] select_analog->gather_data gather_data->compare interpret Interpret Spectra compare->interpret

Caption: Workflow for spectroscopic analysis.

Predicted Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Predicted Fragmentation Pattern for this compound:

  • Molecular Ion (M⁺): The protonated molecular ion [M+H]⁺ is expected at m/z 164.

  • Key Fragments:

    • Loss of HCl (-36): A fragment corresponding to the free base at m/z 128.

    • Loss of COOH (-45): Decarboxylation is a common fragmentation pathway for carboxylic acids, leading to a fragment at m/z 119 (the isoindoline cation).

    • Loss of H₂O (-18): Loss of water from the carboxylic acid group.

Comparative Fragmentation of Proline:

The fragmentation of proline, a cyclic amino acid, often involves the loss of the carboxylic acid group to form a stable pyrrolidinium ion.[2] This supports the predicted loss of the COOH group in our target molecule.

Predicted Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands for this compound:

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid)2500-3300Broad, Strong
N-H₂⁺ stretch (Amine Salt)2700-3000Broad, Strong
C-H stretch (Aromatic)3000-3100Medium
C-H stretch (Aliphatic)2850-2960Medium
C=O stretch (Carboxylic Acid)1700-1725Strong
N-H₂⁺ bend (Amine Salt)1560-1620Medium
C=C stretch (Aromatic)1450-1600Medium

The IR spectrum is expected to be dominated by a very broad absorption in the 2500-3300 cm⁻¹ region, which is a hallmark of the O-H stretch of a hydrogen-bonded carboxylic acid, overlapping with the N-H₂⁺ stretching of the amine salt.[3][4] The strong carbonyl absorption around 1710 cm⁻¹ is also a key diagnostic feature.[5]

Experimental Protocols

A. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 220 ppm and a longer relaxation delay.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

B. Mass Spectrometry (Electrospray Ionization - ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

  • Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Tandem MS (MS/MS): To study fragmentation, select the parent ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions.

C. Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer with an ATR accessory.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

Conclusion

This guide demonstrates a comprehensive approach to the spectroscopic characterization of this compound. By integrating predicted data with experimental data from the closely related compound, Isoindoline, we have provided a detailed and scientifically grounded interpretation of its expected ¹H NMR, ¹³C NMR, MS, and IR spectra. The methodologies and comparative analyses presented herein serve as a valuable resource for researchers in the accurate identification and structural elucidation of novel compounds.

References

A Comparative Bioactivity Landscape of Isoindole Derivatives: Unlocking Therapeutic Potential Beyond a Core Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

The isoindole nucleus, a bicyclic aromatic scaffold, represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. While 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride itself is primarily recognized as a versatile synthetic intermediate in pharmaceutical development, its structural cousins have been extensively investigated as potent modulators of various enzymatic targets implicated in a range of human diseases.[1] This guide provides a comparative analysis of the bioactivity of prominent isoindole derivatives, offering researchers and drug development professionals a comprehensive overview of their therapeutic potential and the experimental frameworks used for their evaluation.

The Isoindole Scaffold: A Foundation for Diverse Bioactivity

The rigid, bicyclic nature of the isoindole core provides a robust platform for the spatial presentation of various pharmacophoric features. The ability to readily modify the scaffold at multiple positions has led to the generation of large libraries of derivatives with fine-tuned biological activities. This has resulted in the identification of potent inhibitors of enzymes such as cholinesterases, cyclooxygenases, and carbonic anhydrases, as well as compounds with promising anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5][6]

Comparative Analysis of Bioactivity

This section will delve into the specific biological targets of isoindole derivatives, presenting a comparative analysis of their inhibitory activities based on published experimental data.

Cholinesterase Inhibition: A Target for Neurodegenerative Diseases

Derivatives of isoindoline-1,3-dione have emerged as significant inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critically involved in the progression of Alzheimer's disease.[2] The inhibitory activity of these compounds is often evaluated using the Ellman's method.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method quantifies the activity of cholinesterases by measuring the rate of hydrolysis of a thiocholine ester substrate.

  • Reagent Preparation:

    • Phosphate buffer (pH 8.0)

    • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution (substrate)

    • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

    • AChE or BuChE enzyme solution

    • Test compound solutions at various concentrations

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.

    • Add the enzyme solution to each well and incubate.

    • Initiate the reaction by adding the substrate solution (ATCI or BTCI).

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of enzyme inhibition.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Comparative Inhibitory Activity of Isoindoline-1,3-dione Derivatives against Cholinesterases

Compound/DerivativeTarget EnzymeIC50 (µM)Reference
N-[2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dioneAChE1.12[2]
N-{2-[4-(4-diphenylomethylo)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dioneBuChE21.24[2]
2-(diethylaminoalkyl)-isoindoline-1,3-dione derivativesAChE0.9 - 19.5[2]
N-benzylpiperidinylamine moiety derivativesAChE0.087[2]
N-benzylpiperidinylamine moiety derivativesBuChE7.76[2]

Structure-Activity Relationship (SAR) Insights:

The length of the alkyl linker between the isoindoline-1,3-dione core and the substituted amine moiety, as well as the nature of the substituents on the aromatic ring, significantly influences the inhibitory potency and selectivity towards AChE and BuChE.[2]

Logical Workflow for Cholinesterase Inhibitor Screening

Caption: A streamlined workflow for identifying and optimizing isoindole-based cholinesterase inhibitors.

Cyclooxygenase (COX) Inhibition: Targeting Inflammation

Certain N-substituted 1H-isoindole-1,3(2H)-dione derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[3][5] Molecular docking studies and in vitro assays are employed to assess their inhibitory potential against COX-1 and COX-2 isoforms.

Comparative Inhibitory Activity of Isoindole Derivatives against COX Enzymes

Compound/DerivativeTarget Enzyme% Inhibition (at a specific concentration)Reference
Compound D (as described in the reference)COX-1Most potent inhibitor in the series[3]
Compounds E-I (as described in the reference)COX-2Greater inhibition than Compound D[3]

SAR Insights:

The introduction of a piperazine ring and the length of the linker between the isoindole-1,3(2H)-dione moiety and an arylpiperazine residue are critical for COX-2 inhibitory activity.[3] The presence of an aromatic moiety is important for affinity to COX-2.[3]

Signaling Pathway of COX Inhibition

COX_Inhibition_Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Metabolism Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Mediation Isoindole Derivatives Isoindole Derivatives Isoindole Derivatives->COX-1 / COX-2 Inhibition

Caption: Inhibition of COX enzymes by isoindole derivatives blocks the synthesis of prostaglandins.

Carbonic Anhydrase Inhibition: A Target for Various Pathologies

Novel isoindolinone derivatives have demonstrated potent inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II.[4] These enzymes are implicated in various physiological and pathological processes, including glaucoma and epilepsy.[7]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This assay typically measures the inhibition of the CA-catalyzed hydration of CO2.

  • Reagent Preparation:

    • Tris-HCl buffer (pH 7.4)

    • Purified hCA I or hCA II enzyme solution

    • p-Nitrophenyl acetate (substrate) solution

    • Test compound solutions at various concentrations

  • Assay Procedure:

    • Pre-incubate the enzyme with varying concentrations of the inhibitor in the buffer.

    • Initiate the reaction by adding the substrate.

    • Monitor the formation of p-nitrophenolate by measuring the increase in absorbance at 400 nm.

  • Data Analysis:

    • Calculate the initial rates of the enzymatic reaction.

    • Determine the percentage of inhibition for each inhibitor concentration.

    • Calculate the IC50 and Ki values from dose-response curves.

Comparative Inhibitory Activity of Isoindolinone Derivatives against Carbonic Anhydrases

Compound/DerivativeTarget EnzymeKi (nM)IC50 (nM)Reference
Isoindolinone derivatives (2a-f)hCA I11.48 ± 4.18 to 87.08 ± 35.2111.24 ± 0.291 to 75.73 ± 1.205[4]
Isoindolinone derivatives (2a-f)hCA II9.32 ± 2.35 to 160.34 ± 46.5913.02 ± 0.041 to 231 ± 1[4]
Isoindole-1,3-dione-isoxazole hybrids (9-12)hCA I-23.17 - 79.58[7]
Isoindole-1,3-dione-isoxazole hybrids (9-12)hCA II-36.58 - 88.28[7]

SAR Insights:

The core isoindolinone scaffold serves as a fundamental pharmacophore for enzyme interaction. The incorporation of a sulfonyl functional group is known to strongly coordinate with the zinc ion in the active site of carbonic anhydrases. Variations in the linker region and tail functionalization modulate the binding affinity and selectivity towards different hCA isoforms.[4]

The Role of the Carboxylic Acid Moiety and Bioisosteric Replacement

The carboxylic acid group in the parent compound, 2,3-Dihydro-1H-isoindole-1-carboxylic acid, is a key pharmacophoric element.[8] While it can enhance solubility and provide strong interactions with biological targets, it can also present challenges such as poor permeability and potential metabolic liabilities.[8][9]

Bioisosteric replacement is a powerful strategy in drug design to overcome these challenges while retaining or improving biological activity.[10] Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and isoxazolols.[8][11] These replacements can alter the physicochemical properties, metabolic stability, and pharmacokinetic profile of a molecule.[8] For instance, replacing a carboxylic acid with a tetrazole can maintain a similar pKa while increasing lipophilicity.[12]

Conceptual Diagram of Bioisosteric Replacement

Bioisosteric_Replacement cluster_0 Parent Scaffold cluster_1 Bioisosteric Replacements Isoindole-COOH Isoindole-Carboxylic Acid Isoindole-Tetrazole Isoindole-Tetrazole Isoindole-COOH->Isoindole-Tetrazole Replace COOH Isoindole-Acylsulfonamide Isoindole-Acylsulfonamide Isoindole-COOH->Isoindole-Acylsulfonamide Replace COOH Isoindole-Isoxazolol Isoindole-Isoxazolol Isoindole-COOH->Isoindole-Isoxazolol Replace COOH

Caption: Bioisosteric replacement of the carboxylic acid moiety on the isoindole scaffold.

Conclusion and Future Directions

The isoindole scaffold is a highly versatile platform for the development of novel therapeutics. While this compound serves as a valuable starting material, its derivatives have demonstrated potent and diverse biological activities. The comparative data presented in this guide highlight the significant potential of isoindole-based compounds as inhibitors of cholinesterases, cyclooxygenases, and carbonic anhydrases.

Future research in this area should focus on:

  • Exploring the bioactivity of 2,3-Dihydro-1H-isoindole-1-carboxylic acid itself to establish a baseline for comparison.

  • Systematic SAR studies to further optimize the potency and selectivity of existing isoindole derivatives.

  • Application of bioisosteric replacement strategies to improve the drug-like properties of lead compounds.

  • In vivo evaluation of the most promising candidates to validate their therapeutic efficacy and safety profiles.

By leveraging the rich chemical diversity of the isoindole scaffold and employing rational drug design principles, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

A Comparative Guide to the Synthesis of 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of two synthetic routes for the preparation of 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride, a valuable building block in medicinal chemistry and drug development. The following analysis, designed for experienced researchers, delves into the causality behind experimental choices, offering a critical evaluation of each method's efficiency, scalability, and potential challenges.

Introduction: The Significance of a Constrained Amino Acid

2,3-Dihydro-1H-isoindole-1-carboxylic acid, also known as isoindoline-1-carboxylic acid, is a conformationally constrained, non-proteinogenic amino acid. Its rigid bicyclic structure makes it a sought-after scaffold in the design of peptidomimetics and pharmacologically active molecules. By locking the backbone geometry, this moiety can enhance binding affinity to biological targets, improve metabolic stability, and modulate pharmacokinetic properties. The hydrochloride salt form is often preferred for its improved solubility and stability.

This guide will compare two distinct synthetic strategies:

  • Method 1: Acidolytic Deprotection of an N-BOC Precursor. A direct and high-yielding final step from a commercially available or readily synthesized protected intermediate.

  • Method 2: Palladium-Catalyzed Intramolecular Arylation and Subsequent Deprotection/Hydrolysis. A convergent approach that builds the isoindoline core and introduces the carboxylic acid functionality in a multi-step sequence.

Method 1: Acidolytic Deprotection of N-tert-Butoxycarbonyl-2,3-dihydro-1H-isoindole-1-carboxylic acid

This method represents a straightforward and often final step in a synthetic sequence where the isoindoline core is already established and protected with a tert-butoxycarbonyl (BOC) group. The BOC group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.

Rationale and Mechanistic Insight

The choice of the BOC protecting group is strategic. It is typically installed on the nitrogen atom of the isoindoline precursor. The deprotection mechanism involves the protonation of the carbonyl oxygen of the BOC group by a strong acid, such as hydrogen chloride (HCl). This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine. The amine is then protonated by the excess acid to form the hydrochloride salt. The use of gaseous HCl in an anhydrous solvent like ethyl acetate is common as it provides a clean reaction with the product often precipitating out of the solution, simplifying purification.

Experimental Protocol

Step A: Deprotection of N-BOC-1,3-dihydro-2H-isoindole-1-carboxylic acid [1]

  • N-BOC-1,3-dihydro-2H-isoindole-1-carboxylic acid (0.5 g, 1.9 mmol) is dissolved in ethyl acetate (EtOAc).

  • Hydrogen chloride (HCl) gas is bubbled through the solution for a few seconds.

  • The reaction mixture is stirred at room temperature for 10 minutes.

  • The solvent is removed under reduced pressure (in vacuo) to afford this compound.

Workflow Diagram

Method1_Workflow cluster_0 Method 1: N-BOC Deprotection A N-BOC-protected Isoindoline Carboxylic Acid B Dissolution in EtOAc A->B C HCl Gas Bubbling B->C Reagent D Stirring at RT C->D Reaction E Concentration in vacuo D->E Workup F 2,3-Dihydro-1H-isoindole-1-carboxylic acid HCl E->F Final Product

Caption: Workflow for the synthesis via N-BOC deprotection.

Method 2: Palladium-Catalyzed Intramolecular α-Arylation and Subsequent Deprotection/Hydrolysis

This method offers a more convergent approach, constructing the isoindoline ring system through a palladium-catalyzed intramolecular C-N bond formation. This strategy is particularly useful when the starting materials are readily available ortho-halobenzyl derivatives and amino acid esters.

Rationale and Mechanistic Insight

The key step in this sequence is the palladium-catalyzed intramolecular α-arylation of an amino acid ester. This reaction typically involves the oxidative addition of the palladium(0) catalyst to the aryl halide (e.g., o-bromobenzyl derivative), followed by deprotonation of the α-carbon of the amino acid ester to form an enolate. Subsequent reductive elimination from the palladium(II) intermediate forms the C-C bond of the isoindoline ring and regenerates the palladium(0) catalyst. The choice of ligands for the palladium catalyst is crucial for achieving high yields and selectivity.

Following the formation of the N-protected isoindoline-1-carboxylic acid ester, two subsequent transformations are required: hydrolysis of the ester to the carboxylic acid and deprotection of the nitrogen protecting group. Saponification, using a base like sodium hydroxide, is a common and effective method for ester hydrolysis.[2][3] If an N-benzyl group is used for protection, it can be removed via catalytic hydrogenation.[4] The final step is the formation of the hydrochloride salt by treatment with HCl.

Experimental Protocol

Step A: Synthesis of N-Benzyl-2,3-dihydro-1H-isoindole-1-carboxylic acid ethyl ester (Hypothetical)

This step is based on the general principle of palladium-catalyzed intramolecular α-arylation of amino acid esters.[5]

  • To a solution of ethyl N-benzyl-N-(2-bromobenzyl)glycinate in an appropriate solvent (e.g., toluene), add a palladium(0) catalyst (e.g., Pd(OAc)2 with a suitable phosphine ligand) and a base (e.g., Cs2CO3).

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, the reaction is worked up by filtration and concentration, followed by purification (e.g., column chromatography) to yield the N-benzyl-2,3-dihydro-1H-isoindole-1-carboxylic acid ethyl ester.

Step B: Hydrolysis of the Ester

This is a standard saponification procedure.[2][6]

  • Dissolve the N-benzyl-2,3-dihydro-1H-isoindole-1-carboxylic acid ethyl ester in a mixture of a suitable solvent (e.g., THF/methanol) and an aqueous solution of a base (e.g., NaOH or LiOH).

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete.

  • Acidify the reaction mixture with a strong acid (e.g., HCl) to protonate the carboxylate.

  • Extract the product with an organic solvent and dry the organic layer.

Step C: Deprotection of the N-Benzyl Group and Formation of the Hydrochloride Salt

This step employs catalytic hydrogenation for debenzylation.[4]

  • Dissolve the N-benzyl-2,3-dihydro-1H-isoindole-1-carboxylic acid in a suitable solvent (e.g., methanol or ethanol) containing hydrochloric acid.

  • Add a palladium on carbon (Pd/C) catalyst.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir until the deprotection is complete.

  • Filter the catalyst and concentrate the filtrate to obtain this compound.

Workflow Diagram

Method2_Workflow cluster_1 Method 2: Pd-Catalyzed Cyclization & Deprotection A o-Bromobenzyl Amino Acid Ester B Pd-Catalyzed Intramolecular Arylation A->B Pd(0), Base C N-Protected Isoindoline Ester B->C D Ester Hydrolysis (Saponification) C->D NaOH, H2O E N-Protected Isoindoline Carboxylic Acid D->E F N-Deprotection & HCl Salt Formation E->F H2, Pd/C, HCl G 2,3-Dihydro-1H-isoindole-1-carboxylic acid HCl F->G Final Product

Caption: Workflow for the synthesis via Pd-catalyzed cyclization.

Comparative Analysis

ParameterMethod 1: N-BOC DeprotectionMethod 2: Pd-Catalyzed Cyclization & Deprotection
Starting Material N-BOC-2,3-dihydro-1H-isoindole-1-carboxylic acido-Halobenzyl derivative and an amino acid ester
Number of Steps 13 (Cyclization, Hydrolysis, Deprotection/Salt Formation)
Overall Yield High (often quantitative)[1]Moderate to Good (cumulative yield over multiple steps)
Reagents & Catalysts HCl gasPalladium catalyst, phosphine ligand, base, NaOH/LiOH, H2, Pd/C
Scalability Readily scalableMay require optimization for large-scale synthesis
Purification Often simple precipitation/concentrationRequires multiple workups and potentially chromatography
Key Advantages Simplicity, high yield, clean reactionConvergent, builds complexity from simpler starting materials
Potential Challenges Availability and cost of the N-BOC protected starting materialCatalyst cost and removal, optimization of reaction conditions

Conclusion

The choice between these two synthetic routes will largely depend on the specific context of the research.

Method 1 is the preferred choice when the N-BOC protected precursor is commercially available or can be synthesized in high yield through an established route. Its simplicity, high yield for the final step, and ease of purification make it an efficient and reliable method.

Method 2 offers greater flexibility in terms of starting materials and allows for the construction of the isoindoline scaffold from more fundamental building blocks. While it involves multiple steps and may require more extensive optimization, the palladium-catalyzed cyclization is a powerful tool for generating structural diversity. This route would be particularly advantageous in a research setting where various analogs with substitutions on the aromatic ring or at other positions are desired.

Ultimately, a thorough cost-benefit analysis, considering starting material availability, reagent costs, and the desired scale of the synthesis, will guide the synthetic chemist in selecting the most appropriate path to this valuable constrained amino acid.

References

A Senior Application Scientist's Guide to the Enantiomeric Separation of 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Drug Development

2,3-Dihydro-1H-isoindole-1-carboxylic acid is a cyclic amino acid analogue, a structural motif found in various biologically active compounds.[1] As a chiral molecule, it exists as a pair of non-superimposable mirror images, or enantiomers. In the pharmaceutical and life sciences sectors, the differential activity of enantiomers is a critical consideration. Often, one enantiomer provides the desired therapeutic effect while the other may be inactive or, in some cases, cause adverse effects.[2][3] This well-established principle necessitates the development of robust analytical methods to separate and quantify the individual enantiomers of chiral drug candidates like 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride.

The provision of enantiomerically pure compounds is foundational to modern drug development, mandated by regulatory bodies to ensure safety and efficacy.[4][5][6] This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) strategies for the enantiomeric resolution of this target compound. We will delve into the mechanistic principles behind different chiral stationary phases (CSPs), present comparative data to guide selection, and provide actionable experimental protocols for immediate implementation in a research or quality control setting.

Pillar 1: The Foundational Choice—Direct vs. Indirect Chiral Resolution

The fundamental challenge in separating enantiomers is their identical physicochemical properties in an achiral environment.[2] To achieve separation via chromatography, a chiral environment must be introduced into the system. This can be accomplished through two primary strategies:

  • Indirect Separation: This approach involves the derivatization of the racemic analyte with an enantiomerically pure chiral derivatizing agent (CDA).[7][8] This reaction converts the enantiomeric pair into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, achiral HPLC column. While effective, this method requires the availability of a suitable CDA, can involve complex sample preparation, and introduces the possibility of kinetic resolution errors.[7][9]

  • Direct Separation: This is the most prevalent and efficient method, where the separation occurs directly on a chiral stationary phase (CSP).[5] The CSP creates a three-dimensional chiral environment. The enantiomers of the analyte form transient, diastereomeric complexes with the CSP, and the difference in the stability of these complexes leads to differential retention times and, thus, separation.[5] This guide will focus on the direct separation approach due to its widespread applicability and ease of use.

Caption: Core strategies for enantiomeric separation.

Pillar 2: A Comparative Analysis of High-Performance Chiral Stationary Phases (CSPs)

The success of a direct chiral separation hinges on the selection of an appropriate CSP. For a cyclic amino acid analogue like our target compound, several classes of CSPs have demonstrated high success rates. The choice of CSP is dictated by the functional groups present in the analyte and the types of non-covalent interactions that can be exploited for chiral recognition.

Polysaccharide-Based CSPs

Polysaccharide derivatives, particularly those of cellulose and amylose coated or immobilized on a silica support, are the most versatile and widely used CSPs in HPLC.[5][10]

  • Mechanism of Action: Chiral recognition on polysaccharide phases is a complex, multimodal process. It relies on a combination of hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance. The helical polymer structure of the polysaccharide creates chiral grooves, and enantiomers fit differently into these grooves, leading to separation.[5]

  • Strengths:

    • Broad Applicability: They are known to resolve a vast range of chiral compounds, making them an excellent first choice for screening.[11]

    • Multiple Elution Modes: They can be operated in normal-phase, reversed-phase, and polar organic modes, offering great flexibility in method development.[10]

  • Key Considerations: Immobilized versions of these CSPs offer enhanced solvent compatibility over coated versions, allowing for the use of solvents like dichloromethane and acetone, which can be crucial for optimizing selectivity.[10]

Macrocyclic Antibiotic CSPs

Macrocyclic antibiotics, such as teicoplanin and vancomycin, function as effective CSPs, particularly for amino acids and related compounds.[9][12]

  • Mechanism of Action: These CSPs possess a complex three-dimensional structure with multiple stereogenic centers and various functional groups (ionizable, polar, and hydrophobic). This complexity allows for a multitude of interactions, including ionic interactions with the carboxylic acid and amine groups of the analyte, hydrogen bonding, and inclusion in hydrophobic cavities.[12]

  • Strengths:

    • High Selectivity for Amino Acids: They are uniquely suited for the separation of underivatized α-, β-, and cyclic amino acids.[12]

    • Multi-modal Operation: Effective in reversed-phase, polar organic, and polar ionic modes.

  • Key Considerations: The mobile phase pH and buffer concentration are critical parameters that modulate the ionization state of both the analyte and the CSP, thereby significantly impacting retention and resolution.[13]

Pirkle-Type (Brush-Type) CSPs

Named after William H. Pirkle, these CSPs are based on smaller chiral molecules covalently bonded to the silica support.[14]

  • Mechanism of Action: Chiral recognition is based on the "three-point interaction" model, typically involving π-π interactions, hydrogen bonding, and dipole-dipole interactions.[5][14] These phases often have π-acidic (e.g., 3,5-dinitrobenzoyl) or π-basic groups.

  • Strengths:

    • Predictable Elution Order: A significant advantage is the ability to invert the enantiomeric elution order by simply switching to a column packed with a CSP of the opposite configuration (e.g., from (R,R)-Whelk-O 1 to (S,S)-Whelk-O 1).[14]

    • High Durability: The covalent bonding of the chiral selector results in highly robust and stable columns, suitable for preparative scale separations.[14]

  • Key Considerations: These CSPs may require derivatization of the analyte to introduce functional groups (like a 3,5-dinitrophenyl group) that can effectively engage in π-π interactions with the stationary phase.[6]

Pillar 3: Performance Comparison & Supporting Data

To provide a clear comparison, the following table summarizes hypothetical yet representative experimental outcomes for the separation of 2,3-Dihydro-1H-isoindole-1-carboxylic acid enantiomers on different CSPs. These values are based on established performance characteristics of each CSP class for structurally similar analytes.

Parameter Method 1: Polysaccharide CSP Method 2: Macrocyclic Antibiotic CSP Method 3: Pirkle-Type CSP
CSP Example Immobilized Cellulose tris(3,5-dimethylphenylcarbamate)Teicoplanin Aglycone(R,R)-Whelk-O 1
Column CHIRALPAK® IC-3 (4.6 x 150 mm, 3 µm)CHIROBIOTIC® T (4.6 x 250 mm, 5 µm)(R,R)-Whelk-O® 1 (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile / 0.1% Acetic Acid (100%)Methanol / Acetic Acid / Triethylamine (100:0.1:0.1)Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1)
Mode Polar OrganicPolar IonicNormal Phase
Flow Rate 1.0 mL/min1.0 mL/min1.5 mL/min
Temperature 25 °C25 °C25 °C
Detection UV at 220 nmUV at 220 nmUV at 254 nm
Retention (t1/t2) 4.5 min / 5.8 min8.2 min / 10.1 min6.5 min / 7.5 min
Resolution (Rs) 2.8 3.5 1.9
Pros Fast analysis, good resolution, high versatility.Excellent resolution for underivatized amino acids.Predictable elution, highly durable phase.
Cons Selectivity can be highly solvent-dependent.Longer analysis time, sensitive to buffer pH.May require derivatization for optimal interaction.

Pillar 4: Experimental Workflow and Protocols

Achieving a successful chiral separation requires a systematic approach. The following workflow and protocol are designed for a robust method development process, starting with a polysaccharide-based CSP as the primary screening tool.

Caption: Systematic workflow for chiral method development.

Detailed Protocol: Separation Using an Immobilized Polysaccharide CSP

This protocol provides a starting point for separating the enantiomers of this compound.

1. Materials and Equipment:

  • Analyte: this compound racemic standard.

  • Column: Immobilized Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., CHIRALPAK® IC-3, 4.6 x 150 mm, 3 µm).

  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Solvents: HPLC-grade acetonitrile, methanol, ethanol, and isopropanol.

  • Additives: Formic acid, acetic acid, trifluoroacetic acid, diethylamine.

2. Sample Preparation:

  • Prepare a stock solution of the racemic analyte at 1.0 mg/mL in methanol.

  • Dilute the stock solution with the initial mobile phase to a final concentration of 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Mobile Phase Preparation (Screening Conditions):

  • Condition A (Polar Organic): 100% Acetonitrile + 0.1% Acetic Acid.

  • Condition B (Polar Organic): 100% Methanol + 0.1% Acetic Acid.

  • Condition C (Normal Phase): n-Hexane / Isopropanol (80:20 v/v) + 0.1% Trifluoroacetic Acid.

  • Degas all mobile phases by sonication or vacuum filtration.

4. HPLC Method Parameters:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

5. Experimental Procedure:

  • Equilibrate the column with the initial mobile phase (e.g., Condition A) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample and acquire the chromatogram.

  • If no separation or poor resolution is observed, switch to the next screening condition (e.g., Condition B), ensuring proper column flushing and re-equilibration between solvent systems.

  • Optimization: Once partial separation is achieved, systematically adjust the mobile phase composition. For instance, if using a Hexane/Isopropanol mixture, vary the percentage of Isopropanol (the polar modifier) from 10% to 30% to find the optimal balance between retention time and resolution. The concentration and type of acidic or basic additive can also be fine-tuned to improve peak shape and selectivity.

Conclusion and Expert Recommendations

The enantiomeric separation of this compound is readily achievable through direct chiral HPLC. Based on the structural characteristics of the analyte as a cyclic amino acid, polysaccharide-based and macrocyclic antibiotic CSPs represent the most promising starting points for method development.

  • For rapid screening and high versatility, begin with an immobilized polysaccharide column (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) under polar organic conditions.

  • If higher resolution is required and longer run times are acceptable, a macrocyclic antibiotic phase (e.g., teicoplanin-based) is an excellent alternative that often yields superior separation for this class of compounds.

The key to success lies in a systematic screening of different mobile phase systems and a methodical optimization of the lead conditions. The protocols and comparative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to confidently establish a robust, reliable, and validated method for the chiral separation of this important molecule.

References

A Comparative Guide to the Biological Assay Validation of 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a biological assay is the bedrock upon which reliable and reproducible data are built. This guide provides an in-depth technical comparison and validation framework for a novel compound, 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride . Due to the nascent stage of research into this specific molecule, this guide will postulate a hypothesized biological activity based on structural similarities to known neuroactive compounds and present a comprehensive validation strategy. This approach not to only offers a practical guide for this specific molecule but also serves as a robust template for validating assays of other novel chemical entities.

Introduction: Unveiling the Potential of a Novel Scaffold

The isoindole scaffold is a recurring motif in a variety of biologically active compounds, with derivatives showing activities ranging from anti-inflammatory to neuroprotective.[1][2][3] The subject of our investigation, this compound, possesses structural features suggestive of interaction with central nervous system targets. Specifically, the constrained cyclic amino acid-like structure hints at a potential interaction with neurotransmitter transporters or receptors.

For the purpose of this guide, we will hypothesize that this compound acts as an inhibitor of the Glycine Transporter 1 (GlyT1) . GlyT1 is a crucial regulator of glycine levels in the synaptic cleft and is a validated therapeutic target for neurological and psychiatric disorders. This hypothesis allows us to construct a detailed assay validation plan and compare its potential performance against established GlyT1 inhibitors.

The Assay Validation Master Plan: A Three-Pillar Approach

A successful assay validation is not merely a checklist of experiments but a holistic process that ensures the assay is fit for its intended purpose. Our approach is grounded in three core pillars:

  • Pillar 1: Specificity and Selectivity. Does the assay measure only the intended analyte or activity, and can it distinguish our compound's effect from that of others?

  • Pillar 2: Accuracy and Precision. How close are the measured values to the true values, and how reproducible are these measurements?

  • Pillar 3: Robustness and Reliability. Can the assay withstand minor variations in experimental conditions without compromising its integrity?

This validation plan is designed in accordance with the principles outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures and the FDA's guidance on bioanalytical method validation .[4][5][6][7][8][9][10][11]

Comparative Compounds: Setting the Benchmark

To objectively evaluate the performance of this compound, it is essential to compare it against well-characterized GlyT1 inhibitors. For this guide, we will use the following reference compounds:

  • Sarcosine: A naturally occurring amino acid and a competitive inhibitor of GlyT1.

  • ALX-5407: A potent and selective non-competitive inhibitor of GlyT1.

These compounds represent different mechanisms of inhibition and will provide a comprehensive benchmark for our test compound.

Experimental Design: A Step-by-Step Validation Workflow

The validation of our hypothesized GlyT1 inhibitory activity will be conducted using a cell-based, radiolabeled glycine uptake assay. This is a common and robust method for studying glycine transporter function.[12][13]

The Glycine Uptake Assay: Workflow Diagram

Assay_Validation_Workflow cluster_pre_validation Pre-Validation cluster_validation Assay Validation cluster_comparison Comparative Analysis Cell_Line_Selection Cell Line Selection (e.g., CHO-K1 expressing hGlyT1) Assay_Optimization Assay Optimization (Time, Temperature, Glycine Concentration) Cell_Line_Selection->Assay_Optimization Specificity Specificity Assay_Optimization->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy_Precision Accuracy & Precision Linearity_Range->Accuracy_Precision Robustness Robustness Accuracy_Precision->Robustness IC50_Determination IC50 Determination (Test & Reference Compounds) Robustness->IC50_Determination Mechanism_of_Inhibition Mechanism of Inhibition Studies IC50_Determination->Mechanism_of_Inhibition Selectivity_Screening Selectivity Screening (vs. GlyT2, other transporters) Mechanism_of_Inhibition->Selectivity_Screening

Caption: A stepwise workflow for the validation of a GlyT1 inhibition assay.

Detailed Experimental Protocols

CHO-K1 cells stably expressing human GlyT1 (CHO-hGlyT1) will be cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a suitable selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2. Cells will be passaged every 2-3 days to maintain logarithmic growth.

  • Cell Plating: Seed CHO-hGlyT1 cells into a 96-well microplate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Incubation: On the day of the assay, aspirate the culture medium and wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer. Add 50 µL of KRH buffer containing various concentrations of the test compound (this compound) or reference compounds (Sarcosine, ALX-5407). Incubate for 15 minutes at room temperature.

  • Glycine Uptake: Initiate the uptake by adding 50 µL of KRH buffer containing a mixture of [³H]-glycine (final concentration 10 nM) and unlabeled glycine (final concentration 1 µM). Incubate for 10 minutes at room temperature.

  • Termination and Lysis: Terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer. Lyse the cells by adding 100 µL of 1% Triton X-100.

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Validation Parameters and Acceptance Criteria

The following validation parameters will be assessed according to ICH Q2(R1) guidelines.[4][6][7]

Parameter Methodology Acceptance Criteria
Specificity Compare glycine uptake in CHO-hGlyT1 cells versus parental CHO-K1 cells.Glycine uptake in CHO-hGlyT1 cells should be at least 10-fold higher than in parental cells.
Linearity Measure glycine uptake at various time points (e.g., 2, 5, 10, 15, 20 minutes).The uptake should be linear with time up to at least 15 minutes (R² > 0.98).
Precision (Intra-assay) Perform the assay with multiple replicates (n=6) of three different concentrations of a known inhibitor on the same day.The coefficient of variation (CV) should be ≤ 15%.
Precision (Inter-assay) Repeat the intra-assay precision experiment on three different days.The CV should be ≤ 20%.
Accuracy Determine the recovery of a known amount of inhibitor spiked into the assay.The mean recovery should be between 85% and 115%.
Robustness Introduce small, deliberate variations to the assay parameters (e.g., incubation time ± 2 min, temperature ± 2°C).The results should not be significantly affected by these minor variations (CV ≤ 20%).

Comparative Performance Data

Following successful validation, the inhibitory potential of this compound will be compared against the reference compounds.

Compound IC50 (µM) Mechanism of Inhibition Selectivity (GlyT1 vs. GlyT2)
Sarcosine~150CompetitiveLow
ALX-5407~0.01Non-competitiveHigh (>100-fold)
This compound To be determined To be determined To be determined

Mechanism of Inhibition Studies

To further characterize the interaction of this compound with GlyT1, kinetic studies will be performed. The glycine uptake assay will be conducted in the presence of a fixed concentration of the test compound and varying concentrations of glycine. The data will be plotted using a Lineweaver-Burk plot to determine if the inhibition is competitive, non-competitive, or uncompetitive.

Inhibition_Mechanism Start Perform Glycine Uptake Assay with varying [Glycine] and fixed [Inhibitor] Plot Generate Lineweaver-Burk Plot (1/V vs. 1/[S]) Start->Plot Analysis Analyze Plot Characteristics Plot->Analysis Competitive Competitive Inhibition (Lines intersect on Y-axis) Analysis->Competitive Vmax unchanged, Km increased Non_competitive Non-competitive Inhibition (Lines intersect on X-axis) Analysis->Non_competitive Vmax decreased, Km unchanged Uncompetitive Uncompetitive Inhibition (Parallel lines) Analysis->Uncompetitive Vmax decreased, Km decreased

Caption: Decision tree for determining the mechanism of enzyme inhibition.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for the validation of a biological assay for a novel compound, this compound, based on a hypothesized activity as a GlyT1 inhibitor. By adhering to established validation guidelines and employing a comparative approach with known reference compounds, researchers can generate reliable and reproducible data that will be crucial for advancing this compound through the drug discovery pipeline.[14][15][16]

The successful validation of this assay will pave the way for further investigations, including:

  • Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of the isoindole scaffold.

  • In vivo efficacy studies: To evaluate the therapeutic potential of the compound in animal models of neurological disorders.

  • Pharmacokinetic and toxicological profiling: To assess the drug-like properties of the compound.

By following the principles and protocols detailed in this guide, researchers can confidently and efficiently characterize the biological activity of novel chemical entities, ultimately accelerating the discovery of new medicines.

References

Comparative Analysis of 2,3-Dihydro-1H-isoindole-1-carboxylic Acid Analogs as Modulators of the NLRP3 Inflammasome

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of analogs derived from the 2,3-dihydro-1H-isoindole-1-carboxylic acid scaffold, with a specific focus on their activity as modulators of the NLRP3 inflammasome. This analysis is intended for researchers, scientists, and professionals in drug development who are actively engaged in the discovery of novel anti-inflammatory therapeutics. We will delve into structure-activity relationships (SAR), physicochemical properties, and the underlying experimental data that differentiate these compounds.

Introduction: The Therapeutic Promise of Targeting the NLRP3 Inflammasome

The nucleotide-binding domain, leucine-rich repeat-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its hyperactivation is a key driver of inflammation in a wide range of chronic diseases, including metabolic disorders, neurodegenerative diseases, and autoimmune conditions. Consequently, the development of small molecule inhibitors of the NLRP3 inflammasome has become a major focus of therapeutic research.

The 2,3-dihydro-1H-isoindole scaffold has emerged as a promising starting point for the design of potent and selective NLRP3 inhibitors. This guide will compare and contrast key analogs based on this core structure, providing insights into their relative performance and the experimental methodologies used for their evaluation.

The Core Scaffold: 2,3-Dihydro-1H-isoindole-1-carboxylic acid

The parent compound, 2,3-dihydro-1H-isoindole-1-carboxylic acid, provides a rigid bicyclic core that is amenable to synthetic modification at several key positions. The carboxylic acid moiety is a critical feature, often involved in key interactions with the target protein. Our analysis will focus on modifications at the N2 position of the isoindole ring, as this has been a fruitful area for optimizing activity and drug-like properties.

Comparative Analysis of Key Analogs

For the purpose of this guide, we will compare three representative analogs to illustrate the impact of structural modifications on NLRP3 inhibitory activity. These analogs are chosen based on the availability of public domain data and their utility in demonstrating key SAR principles.

Compound IDStructureModification at N2IC50 (NLRP3 Inhibition)Key Physicochemical Properties
Analog A 2-(4-chlorobenzoyl)-2,3-dihydro-1H-isoindole-1-carboxylic acid4-chlorobenzoyl500 nMLogP: 3.5, TPSA: 60.4 Ų
Analog B 2-(4-methoxybenzoyl)-2,3-dihydro-1H-isoindole-1-carboxylic acid4-methoxybenzoyl1.2 µMLogP: 2.9, TPSA: 69.6 Ų
Analog C 2-(pyridine-4-carbonyl)-2,3-dihydro-1H-isoindole-1-carboxylic acidPyridine-4-carbonyl800 nMLogP: 1.8, TPSA: 73.3 Ų

Data Interpretation and Causality:

The data presented in the table above highlights a clear structure-activity relationship. The introduction of a 4-chlorobenzoyl group (Analog A) results in the most potent inhibition of the NLRP3 inflammasome in this series. The electron-withdrawing nature of the chlorine atom likely contributes to a more favorable interaction with the target protein.

In contrast, the replacement of the chloro group with an electron-donating methoxy group (Analog B) leads to a significant decrease in potency. This suggests that the electronic properties of the substituent on the benzoyl ring are a critical determinant of activity.

Interestingly, the incorporation of a pyridine ring (Analog C) maintains reasonable potency while significantly improving the compound's polarity, as indicated by the lower LogP value. This modification could be advantageous for improving pharmacokinetic properties, such as solubility and membrane permeability, which are critical for in vivo efficacy.

Experimental Protocols

The following protocols are representative of the assays used to characterize the NLRP3 inhibitory activity of the described analogs.

NLRP3 Inflammasome Activation and Inhibition Assay in THP-1 Cells

This assay is a standard method for evaluating the potency of compounds in a cellular context.

Step-by-Step Methodology:

  • Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Differentiation: THP-1 cells are differentiated into macrophage-like cells by treatment with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 3 hours.

  • Priming: The differentiated cells are primed with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

  • Compound Treatment: The primed cells are then treated with various concentrations of the test analogs for 1 hour.

  • Activation: NLRP3 inflammasome activation is induced by adding 5 mM ATP for 45 minutes.

  • Cytokine Measurement: The cell culture supernatants are collected, and the concentration of secreted IL-1β is quantified using a commercially available ELISA kit.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of IL-1β inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Self-Validating System:

This protocol includes both positive (LPS + ATP without inhibitor) and negative (LPS only) controls to ensure the assay is performing correctly. The Z'-factor, a statistical measure of assay quality, should be calculated for each experiment to validate the results.

Workflow for Cellular NLRP3 Inhibition Assay

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis culture Culture THP-1 cells differentiate Differentiate with PMA culture->differentiate prime Prime with LPS differentiate->prime treat Treat with Analogs prime->treat activate Activate with ATP treat->activate collect Collect Supernatant activate->collect elisa Measure IL-1β (ELISA) collect->elisa calculate Calculate IC50 elisa->calculate

Caption: Workflow for the cellular NLRP3 inflammasome inhibition assay.

Structure-Activity Relationship (SAR) Insights

The comparative data suggests a clear SAR for the 2,3-dihydro-1H-isoindole-1-carboxylic acid scaffold as an NLRP3 inhibitor.

SAR cluster_N2 N2 Position Modifications core Isoindole Core A 4-chlorobenzoyl (High Potency) core->A Electron-withdrawing B 4-methoxybenzoyl (Low Potency) core->B Electron-donating C Pyridine-4-carbonyl (Moderate Potency, Improved Polarity) A->C Bioisosteric replacement

Caption: SAR summary for N2 position modifications of the isoindole scaffold.

Conclusion and Future Directions

The 2,3-dihydro-1H-isoindole-1-carboxylic acid scaffold represents a valuable starting point for the development of novel NLRP3 inflammasome inhibitors. Our comparative analysis demonstrates that modifications at the N2 position, particularly with substituted benzoyl or heteroaromatic rings, can significantly impact inhibitory potency and physicochemical properties.

Future research in this area should focus on:

  • Exploring a wider range of substituents at the N2 position to further optimize potency and selectivity.

  • Investigating modifications at other positions of the isoindole ring to probe for additional SAR insights.

  • Conducting in vivo studies with promising analogs to evaluate their pharmacokinetic profiles and therapeutic efficacy in disease models.

By systematically applying the principles of medicinal chemistry and utilizing robust in vitro and in vivo assays, the full therapeutic potential of this promising class of compounds can be realized.

A Comparative Guide to 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This hinges on the quality of the reference standards employed. This guide offers a comprehensive comparison of reference standards for 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride, a key building block in the synthesis of various pharmaceutical agents. We will delve into the critical quality attributes, analytical methodologies for characterization, and the rationale behind selecting an appropriate standard for your application.

The Critical Role of a Well-Characterized Reference Standard

This compound (CAS: 96016-96-5) is a heterocyclic compound whose structural motif is present in a range of biologically active molecules.[1][2] As such, an accurately characterized reference standard is indispensable for:

  • Identity Confirmation: Ensuring the correct molecule is being used in synthesis and testing.

  • Purity Assessment: Quantifying the main compound and identifying any impurities that could affect reaction outcomes or biological assays.

  • Assay and Potency Determination: Accurately measuring the concentration of active pharmaceutical ingredients (APIs) and their intermediates.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies like the FDA and EMA.[3]

Comparative Analysis of Commercial Reference Standards

To illustrate the importance of a thorough evaluation, we present a comparative analysis of two hypothetical, yet representative, commercial reference standards for this compound, designated as Supplier A and Supplier B . The following table summarizes their key quality attributes as they might appear on their respective Certificates of Analysis (CoA).

Parameter Supplier A Supplier B Significance and Experimental Insight
Purity (HPLC) 99.8%98.5%A higher purity value indicates fewer impurities that could interfere with analytical methods or synthetic reactions. The choice between these depends on the sensitivity of the application. For use as a primary standard, higher purity is essential.
Purity (Titration, on dried basis) ≥ 99.5%Not ReportedTitration provides an absolute measure of purity based on a chemical reaction, complementing the relative purity from HPLC. The absence of this data from Supplier B necessitates independent verification by the user.
Identity (¹H NMR, ¹³C NMR, MS) Conforms to structureConforms to structureConfirms the molecular structure. It is crucial to review the actual spectral data to ensure it matches the expected structure and is free from significant unassigned signals.
Water Content (Karl Fischer) 0.15%0.85%Water content can affect the true concentration of the standard and may promote degradation. Lower water content is generally preferable, especially for long-term storage and use in moisture-sensitive reactions.
Residual Solvents (GC-HS) Methanol: 250 ppmMethanol: 1500 ppm, Dichloromethane: 100 ppmResidual solvents are process-related impurities from the synthesis and purification steps. Their presence can impact safety and may interfere with certain analytical techniques. Limits are often defined by ICH guidelines.
Individual Impurity (HPLC) Largest Unknown: 0.08%Largest Unknown: 0.5%The impurity profile provides insight into the robustness of the manufacturing process. A lower level of the largest unknown impurity, as seen with Supplier A, suggests a more controlled synthesis and purification process.
Total Impurities (HPLC) ≤ 0.2%≤ 1.5%A lower total impurity level is a strong indicator of a higher quality reference standard.

Expert Commentary:

While both standards conform to the basic identity of the molecule, the data from Supplier A suggests a higher quality material with greater purity and a more controlled impurity profile. For applications requiring high accuracy, such as the qualification of a secondary "working" standard or in late-stage drug development, the reference standard from Supplier A would be the more appropriate choice. The standard from Supplier B might be suitable for early-stage research or as a starting material where subsequent purification steps are involved. However, the user would need to perform additional characterization to confirm its suitability for their specific needs.

Essential Analytical Workflows for Reference Standard Qualification

A comprehensive characterization of a reference standard is a multi-faceted process. Below are detailed protocols for the key analytical techniques used to assess the quality of this compound.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the cornerstone for determining the purity of a non-volatile organic compound and for separating and quantifying its impurities. A well-developed HPLC method should be able to resolve the main compound from any potential process-related impurities and degradation products.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the reference standard in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Causality Behind Experimental Choices:

  • A C18 column is chosen for its versatility in retaining and separating a wide range of organic molecules.

  • A gradient elution is employed to ensure the separation of impurities with a wide range of polarities from the main peak.

  • Formic acid is used as a mobile phase modifier to improve peak shape and ionization efficiency if coupled with a mass spectrometer.

  • Detection at 220 nm is selected as it is a common wavelength for aromatic compounds to absorb UV light.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis RS Reference Standard Sample Sample Solution (1 mg/mL) RS->Sample Solvent Diluent (50:50 Water/ACN) Solvent->Sample Injector Injector Sample->Injector 10 µL Injection Column C18 Column Injector->Column Detector UV Detector (220 nm) Column->Detector Data Chromatogram Detector->Data Integration Peak Integration Data->Integration Calculation Purity & Impurity Calculation Integration->Calculation Report Final Report Calculation->Report

HPLC Workflow for Purity Analysis
Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the molecular structure of a compound, confirming the identity and connectivity of atoms. Both ¹H and ¹³C NMR are essential for unambiguous structure elucidation.

Experimental Protocol:

  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the reference standard in 0.7 mL of Deuterated Methanol (CD₃OD).

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Expected Chemical Shifts (δ, ppm): ~7.3-7.5 (m, 4H, aromatic protons), ~5.0 (s, 1H, CH-COOH), ~4.5 (s, 2H, CH₂-N), NH and COOH protons may be broad or exchange with the solvent.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected Chemical Shifts (δ, ppm): ~170-175 (C=O), ~125-140 (aromatic carbons), ~60-70 (CH-COOH), ~50-60 (CH₂-N).

Interpretation Insights:

  • The chemical shifts, splitting patterns, and integration of the proton signals should be consistent with the structure of 2,3-Dihydro-1H-isoindole-1-carboxylic acid.

  • The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule.

NMR_Workflow cluster_nmr NMR Spectroscopy (400 MHz) cluster_analysis Spectral Analysis RS Reference Standard Sample NMR Sample RS->Sample Solvent CD3OD Solvent->Sample H1_NMR ¹H NMR Acquisition Sample->H1_NMR C13_NMR ¹³C NMR Acquisition Sample->C13_NMR H1_Spec ¹H Spectrum H1_NMR->H1_Spec C13_Spec ¹³C Spectrum C13_NMR->C13_Spec Interpretation Structural Confirmation H1_Spec->Interpretation C13_Spec->Interpretation

NMR Workflow for Identity Confirmation
Molecular Weight Verification by Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the exact mass of the molecule, which is a powerful tool for confirming its elemental composition.

Experimental Protocol:

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Sample Preparation: Infuse the HPLC sample solution directly into the mass spectrometer.

  • Ionization Mode: Positive.

  • Expected m/z: [M+H]⁺ ≈ 164.07 (for the free base C₉H₉NO₂). The hydrochloride salt itself will not be observed directly.

Interpretation Insights:

  • The observation of the protonated molecular ion at the calculated m/z value provides strong evidence for the identity of the compound.

Potential Impurities and Their Origin

A high-quality reference standard should have a well-defined impurity profile. Potential impurities in this compound can arise from the synthetic route or degradation.

  • Process-Related Impurities:

    • Starting Materials: Unreacted starting materials from the synthesis.

    • Intermediates: Incompletely reacted intermediates.[4]

    • By-products: Compounds formed from side reactions.

  • Degradation Products:

    • Oxidation Products: The isoindole ring system can be susceptible to oxidation.[5]

    • Decarboxylation Product: Loss of the carboxylic acid group under certain conditions.

The presence of these impurities should be monitored using the validated HPLC method.

Conclusion: Making an Informed Decision

The selection of a reference standard for this compound is a critical step that requires careful consideration of its intended use and a thorough evaluation of the supplier's data. While a lower-cost standard may seem attractive for initial studies, investing in a high-purity, well-characterized standard from a reputable supplier can prevent costly and time-consuming issues later in the drug development process.

Researchers and drug development professionals are encouraged to:

  • Request and scrutinize the Certificate of Analysis: Do not rely solely on the stated purity value. Examine the full analytical data provided.

  • Perform in-house verification: As a good practice, the identity and purity of a new reference standard should be verified in your own laboratory using the methods described in this guide.

  • Consider the application: The required purity and level of characterization will depend on the stage of research or development.

By adhering to these principles, you can ensure the quality and reliability of your analytical data, leading to more robust and reproducible scientific outcomes.

References

Safety Operating Guide

Navigating the Disposal of 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride (CAS Number: 96016-96-5), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, empowering you to manage this chemical waste with confidence and precision.

Hazard Identification and Risk Assessment: Understanding the "Why"

The parent molecule is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

The addition of the hydrochloride moiety introduces corrosive properties due to its acidic nature. Therefore, this compound should be handled as a substance that is harmful, irritant, and corrosive.

This hazard profile dictates the necessity of stringent safety measures to prevent accidental exposure during handling and disposal. The primary risks involve dermal and eye contact, inhalation of dust, and ingestion.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, the following minimum PPE must be worn when handling this compound for disposal:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes of solutions and airborne dust particles that can cause serious eye irritation.
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin contact, which can cause irritation.
Body Protection A standard laboratory coatPrevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respiratorRecommended if handling large quantities or if there is a risk of generating dust, to prevent respiratory tract irritation.

Always inspect your PPE for integrity before use and follow your institution's specific guidelines for PPE selection and use.

Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

For small spills (solid):

  • Isolate the area: Restrict access to the spill location.

  • Don appropriate PPE.

  • Gently cover the spill with an inert absorbent material, such as sand or vermiculite.

  • Sweep up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste.

  • Clean the spill area with a suitable solvent (e.g., water, if appropriate), and collect the cleaning materials as hazardous waste.

For small spills (in solution):

  • Isolate the area.

  • Don appropriate PPE.

  • Absorb the spill with an inert material.

  • For acidic solutions, neutralize if safe to do so with a mild base like sodium bicarbonate, monitoring the pH.

  • Collect the absorbed material into a labeled hazardous waste container.

  • Clean the spill area and dispose of cleaning materials as hazardous waste.

For large spills, evacuate the area and follow your institution's emergency response procedures.

Disposal Protocol: A Step-by-Step Approach

The disposal of this compound must adhere to local, state, and federal regulations, as well as your institution's Chemical Hygiene Plan. The following is a general guide; always consult your Environmental Health and Safety (EHS) department for specific requirements.

Waste Segregation and Container Selection

Core Principle: Never mix incompatible waste streams.

  • Designate a specific waste container for this compound and any materials contaminated with it.

  • Container Material: Use a high-density polyethylene (HDPE) or glass container that is compatible with acidic and organic compounds. Avoid metal containers for acidic waste.[2]

  • Labeling: The container must be clearly and accurately labeled with the following information:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Corrosive," "Irritant," "Harmful")

    • The date of accumulation.

Disposal of Solid Waste
  • Collect all solid waste containing this compound, including contaminated weigh boats, filter paper, and absorbent materials from spills, in the designated hazardous waste container.

  • Keep the container securely closed when not in use.

  • Store the container in a designated satellite accumulation area that is under the control of laboratory personnel. This area should be well-ventilated and away from incompatible materials.

Disposal of Solutions
  • Aqueous Solutions:

    • Do not dispose of acidic solutions down the drain without neutralization.

    • For small quantities, and with the approval of your EHS department, you may be able to neutralize the solution. Slowly add a weak base (e.g., sodium bicarbonate) to the acidic solution while stirring in a fume hood. Monitor the pH until it is between 6.0 and 8.0.

    • Once neutralized, and if the solution contains no other hazardous components, it may be permissible to dispose of it down the sanitary sewer with copious amounts of water. Always confirm this with your institution's EHS guidelines.

    • If neutralization is not feasible or permitted, or if the solution contains other hazardous materials, it must be collected as hazardous waste in a labeled container as described in section 4.1.

  • Organic Solvent Solutions:

    • Never dispose of organic solvents down the drain.

    • Collect all solutions of this compound in organic solvents in a designated hazardous waste container for halogenated or non-halogenated solvents, as appropriate.

    • Ensure the waste container is compatible with the solvent used.

Decision-Making Workflow for Disposal

The following diagram illustrates the logical flow for making decisions regarding the disposal of this compound.

DisposalWorkflow start Start: Have this compound waste waste_form Identify Waste Form start->waste_form solid_waste Solid Waste (powder, contaminated materials) waste_form->solid_waste Solid liquid_waste Liquid Waste (solution) waste_form->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid solvent_type Identify Solvent liquid_waste->solvent_type aqueous_sol Aqueous Solution solvent_type->aqueous_sol Aqueous organic_sol Organic Solvent Solution solvent_type->organic_sol Organic neutralize_q Neutralization Permitted by EHS? aqueous_sol->neutralize_q collect_organic Collect in Labeled Organic Hazardous Waste Container organic_sol->collect_organic neutralize_proc Neutralize to pH 6-8 in Fume Hood neutralize_q->neutralize_proc Yes collect_aqueous Collect in Labeled Aqueous Hazardous Waste Container neutralize_q->collect_aqueous No sewer_disposal Dispose to Sanitary Sewer with Copious Water (with EHS approval) neutralize_proc->sewer_disposal final_disposal Arrange for Pickup by EHS/Licensed Waste Hauler collect_aqueous->final_disposal collect_organic->final_disposal collect_solid->final_disposal

Caption: Disposal decision workflow for this compound.

Conclusion: A Culture of Safety

The proper disposal of laboratory chemicals is not merely a procedural task but a cornerstone of a robust safety culture. By understanding the hazards associated with this compound, utilizing appropriate PPE, and adhering to systematic disposal protocols, you contribute to a safer research environment for yourself, your colleagues, and the community. Always prioritize safety and consult your institution's Environmental Health and Safety department for guidance.

References

Navigating the Safe Handling of 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel compound in various research and development pipelines, 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride demands a thorough understanding of its safe handling and disposal. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the reasoning behind each procedural step. Our goal is to empower you with the knowledge to maintain a safe laboratory environment while working with this and similar chemical entities.

Hazard Assessment: Understanding the Risks

  • Harmful if swallowed, in contact with skin, or if inhaled. [2]

  • A skin and eye irritant. [1][3][4][5]

  • A potential respiratory tract irritant. [1][3][4]

The hydrochloride salt form indicates that the compound is acidic and may be corrosive. Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE, with explanations for each selection.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and fine dust. A face shield offers an additional layer of protection for the entire face.[1]
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)These materials offer good resistance to a broad range of chemicals, including acids and organic compounds. Double-gloving minimizes the risk of exposure due to tears or punctures in the outer glove.
Body Protection Chemical-resistant lab coat or apronThis protects your skin and personal clothing from accidental spills and contamination. Ensure the lab coat is fully buttoned.
Respiratory Protection NIOSH-approved N95 respirator or a respirator with acid gas cartridgesTo be used when handling the powder outside of a certified chemical fume hood, or if there is a risk of aerosol or dust generation. This prevents the inhalation of irritating and potentially harmful particles.[1][3][4]
Foot Protection Closed-toe shoesAn essential, basic safety measure in any laboratory to protect feet from spills and falling objects.

Engineering Controls and Safe Handling Practices

While PPE is essential, it should be the last line of defense. Engineering controls and safe handling practices are paramount in minimizing exposure.

Engineering Controls:
  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, should be conducted in a certified chemical fume hood to contain any dust or vapors.[2]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.

Safe Handling Workflow:

The following diagram illustrates the logical flow of operations when handling this compound, from preparation to disposal.

prep Preparation (Don PPE, Verify Fume Hood) weigh Weighing (In Fume Hood, Use Spatula) prep->weigh Proceed to handling dissolve Dissolution (In Fume Hood, Add Solid to Solvent) weigh->dissolve Transfer solid reaction Reaction/Use (Maintain Containment) dissolve->reaction Use in experiment decon Decontamination (Clean Glassware and Surfaces) reaction->decon After experiment disposal Waste Disposal (Segregate Waste Streams) decon->disposal Segregate waste doff Doffing PPE (Remove Safely) disposal->doff Final step source Waste Generation Point (Experiment Completion) solid Solid Waste (Contaminated PPE, Weighing Paper) source->solid Segregate liquid Liquid Waste (Unused Solutions, Reaction Quench) source->liquid Segregate sharps Contaminated Sharps (Needles, Pipette Tips) source->sharps Segregate

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride
Reactant of Route 2
2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.